molecular formula C10H22O5S B15544091 Thiol-PEG5-alcohol CAS No. 248582-03-8

Thiol-PEG5-alcohol

Cat. No.: B15544091
CAS No.: 248582-03-8
M. Wt: 254.35 g/mol
InChI Key: PPCQZRZMZBOKIX-UHFFFAOYSA-N
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Description

Thiol-PEG5-alcohol is a useful research compound. Its molecular formula is C10H22O5S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQZRZMZBOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG5-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiol-PEG5-alcohol, also known as HS-PEG5-OH, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in advanced drug development.

Chemical Structure and Properties

This compound consists of a thiol (-SH) group and a primary alcohol (-OH) group at opposite ends of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[4] This hydrophilic PEG chain enhances the aqueous solubility of the molecule and any conjugate it is a part of.[3] The terminal functional groups offer orthogonal reactivity, allowing for the sequential or selective conjugation of two different molecules.

The chemical structure can be represented by the following SMILES string: OCCOCCOCCOCCOCCS.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C10H22O5S[4][5]
Molecular Weight 254.34 g/mol [5]
CAS Number 248582-03-8[5]
Synonyms HS-PEG5-OH, 14-Mercapto-3,6,9,12-Tetraoxatetradecan-1-ol[5]
Appearance Varies (typically a colorless to pale yellow oil or solid)-
Solubility Soluble in water and most organic solvents.[3]
Purity Typically ≥95%[5]
Predicted XlogP -0.8[4]
Storage Recommended storage at -5°C, kept dry and protected from sunlight.[5]
Density Not readily available
Boiling Point Not readily available
pKa (Thiol group) Not readily available (expected to be around 8-10)

Reactivity and Applications

The strategic importance of this compound lies in its heterobifunctional nature.[3] The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and iodoacetamides, and can also form stable bonds with the surfaces of noble metals like gold. The terminal hydroxyl group can be activated or converted into other functional groups for subsequent reactions, such as esterification or etherification.

The primary application of this compound is as a flexible linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The PEG5 linker provides the necessary spatial separation between the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.[7]

Experimental Protocols

Protocol: Two-Step Synthesis of a PROTAC using this compound

Step 1: Thiol-Maleimide Conjugation

  • Dissolve Ligand 1: Dissolve the maleimide-functionalized ligand (1.0 equivalent) in a suitable degassed buffer, typically a phosphate (B84403) buffer at pH 6.5-7.5.

  • Add this compound: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Upon completion, purify the conjugate (Ligand 1-PEG5-alcohol) by preparative HPLC.

Step 2: Activation of the Alcohol and Conjugation to Ligand 2

  • Activation of the Hydroxyl Group: The terminal alcohol of the purified conjugate can be activated, for example, by conversion to a tosylate or mesylate. Dissolve the conjugate in an anhydrous solvent like dichloromethane (B109758) (DCM) and add a suitable activating agent (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine).

  • Reaction with Ligand 2: The activated linker-ligand 1 conjugate is then reacted with the second ligand (Ligand 2), which should possess a nucleophilic group (e.g., an amine or a phenol). This reaction is typically carried out in a polar aprotic solvent like DMF.

  • Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Once the reaction is complete, the final PROTAC molecule is purified by preparative HPLC.

Visualizations

The following diagrams illustrate the logical workflow of PROTAC synthesis and the mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Ligand_1_Maleimide Ligand 1 (with Maleimide) Step1 Step 1: Thiol-Maleimide Conjugation Ligand_1_Maleimide->Step1 Thiol_PEG5_OH This compound Thiol_PEG5_OH->Step1 Ligand_2_Nucleophile Ligand 2 (with Nucleophile) Step2 Step 2: Alcohol Activation & Conjugation Ligand_2_Nucleophile->Step2 Intermediate Intermediate: Ligand 1-PEG5-alcohol Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism PROTAC PROTAC Molecule (Ligand 1-Linker-Ligand 2) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Ub Ubiquitin (recycled) Degradation->Ub

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Thiol-PEG5-alcohol (HS-(CH2CH2O)5-H), a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by a five-unit ethylene (B1197577) glycol chain. The thiol group offers a reactive handle for conjugation to various substrates, including maleimides and surfaces like gold, while the hydroxyl group can be further functionalized. Its PEG chain imparts hydrophilicity, enhancing the solubility and pharmacokinetic properties of the resulting conjugates. A significant application of this linker is in the construction of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1][2]

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The most common strategies involve the conversion of a commercially available PEG-alcohol, such as pentaethylene glycol, into the desired thiol derivative. Key approaches include the use of a tosylated intermediate followed by displacement with a thiolating agent, or the utilization of a protected thiol equivalent.

Method 1: Synthesis via Tosylation and Thiolation

This method involves the initial activation of the terminal hydroxyl group of pentaethylene glycol through tosylation, followed by nucleophilic substitution with a thiol source.

Experimental Protocol:

Step 1: Monotosylation of Pentaethylene Glycol (OH-PEG5-OTs)

  • Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.1 equivalents) dropwise to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude OH-PEG5-OTs.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Synthesis of this compound (HS-PEG5-OH)

Option A: Using Sodium Hydrosulfide (B80085)

  • Dissolve the purified OH-PEG5-OTs (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of water and tetrahydrofuran (B95107) (THF).

  • Add an excess of sodium hydrosulfide (NaSH) (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with an organic solvent like DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Option B: Using Thioacetate (B1230152) and Subsequent Hydrolysis

  • Dissolve OH-PEG5-OTs (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium thioacetate (KSAc) (1.5-2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the DMF under reduced pressure.

  • Dissolve the resulting crude S-acetyl-PEG5-alcohol in a solvent such as methanol (B129727).

  • Add a base, for example, a solution of sodium hydroxide (B78521) or ammonia (B1221849) in methanol, to effect deacetylation.

  • Stir the reaction at room temperature for a few hours.

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and remove the solvent.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the crude this compound.

Method 2: Synthesis via a Trityl-Protected Thiol Intermediate

This approach introduces a protected thiol group to prevent its oxidation during the synthesis. The bulky trityl group is a common choice for thiol protection and can be removed under acidic conditions.[3][4]

Experimental Protocol:

Step 1: Synthesis of Trityl-Thioethanol

  • React 2-mercaptoethanol (B42355) with trityl chloride in the presence of a base like pyridine (B92270) or triethylamine in an appropriate solvent.

  • Purify the resulting trityl-thioethanol by crystallization or column chromatography.

Step 2: PEGylation of Trityl-Thioethanol

  • Deprotonate the hydroxyl group of trityl-thioethanol using a strong base like sodium hydride in an anhydrous solvent such as THF.

  • React the resulting alkoxide with a suitable pentaethylene glycol derivative that has a good leaving group, for example, OTs-PEG5-OTs (ditosylated pentaethylene glycol). The stoichiometry should be carefully controlled to favor mono-substitution.

Step 3: Deprotection of the Trityl Group

  • Dissolve the purified Trityl-S-PEG5-OH in a suitable solvent like DCM.

  • Add trifluoroacetic acid (TFA) and a scavenger such as triisopropylsilane (B1312306) (TIPS) to the solution.[5][6]

  • Stir the reaction at room temperature for a short period (e.g., 30-60 minutes).

  • Remove the solvent and excess acid under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and disulfide-linked dimers. Flash column chromatography is a commonly employed technique.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is typically effective. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired product. The optimal gradient will depend on the specific impurities present. For PEG-containing compounds, a chloroform-methanol mixture (e.g., starting from 100:0 and gradually increasing the methanol percentage) can also be effective.[7]

  • Sample Loading: The crude product can be dry-loaded by adsorbing it onto a small amount of silica gel or wet-loaded by dissolving it in a minimal amount of the initial mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate (B83412) or iodine) to visualize the PEG-containing compounds.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (in CDCl₃) are approximately:

  • δ 1.5-1.6 ppm (t, 1H): Thiol proton (-SH).

  • δ 2.7-2.8 ppm (q, 2H): Methylene protons adjacent to the sulfur atom (-CH₂-SH).

  • δ 3.5-3.8 ppm (m): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

  • δ 3.6-3.7 ppm (t, 2H): Methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).

  • A broad singlet for the hydroxyl proton (-OH) may also be observed.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments in the PEG chain and the terminal groups.[8][9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected monoisotopic mass is approximately 254.12 g/mol .[10] Common adducts observed include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[10]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₀H₂₂O₅S[10]
Molecular Weight254.34 g/mol [11]
Monoisotopic Mass254.1188 g/mol [10]
Purity (Typical)≥95%[11]

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound starting from pentaethylene glycol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization PentaethyleneGlycol Pentaethylene Glycol Tosylation Tosylation (TsCl, Et3N, DCM) PentaethyleneGlycol->Tosylation TosylPEG OH-PEG5-OTs Tosylation->TosylPEG Thiolation Thiolation (e.g., NaSH or KSAc) TosylPEG->Thiolation CrudeProduct Crude HS-PEG5-OH Thiolation->CrudeProduct FlashChromatography Flash Column Chromatography CrudeProduct->FlashChromatography Purification PureProduct Pure HS-PEG5-OH FlashChromatography->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (ESI-MS) PureProduct->MS

A generalized workflow for the synthesis and purification of this compound.
Role in PROTAC-Mediated Protein Degradation

This compound serves as a versatile linker in the assembly of PROTACs. The thiol group can be reacted with a suitable functional group on one of the ligands (e.g., a maleimide), while the hydroxyl group can be activated or converted to another functional group for conjugation to the second ligand. The resulting PROTAC then facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13][14]

PROTAC_Mechanism cluster_assembly PROTAC Assembly cluster_degradation Protein Degradation Pathway Linker HS-PEG5-OH PROTAC PROTAC Molecule Linker->PROTAC Ligand1 Target Protein Ligand Ligand1->PROTAC Ligand2 E3 Ligase Ligand Ligand2->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbProtein Ubiquitinated Target Protein Ubiquitination->UbProtein Proteasome Proteasome UbProtein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

The role of this compound as a linker in PROTAC-mediated protein degradation.

Conclusion

This technical guide has outlined the key synthetic methodologies, purification protocols, and characterization techniques for this compound. The provided experimental details and workflows offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who utilize this important bifunctional linker in their applications. The versatility and favorable properties of this compound, particularly in the burgeoning field of targeted protein degradation, ensure its continued relevance in the development of novel therapeutics and research tools.

References

Thiol-PEG5-alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental protocols for Thiol-PEG5-alcohol, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and nanotechnology.

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group. The PEG linker consists of five ethylene (B1197577) glycol units, imparting hydrophilicity and biocompatibility to the molecule.

PropertyValueReference
Molecular Weight 254.34 g/mol [1][2]
Molecular Formula C₁₀H₂₂O₅S[1][2]
CAS Number 248582-03-8[1][2]
Synonyms HS-PEG5-OH, 14-Mercapto-3,6,9,12-tetraoxatetradecan-1-ol[2]
Purity Typically ≥95%[2]
Appearance White to off-white solid or viscous liquid
Storage Recommended at -5°C to 2-8°C, kept dry and protected from sunlight[1][2]

Key Applications

The dual functionality of this compound makes it a valuable tool in various scientific disciplines:

  • Bioconjugation: The thiol group exhibits high reactivity towards maleimides, enabling the site-specific conjugation of proteins, peptides, and other biomolecules. The hydroxyl group can be further modified for subsequent reactions.

  • Drug Delivery: This linker is utilized in the development of drug delivery systems such as micelles, liposomes, and nanoparticles.[3] Its PEG component can improve the solubility, stability, and circulation time of conjugated therapeutics.[3]

  • PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Nanoparticle Functionalization: The thiol group has a strong affinity for the surface of noble metal nanoparticles, such as gold, facilitating the creation of stable, functionalized nanoparticles for applications in diagnostics and biosensing.

Experimental Protocols

Below are representative protocols for common applications of this compound.

Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating this compound to a maleimide-functionalized molecule (e.g., a protein or fluorescent dye).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5, thiol-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Maleimide-Functionalized Molecule: Dissolve the maleimide-containing molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL for proteins). If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for approximately 30 minutes at room temperature. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Prepare the this compound Solution: Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the solution of the maleimide-functionalized molecule.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted this compound and other reagents.

Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles with this compound.

Materials:

Procedure:

  • Prepare this compound Solution: Dissolve this compound in ethanol to a suitable concentration.

  • Functionalization: Add the ethanolic solution of this compound to the gold nanoparticle suspension. The thiol groups will covalently bind to the gold surface.

  • Incubation: Allow the reaction to proceed for several hours to ensure complete surface coverage.

  • Purification: Remove unbound this compound by repeated centrifugation and washing steps with a suitable buffer or deionized water.

Visualized Workflows

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Thiol_PEG5_OH This compound (-SH) Mix Mix in Thiol-free Buffer (pH 7.0-7.5) Thiol_PEG5_OH->Mix Maleimide_Molecule Maleimide-functionalized Molecule Maleimide_Molecule->Mix Incubate Incubate (RT, 2-4h or 4°C, overnight) Mix->Incubate Purify Purify (e.g., SEC, Dialysis) Incubate->Purify Conjugate Thioether-linked Conjugate Purify->Conjugate

Caption: Workflow for Thiol-Maleimide Conjugation.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_final_product Final Product Thiol_PEG5_OH This compound Step1 Step 1: Couple POI Ligand to this compound Thiol_PEG5_OH->Step1 POI_Ligand Protein of Interest (POI) Ligand with reactive group POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand with reactive group Step3 Step 3: Couple E3 Ligase Ligand to Intermediate E3_Ligase_Ligand->Step3 Step2 Step 2: Purify Intermediate Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Caption: General Workflow for PROTAC Synthesis.

References

Technical Guide: HS-PEG5-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HS-PEG5-OH, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

HS-PEG5-OH , with the CAS Number 248582-03-8 , is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group.[1][2][3][4][5] The thiol group offers a reactive handle for conjugation to various molecules, including ligands for target proteins, while the hydroxyl group can be further modified for attachment to other moieties, such as E3 ligase ligands. The PEG5 linker itself provides a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Chemical and Physical Properties

A summary of the key quantitative data for HS-PEG5-OH is presented in the table below.

PropertyValueReference
CAS Number 248582-03-8
Molecular Formula C10H22O5S
Molecular Weight 254.34 g/mol
Appearance Colorless Liquid/Solid
Purity Typically ≥90%
Solubility Soluble in water and common organic solvents
Storage Store at -20°C for long-term stability

Supplier Information

HS-PEG5-OH is commercially available from a variety of suppliers specializing in reagents for drug discovery and bioconjugation. A selection of known suppliers is listed below.

SupplierWebsite
MedChemExpress--INVALID-LINK--
CP Lab Safety--INVALID-LINK--
ChemicalBook--INVALID-LINK--
PurePEG--INVALID-LINK--
Creative PEGWorks--INVALID-LINK--
AxisPharm--INVALID-LINK--

Application in PROTAC-Mediated Protein Degradation

The primary application of HS-PEG5-OH is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein, including its non-enzymatic functions.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (HS-PEG5-OH linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a detailed, representative protocol for the key experiments involving the use of HS-PEG5-OH in the context of PROTAC development: PROTAC synthesis and the evaluation of PROTAC-induced protein degradation.

Synthesis of a PROTAC using HS-PEG5-OH Linker

This protocol describes a general workflow for conjugating a target protein ligand (containing a suitable electrophile, e.g., a maleimide) and an E3 ligase ligand (containing a leaving group for nucleophilic substitution on the hydroxyl end).

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start Materials: - POI Ligand-Maleimide - HS-PEG5-OH - E3 Ligase Ligand-Halide step1 Step 1: Thiol-Maleimide Conjugation (Formation of POI-Linker) start->step1 step2 Purification of POI-Linker (e.g., HPLC) step1->step2 step3 Step 2: Etherification (Conjugation of E3 Ligase Ligand) step2->step3 step4 Final Purification of PROTAC (e.g., HPLC) step3->step4 end Final PROTAC Product (Characterization by MS, NMR) step4->end

Caption: Workflow for the synthesis of a PROTAC using HS-PEG5-OH.

Methodology:

  • Thiol-Maleimide Conjugation:

    • Dissolve the POI ligand containing a maleimide (B117702) group and a slight molar excess (1.1 equivalents) of HS-PEG5-OH in a suitable solvent (e.g., DMF or a mixture of organic solvent and aqueous buffer).

    • Add a base (e.g., DIPEA) to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of POI-Linker Intermediate:

    • Once the reaction is complete, purify the POI-Linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the intermediate as a solid.

  • Etherification with E3 Ligase Ligand:

    • Dissolve the purified POI-Linker intermediate and the E3 ligase ligand (containing a suitable leaving group like a halide) in an appropriate aprotic polar solvent (e.g., DMF).

    • Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group of the PEG linker.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC product by reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_wb Western Blot Analysis start Cell Culture and Treatment with PROTAC step1 Cell Lysis and Protein Quantification start->step1 step2 SDS-PAGE and Protein Transfer step1->step2 step3 Immunoblotting with Primary and Secondary Antibodies step2->step3 step4 Signal Detection and Data Analysis step3->step4 end Determination of Protein Degradation (DC50 and Dmax) step4->end

Caption: Workflow for assessing PROTAC-induced protein degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

HS-PEG5-OH is a valuable and versatile tool for researchers in drug discovery, particularly for the development of PROTACs. Its well-defined structure, commercial availability, and the straightforward reactivity of its terminal functional groups make it an ideal linker for creating potent and effective targeted protein degraders. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of HS-PEG5-OH in advanced therapeutic development.

References

An In-depth Technical Guide to Thiol-PEG5-alcohol: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG5-alcohol, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. This document details its functional groups, physicochemical properties, and key applications, offering detailed experimental protocols and visual workflows to support researchers in their practical applications.

Core Concepts: Understanding this compound

This compound, systematically named 14-Mercapto-3,6,9,12-tetraoxatetradecan-1-ol, is a versatile chemical tool featuring a thiol (-SH) group at one terminus and a primary alcohol (-OH) group at the other, connected by a flexible, hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique architecture allows for the sequential and specific conjugation of two different molecules, making it an invaluable asset in the construction of complex molecular systems.[2]

The thiol group offers a reactive handle for attachment to various substrates, including maleimides, vinyl sulfones, and the surfaces of noble metals like gold.[3][4] The hydroxyl group, while less reactive, can be derivatized or replaced to introduce other functionalities, enabling a wide range of subsequent chemical modifications.[3][5] The PEG linker itself enhances the solubility and biocompatibility of the resulting conjugates, often reducing the immunogenicity of attached molecules in what is known as the "stealth effect."[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this molecule.

PropertyValueSource(s)
Chemical Formula C10H22O5S[1]
Molecular Weight 254.34 g/mol [1][6]
CAS Number 248582-03-8[1]
Purity ≥95%[1]
Appearance Colorless to light yellow liquid or solid[7]
Solubility Soluble in water, DMSO, DMF, and most organic solvents[7][8]
Storage Conditions -20°C, under an inert atmosphere (e.g., Argon or Nitrogen)[1][7]

Key Applications and Experimental Protocols

This compound is employed in a variety of advanced applications within the fields of drug development and materials science. This section details the protocols for two of its most prominent uses: the functionalization of gold nanoparticles and its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Surface Functionalization of Gold Nanoparticles

The strong affinity between sulfur and gold makes thiol-terminated PEG linkers ideal for modifying the surface of gold nanoparticles (AuNPs).[9] This functionalization enhances the stability of the nanoparticles in biological media and provides a reactive handle for the attachment of targeting ligands, drugs, or imaging agents.[9][10]

Experimental Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-stabilized AuNPs.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Ethanol (B145695)

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of Thiol Solution: Prepare a 10 mM solution of this compound in ethanol.[9]

  • Functionalization: To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution dropwise while stirring.[9]

  • Incubation: Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.[9]

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 10,000 x g for 30 minutes). The optimal speed and duration will depend on the nanoparticle size.[9]

    • Carefully remove the supernatant, which contains excess thiol and displaced citrate (B86180) ions.[9]

    • Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining unbound thiol.[9]

    • Repeat the centrifugation and resuspension steps at least two more times.[9]

  • Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable solvent, such as ethanol or a buffer appropriate for subsequent applications, for storage and further use.[9]

This compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[11] PEG linkers, such as this compound, are widely used due to their ability to enhance solubility, improve cell permeability, and provide the optimal length and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.[4][11]

Experimental Protocol: Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is incorporated. This often involves the modification of the alcohol terminus for reaction with one of the ligands.

Materials:

  • POI-binding ligand with a reactive group (e.g., a carboxylic acid)

  • E3 ligase ligand with a reactive group (e.g., an amine)

  • This compound

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Appropriate purification supplies (e.g., HPLC)

Procedure:

  • Modification of this compound: The hydroxyl group of this compound is typically modified first to allow for sequential conjugation. For example, it can be reacted with a molecule containing a carboxylic acid and another protected reactive group.

  • First Coupling Reaction:

    • Dissolve the POI-binding ligand (with a carboxylic acid) in anhydrous DMF under a nitrogen atmosphere.[13]

    • Add coupling reagents such as HATU and DIPEA and stir for 15 minutes at room temperature.[13]

    • Add the modified this compound (with a deprotected amine, for example) to the reaction mixture.[13]

    • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.[13]

    • Upon completion, purify the product by flash column chromatography or preparative HPLC.[13]

  • Second Coupling Reaction:

    • The thiol group of the purified intermediate can now be reacted with a maleimide-functionalized E3 ligase ligand.

    • Dissolve the intermediate and the maleimide-functionalized E3 ligase ligand in a suitable buffer (pH 7-7.5).[14]

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[14]

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Visualizing Workflows and Pathways

To further elucidate the role of this compound in complex biological and chemical processes, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Ligand Thiol-PEG5-Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:f0->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Activated Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

AuNP_Functionalization_Workflow start Start: Citrate-Stabilized AuNPs prepare_thiol Prepare 10 mM This compound in Ethanol start->prepare_thiol functionalize Add this compound to AuNP solution (dropwise with stirring) prepare_thiol->functionalize incubate Incubate for 12 hours at room temperature functionalize->incubate centrifuge1 Centrifuge to pellet functionalized AuNPs incubate->centrifuge1 remove_supernatant1 Remove supernatant centrifuge1->remove_supernatant1 resuspend1 Resuspend in fresh ethanol remove_supernatant1->resuspend1 repeat_wash Repeat centrifugation and resuspension (2x) resuspend1->repeat_wash final_resuspend Resuspend in desired solvent/buffer repeat_wash->final_resuspend end End: Functionalized AuNPs final_resuspend->end

Caption: Workflow for gold nanoparticle functionalization.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development, materials science, and beyond. Its well-defined structure, featuring reactive thiol and hydroxyl groups flanking a hydrophilic PEG spacer, provides a robust platform for the synthesis of complex bioconjugates and functionalized nanomaterials. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively harness the potential of this important chemical linker in their own investigations.

References

An In-depth Technical Guide to the Solubility and Stability of Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Thiol-PEG5-alcohol (HS-(CH₂CH₂O)₅-H), a heterobifunctional molecule widely utilized in bioconjugation, drug delivery, and surface modification applications. Understanding these core properties is critical for ensuring the successful design and implementation of experimental protocols, as well as for the long-term performance and shelf-life of resulting conjugates.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group. The thiol group offers a reactive handle for conjugation to various substrates, including maleimides and noble metal surfaces like gold. The hydroxyl group can be further functionalized or remain as a hydrophilic terminus. The PEG5 linker itself imparts water solubility, biocompatibility, and flexibility to the molecule and its conjugates.

Solubility Profile

The solubility of this compound is dictated by the hydrophilic nature of the pentaethylene glycol backbone. While specific quantitative solubility data is not extensively published, a qualitative summary based on the properties of similar short-chain PEG molecules is presented below.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityNotes
Aqueous Water, Phosphate-Buffered Saline (PBS)SolubleThe hydrophilic PEG chain ensures good solubility in aqueous media.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleOften used to prepare concentrated stock solutions for subsequent dilutions.
Chlorinated Dichloromethane (DCM), ChloroformSolubleUseful for reactions and purifications in organic phases.
Alcohols Methanol, EthanolLess SolubleSolubility may be lower compared to aqueous or polar aprotic solvents.
Ethers Diethyl EtherNot SolubleGenerally insoluble in non-polar ether solvents.
Hydrocarbons Toluene, HexaneNot SolubleInsoluble in non-polar hydrocarbon solvents.

Note: The physical form of Thiol-PEG reagents can range from a low-melting solid to a liquid, which can make direct weighing and dispensing challenging. Preparing stock solutions in solvents like DMF or DMSO is a common practice to facilitate handling[1][2].

Stability Considerations

The primary stability concern for this compound is the oxidation of the terminal thiol group. Other potential degradation pathways, though less common under typical handling conditions, include the oxidation of the polyether backbone.

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation, particularly in the presence of oxygen, metal ions, or at elevated pH. This can lead to the formation of a disulfide bond, resulting in the dimerization of the molecule. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.0, bgcolor="#FFFFFF", width="7.6", height="2.0"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Thiol [label="this compound\n(R-SH)"]; Disulfide [label="Disulfide\n(R-S-S-R)"]; Sulfenic [label="Sulfenic Acid\n(R-SOH)"]; Sulfinic [label="Sulfinic Acid\n(R-SO2H)"]; Sulfonic [label="Sulfonic Acid\n(R-SO3H)"];

Thiol -> Disulfide [label="Oxidation"]; Disulfide -> Sulfenic [label="Further\nOxidation"]; Sulfenic -> Sulfinic [label="Oxidation"]; Sulfinic -> Sulfonic [label="Oxidation"]; } dot Figure 1: Oxidation Pathway of the Thiol Group. This diagram illustrates the progressive oxidation of the thiol group to a disulfide and subsequently to various oxidized sulfur species.

To mitigate oxidation, the following storage and handling procedures are recommended:

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature Store at -20°C or lower for long-term storage.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes exposure to oxygen, a key driver of thiol oxidation.
Moisture Store in a desiccated environment.Prevents moisture condensation upon removal from cold storage, which can affect stability.
Light Protect from light.Although not the primary concern, light can potentially contribute to oxidative processes.
Solution Storage Prepare fresh solutions before use. If storage is necessary, store stock solutions at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.Minimizes degradation in solution, which can be faster than in the solid state.
Polyether Backbone Stability

The poly(ethylene glycol) backbone is generally stable. However, under harsh conditions, such as in the presence of strong oxidizing agents, degradation can occur. Studies on the oxidation of PEGs have shown that this can be initiated by various oxidants.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the saturation solubility of this compound in an aqueous buffer (e.g., PBS).

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to buffer B Equilibrate at constant temperature (e.g., 24 hours with agitation) A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect the supernatant C->D E Dilute supernatant D->E F Analyze by a suitable method (e.g., HPLC with ELSD or CAD) E->F G Calculate concentration against a standard curve F->G

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended, as PEG molecules lack a strong UV chromophore[3].

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The amount should be sufficient to ensure that not all of the compound dissolves.

  • Equilibration: Seal the vial and place it on an orbital shaker or ensure periodic vortexing at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a calibrated HPLC-ELSD or HPLC-CAD method.

  • Calculation: Calculate the concentration of this compound in the original supernatant based on the dilution factor and the standard curve. This concentration represents the saturation solubility.

Protocol for Stability Assessment in Solution

This protocol provides a framework for assessing the stability of this compound in an aqueous solution over time, primarily focusing on the degradation of the thiol group.

G cluster_setup Study Setup cluster_timepoint Time Point Analysis cluster_methods Analytical Methods A Prepare a stock solution of this compound in the desired buffer B Aliquot into multiple vials for each time point and condition A->B C Store under defined conditions (e.g., temperature, light exposure) B->C D At each scheduled time point, retrieve a vial C->D E Analyze the sample immediately D->E F HPLC-ELSD/CAD for parent compound quantification E->F G Ellman's Test for free thiol quantification E->G H LC-MS to identify degradation products E->H

Materials:

  • This compound

  • Buffer of interest (consider different pH values)

  • Vials for storage

  • Incubators or water baths for temperature control

  • Analytical instrumentation (HPLC, LC-MS, spectrophotometer)

  • Ellman's reagent (DTNB) for free thiol quantification

Procedure:

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the buffer(s) of interest.

  • Study Setup: Aliquot the solution into multiple vials, one for each time point and storage condition to be tested. Storage conditions could include different temperatures (e.g., 4°C, 25°C, 37°C) and light conditions (protected from light vs. exposed to light).

  • Time Point Analysis: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.

  • Analysis: Analyze the samples using the following methods:

    • HPLC-ELSD/CAD: To determine the concentration of the parent this compound molecule remaining.

    • Ellman's Test: To quantify the amount of free thiol groups remaining in the solution. This provides a direct measure of thiol stability.

    • LC-MS: To identify potential degradation products, such as the disulfide dimer or further oxidation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound or free thiol against time for each condition to determine the degradation kinetics.

Conclusion

This compound is a valuable tool in bioconjugation and materials science due to its favorable solubility and defined reactive groups. While generally soluble in a range of aqueous and polar organic solvents, its stability is primarily influenced by the susceptibility of the thiol group to oxidation. By adhering to proper storage and handling procedures, and by understanding the methodologies to characterize its properties, researchers can effectively utilize this versatile linker in their applications. The experimental protocols provided in this guide offer a framework for determining the precise solubility and stability parameters of this compound under specific laboratory conditions, ensuring robust and reproducible results.

References

An In-Depth Technical Guide to PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers, essential tools in modern drug development, bioconjugation, and diagnostics. From fundamental properties to advanced applications, this document serves as a technical resource for researchers aiming to leverage PEGylation technology to enhance the therapeutic potential of novel and existing molecules.

Introduction to PEG Linkers

Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] PEG linkers, or PEG spacers, are derivatives of PEG that are functionalized to covalently attach to molecules of interest, such as proteins, peptides, small molecules, or nanoparticles.[1][2] This process, known as PEGylation, has become a cornerstone of drug development, offering a multitude of advantages to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4]

The primary benefits of PEGylation include:

  • Enhanced Solubility: PEG's hydrophilic nature can significantly increase the solubility of hydrophobic drugs and biomolecules, preventing aggregation.[5][6][7]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the bloodstream.[2][3][]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing immune responses.[1][2][9]

  • Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological environments.[6][7]

Types of PEG Linkers

PEG linkers are available in a variety of architectures and functionalities to suit diverse research needs. The choice of linker depends on the specific application, the molecule to be conjugated, and the desired release mechanism.

Based on Architecture
  • Linear PEG Linkers: These are the most common type, consisting of a single, straight chain of PEG units. They are widely used for their simplicity and effectiveness in improving the properties of conjugated molecules.[5][6]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance circulation half-life and shielding effects.[5][6]

  • Multi-arm PEG Linkers: These are used to create complex structures like hydrogels or to attach multiple molecules to a single core.[5]

Based on Functionality
  • Homobifunctional PEG Linkers: These possess the same reactive group at both ends of the PEG chain, making them suitable for crosslinking identical molecules.[5]

  • Heterobifunctional PEG Linkers: These have different reactive groups at each end, allowing for the specific conjugation of two different molecules.[5] This is particularly useful in targeted drug delivery, where one end attaches to a targeting ligand (e.g., an antibody) and the other to a therapeutic payload.[5]

Based on Cleavability
  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules. The drug is released upon the degradation of the entire conjugate, for instance, within the lysosome.

  • Cleavable PEG Linkers: These are designed to break under specific physiological conditions, enabling controlled release of the payload at the target site.[5][10] This targeted release minimizes off-target toxicity and enhances the therapeutic window.[10][11]

The following diagram illustrates the different release mechanisms of cleavable PEG linkers.

Cleavable_Linkers cluster_stimuli Triggering Stimuli cluster_linkers Cleavable Linker Types Low_pH Low pH (Endosome/Lysosome) Hydrazone Hydrazone Linker Low_pH->Hydrazone Hydrolysis Enzymes Enzymes (e.g., Cathepsin B) Peptide Peptide Linker (e.g., Val-Cit) Enzymes->Peptide Cleavage Redox_Potential High Glutathione (Intracellular) Disulfide Disulfide Linker Redox_Potential->Disulfide Reduction Drug_Release Drug Release Hydrazone->Drug_Release Peptide->Drug_Release Disulfide->Drug_Release ADC Antibody-Drug Conjugate

Caption: Release mechanisms of cleavable PEG linkers in response to specific intracellular stimuli.

Quantitative Impact of PEG Linkers

The length and architecture of the PEG linker have a significant impact on the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
PEG Linker LengthClearance Rate (mL/kg/day)Plasma Half-Life (hours)Reference
No PEGHighShort[2]
PEG2High-[12]
PEG4Moderate-[12]
PEG8Low~120[2][12]
PEG12Low~130[2][12]
PEG18LowEstimated >130[2]
PEG24Low~140[2][12]

Note: Data is synthesized from multiple sources and should be considered as illustrative of general trends. Actual values can vary depending on the specific antibody, payload, and experimental model.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
Cell LineLinkerIC50 (ng/mL)Reference
Karpas-299No PEG~10[12]
Karpas-299PEG2~10[12]
Karpas-299PEG4~10[12]
Karpas-299PEG8~10[12]
Karpas-299PEG12~10[12]
Karpas-299PEG24~10[12]
HER2-positive cellsNo PEG-[13]
HER2-positive cells4 kDa PEG4.5-fold reduction in cytotoxicity[13]
HER2-positive cells10 kDa PEG22-fold reduction in cytotoxicity[13]

Note: The impact of PEG linker length on in vitro potency can be context-dependent. In some cases, longer PEG chains may lead to reduced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEGylation technology. This section provides protocols for two key experimental procedures: protein PEGylation using an NHS ester and the characterization of PEGylated proteins by SDS-PAGE and MALDI-TOF MS.

Protocol for Amine-Reactive Protein PEGylation using NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • PEG-NHS ester

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or gel filtration columns for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[3][14][15]

  • Calculation of Reagents: Determine the desired molar excess of PEG-NHS ester to protein. A 20-fold molar excess is a common starting point.[3][14]

  • PEGylation Reaction: Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3][14]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][14]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.[3][14]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE and MALDI-TOF MS to determine the degree of PEGylation.

Protocol for Characterization of PEGylated Proteins

4.2.1. SDS-PAGE Analysis

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE gels (appropriate percentage for the expected molecular weight)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the PEGylated protein and unmodified protein control with the sample loading buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to remove the background stain.

  • Analysis: Compare the migration of the PEGylated protein to the unmodified protein. A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the protein bands. The heterogeneity of the PEGylation can also be assessed by the broadness of the PEGylated protein band.

4.2.2. MALDI-TOF Mass Spectrometry Analysis

Materials:

  • Purified PEGylated protein sample

  • MALDI matrix solution (e.g., sinapinic acid for proteins, CHCA for peptides)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Preparation: Mix the PEGylated protein sample with the MALDI matrix solution in a 1:1 ratio.[9]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[5]

  • Data Acquisition: Insert the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.[5]

  • Data Analysis: Determine the molecular weight of the unmodified protein and the PEGylated species. The difference in mass will correspond to the mass of the attached PEG chains. The spectrum will show a distribution of peaks, each corresponding to the protein conjugated with a different number of PEG molecules, allowing for the determination of the degree of PEGylation.[5]

Visualization of Key Workflows

ADC Development Workflow

The development of an Antibody-Drug Conjugate (ADC) is a multi-step process that involves careful selection of the antibody, linker, and payload, followed by conjugation and rigorous characterization.

ADC_Workflow Start ADC Concept Antibody_Selection Antibody Selection (Target Specificity) Start->Antibody_Selection Payload_Selection Payload Selection (Cytotoxicity) Start->Payload_Selection Linker_Design Linker Design (Cleavable/Non-cleavable) Start->Linker_Design Conjugation Conjugation Chemistry (e.g., Amine-reactive) Antibody_Selection->Conjugation Payload_Selection->Conjugation Linker_Design->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization In_Vitro_Testing In Vitro Studies (Cytotoxicity, Specificity) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Studies (Efficacy, PK, Toxicology) In_Vitro_Testing->In_Vivo_Testing End Clinical Candidate In_Vivo_Testing->End

Caption: A generalized workflow for the development of Antibody-Drug Conjugates (ADCs).

Conclusion

PEG linkers are indispensable tools in modern pharmaceutical research and development. Their versatility in terms of architecture, functionality, and cleavability allows for the fine-tuning of the properties of therapeutic molecules. A thorough understanding of the different types of PEG linkers and their impact on the final conjugate, coupled with robust experimental protocols for their implementation and characterization, is essential for the successful development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Thiol Group: A Linchpin for Precision in Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone in drug development, significantly enhancing the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Among the various chemical strategies for PEGylation, the targeting of thiol groups on cysteine residues offers a powerful approach for site-specific modification, leading to more homogeneous and potent drug conjugates. This technical guide provides a comprehensive overview of the role of the thiol group in PEGylation, detailing the underlying chemistry, experimental protocols, and analytical characterization, with a focus on providing actionable insights for professionals in the field.

The Chemistry of Thiol-Reactive PEGylation

The nucleophilic nature of the thiol group (-SH) of cysteine residues makes it an ideal target for covalent modification with electrophilic PEG reagents. This approach is highly selective, as free thiols are relatively rare on protein surfaces compared to other nucleophilic groups like amines.[1][2] Several thiol-reactive chemistries have been developed, each with distinct characteristics in terms of reaction kinetics, stability of the resulting linkage, and experimental conditions.

Maleimide (B117702) Chemistry: The Workhorse of Thiol PEGylation

The Michael addition reaction between a maleimide-functionalized PEG and a thiol group is the most widely used method for cysteine-specific PEGylation.[1][2] This reaction is highly efficient and proceeds rapidly under physiological pH conditions (pH 6.5-7.5) to form a stable thioether bond.[3]

However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the physiological environment. This can lead to deconjugation and potential off-target effects. Strategies to enhance the stability of the maleimide-thiol linkage include the development of next-generation maleimides that promote hydrolysis of the succinimide (B58015) ring, rendering the retro-Michael reaction less favorable. Another approach involves the formation of a thiazine (B8601807) structure when a peptide with an N-terminal cysteine is conjugated to a maleimide, which has been shown to be significantly more stable and less susceptible to thiol exchange.

Vinyl Sulfone Chemistry: A Stable Alternative

PEG-vinyl sulfone reagents react with thiols via a Michael-type addition to form a highly stable thioether linkage. The reaction is generally slower than with maleimides and often requires a slightly more alkaline pH (pH 7.5-8.5) for optimal reactivity. The slower reaction kinetics can be advantageous, allowing for greater control over the PEGylation process. The stability of the thioether bond formed makes vinyl sulfone chemistry a preferred choice for applications requiring long-term stability in vivo.

Other Thiol-Reactive Chemistries

Other notable thiol-reactive PEG reagents include:

  • Iodoacetamides: These reagents react with thiols via nucleophilic substitution to form a stable thioether bond. However, they can also react with other nucleophilic residues at higher pH and concentrations.

  • Orthopyridyl disulfides (OPSS): These reagents react with thiols to form a disulfide bond. This linkage is reversible in the presence of reducing agents, which can be advantageous for applications requiring controlled release of the PEGylated molecule.

Quantitative Comparison of Thiol-Reactive PEGylation Chemistries

The choice of PEGylation chemistry depends on several factors, including the desired stability of the conjugate, the reaction conditions compatible with the protein of interest, and the required reaction efficiency. The following table summarizes key quantitative parameters for the most common thiol-reactive PEGylation methods.

PEGylation ReagentReaction MechanismOptimal pHReaction SpeedLinkage FormedLinkage Stability
PEG-Maleimide Michael Addition6.5 - 7.5FastThiosuccinimideReversible (susceptible to thiol exchange)
PEG-Vinyl Sulfone Michael Addition7.5 - 8.5SlowerThioetherHighly Stable
PEG-Iodoacetamide Nucleophilic Substitution~7.0 - 8.0ModerateThioetherStable
PEG-Orthopyridyl Disulfide Disulfide Exchange7.0 - 8.0ModerateDisulfideReversible (cleavable by reducing agents)

Experimental Protocols

This section provides detailed methodologies for key experiments in thiol-specific PEGylation.

General Protocol for Site-Specific PEGylation of a Protein Cysteine

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized PEG to a cysteine residue on a target protein.

Materials:

  • Protein with a free cysteine residue

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the PEG-maleimide.

  • PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer to create a stock solution. The concentration will depend on the desired molar excess for the reaction.

  • PEGylation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the protein is a common starting point. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a 2 to 5-fold molar excess of a free thiol, such as L-cysteine or β-mercaptoethanol, relative to the initial amount of PEG-Maleimide to quench any unreacted maleimide groups. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, unreacted protein, and quenching reagent using a suitable chromatography technique. Size-exclusion chromatography (SEC) is often effective for separating the larger PEGylated conjugate from the smaller unreacted components. Ion-exchange chromatography (IEC) can also be used, as PEGylation can alter the surface charge of the protein.

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation, purity, and integrity.

Purification and Characterization of PEGylated Proteins

Accurate characterization of PEGylated proteins is crucial for ensuring product quality, consistency, and efficacy. A combination of analytical techniques is typically employed.

Purification Techniques:

TechniquePrinciple of SeparationApplication
Size-Exclusion Chromatography (SEC) Hydrodynamic radiusSeparation of PEGylated protein from unreacted protein and PEG.
Ion-Exchange Chromatography (IEC) Surface chargeSeparation of PEGylated isomers and unreacted protein.
Reverse-Phase HPLC (RP-HPLC) HydrophobicityAnalysis of reaction mixtures and purification of smaller PEGylated peptides.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPurification of PEGylated proteins, often complementary to IEC.

Characterization Techniques:

TechniqueInformation Provided
SDS-PAGE Apparent molecular weight, degree of PEGylation (qualitative).
Mass Spectrometry (MALDI-TOF, ESI-MS) Precise molecular weight, confirmation of PEGylation, identification of PEGylation sites.
UV/Vis Spectroscopy Protein concentration.
Circular Dichroism (CD) Spectroscopy Assessment of secondary and tertiary structure integrity post-PEGylation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of PEGylated proteins in biological fluids.

Visualizing Key Processes in Thiol PEGylation

The following diagrams, generated using the DOT language, illustrate fundamental concepts in thiol-specific PEGylation.

G cluster_reactants Reactants cluster_product Product Protein-SH Protein-SH (Thiol Group) PEGylated_Protein PEG-Protein (Stable Thioether Bond) Protein-SH->PEGylated_Protein Michael Addition PEG-Maleimide PEG-Maleimide PEG-Maleimide->PEGylated_Protein

Thiol-Maleimide Conjugation Reaction

G start Start: Protein with accessible Cysteine protein_prep 1. Protein Preparation (Dissolution, optional reduction) start->protein_prep conjugation 3. PEGylation Reaction (Incubation) protein_prep->conjugation peg_reagent_prep 2. PEG-Maleimide Reagent Preparation peg_reagent_prep->conjugation quenching 4. Quenching (Addition of excess thiol) conjugation->quenching purification 5. Purification (e.g., SEC, IEC) quenching->purification characterization 6. Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End: Purified & Characterized PEGylated Protein characterization->end

Experimental Workflow for Thiol-PEGylation

Impact on Signaling Pathways

A primary goal of PEGylation is to increase the hydrodynamic size of the therapeutic protein, thereby reducing renal clearance and shielding it from proteolytic degradation and the host immune system. This "stealth" effect is generally achieved by creating a biologically inert PEG cloud around the protein. Consequently, the direct impact of thiol-PEGylation on specific intracellular signaling pathways is not a primary area of investigation, as the modification is designed to be as non-interfering as possible with the protein's native function at its target. The main biological consequence is the altered pharmacokinetics and biodistribution of the parent molecule. Any influence on signaling is typically an indirect result of the sustained or altered concentration of the active protein at its site of action.

Conclusion

Thiol-specific PEGylation represents a sophisticated and powerful strategy for the development of next-generation biotherapeutics. By leveraging the unique reactivity of cysteine residues, researchers can achieve site-specific modifications that lead to more homogeneous, stable, and effective protein-drug conjugates. A thorough understanding of the underlying chemistries, meticulous execution of experimental protocols, and comprehensive analytical characterization are paramount to harnessing the full potential of this technology. This guide provides a foundational framework for scientists and drug development professionals to navigate the complexities of thiol-PEGylation and accelerate the innovation of novel therapies.

References

An In-depth Technical Guide to Thiol-PEG5-alcohol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG5-alcohol (HS-(CH₂CH₂O)₅-OH), CAS number 248582-03-8, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and materials science.[1][2] Its structure features a terminal thiol (-SH) group and a terminal alcohol (-OH) group, connected by a flexible, hydrophilic 5-unit polyethylene glycol chain. This unique architecture allows for selective and sequential modification of either terminus, making it a versatile building block for complex molecular constructs.[3] The thiol group exhibits a strong affinity for noble metal surfaces like gold and can readily participate in thiol-maleimide and thiol-ene "click" chemistry reactions.[4][5] The primary alcohol group can be activated or converted into other functional groups for subsequent conjugation. The PEG spacer enhances aqueous solubility, reduces non-specific binding, and improves the pharmacokinetic properties of conjugated molecules.[6][7] This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development and research.

Physicochemical Properties

PropertyValueReference
CAS Number 248582-03-8[1][2]
Molecular Formula C₁₀H₂₂O₅S[1][2]
Molecular Weight 254.34 g/mol [1][2]
Purity ≥95%[1]
Appearance White to off-white solid or viscous liquid[6]
Storage Conditions -20°C to -5°C, store in a dry, inert atmosphere[1][7]
Solubility Soluble in water, ethanol (B145695), DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in toluene (B28343) and isopropanol. Insoluble in ether.[6][7]

Experimental Protocols

The dual functionality of this compound allows for a variety of conjugation strategies. The following protocols are representative of its common applications.

Functionalization of the Alcohol Terminus: Tosylation

This protocol describes the activation of the terminal hydroxyl group by converting it to a tosylate. This tosylated intermediate is more reactive and can be readily displaced by nucleophiles.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM to a final concentration of 0.1 M under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the tosyl group and the integrity of the PEG chain and thiol group.

G cluster_workflow Workflow for Activation and Conjugation of this compound A This compound (HS-PEG5-OH) B Activation of Alcohol Terminus (e.g., Tosylation) A->B TsCl, TEA C Activated Intermediate (HS-PEG5-OTs) B->C D Nucleophilic Substitution with Molecule 1 (e.g., R-NH2) C->D Molecule 1 E Conjugate 1 (HS-PEG5-NH-R) D->E F Conjugation of Thiol Terminus with Molecule 2 (e.g., Maleimide-R') E->F Molecule 2 G Final Bifunctional Conjugate (R'-Maleimide-S-PEG5-NH-R) F->G

Activation and conjugation workflow for this compound.
Thiol-Maleimide Conjugation

This protocol details the reaction of the thiol group with a maleimide-functionalized molecule, a common strategy for protein and peptide labeling.[8]

Materials:

  • This compound (or its derivative from Protocol 1)

  • Maleimide-functionalized molecule (e.g., protein, peptide, dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Degassing equipment (optional but recommended)

Procedure:

  • Dissolve the maleimide-functionalized molecule in the reaction buffer.

  • Dissolve the this compound derivative in the reaction buffer.

  • To minimize oxidation of the thiol, it is recommended to degas both solutions.

  • Add the this compound solution to the maleimide-functionalized molecule solution with gentle stirring. A molar excess (1.5 to 10-fold) of the thiol-PEG linker is often used.

  • Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.

  • Monitor the reaction by SDS-PAGE (for proteins) or HPLC.

  • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted PEG linker.

Characterization: Successful conjugation can be confirmed by an increase in molecular weight (SDS-PAGE, mass spectrometry) or a change in retention time (HPLC).

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity of the thiol group for gold allows for the formation of well-ordered self-assembled monolayers, which can be used to modify the surface properties of gold substrates or nanoparticles.[9]

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Absolute ethanol

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

  • Tweezers

  • Nitrogen or Argon gas

Procedure:

  • Thoroughly clean the gold substrate. A common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with deionized water and then absolute ethanol. Warning: Piranha solution is extremely corrosive and reactive.

  • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immerse the clean, dry gold substrate into the thiol solution.

  • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Remove the substrate from the solution, rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules, and dry under a gentle stream of nitrogen.

Characterization: The formation and quality of the SAM can be assessed by contact angle measurements (which should show increased hydrophilicity), X-ray photoelectron spectroscopy (XPS) to detect sulfur and changes in the carbon and oxygen signals, and atomic force microscopy (AFM) to visualize the surface morphology.[10] Quantitative analysis of the thiol ligand density on gold nanoparticles can be performed using inductively coupled plasma-mass spectrometry (ICP-MS).[9][11]

Applications in Drug Development

This compound is particularly valuable in the development of novel therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] this compound serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

The synthesis of a PROTAC using this compound would typically follow the logical workflow described in the first diagram. For instance, the alcohol terminus can be functionalized with an E3 ligase ligand, and the thiol terminus can then be conjugated to the target protein ligand. The PEG5 linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_protac PROTAC Mechanism of Action POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

General mechanism of PROTAC-mediated protein degradation.
Drug Delivery Systems

The properties of this compound also make it suitable for the development of drug delivery systems such as nanoparticles and liposomes. The thiol group can be used to anchor the PEG linker to the surface of gold nanoparticles, while the alcohol group can be further functionalized to attach targeting ligands or therapeutic agents. The PEG chain provides a hydrophilic corona that can help to increase circulation time and reduce clearance by the reticuloendothelial system.

Conclusion

This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, enables a wide range of applications, from the fundamental study of surface interactions to the development of next-generation therapeutics like PROTACs. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Thiol-PEG5-alcohol in Protein and Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG5-alcohol (HS-(CH2CH2O)5-OH) is a heterobifunctional linker that offers significant advantages in the fields of bioconjugation, drug delivery, and surface modification. Its linear polyethylene (B3416737) glycol (PEG) spacer, composed of five ethylene (B1197577) glycol units, imparts hydrophilicity to the conjugated molecule, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles. The molecule features two distinct terminal functional groups: a thiol (-SH) group and a primary alcohol (-OH) group. This bifunctional nature allows for a sequential and controlled conjugation of two different molecules, making it a versatile tool for creating complex biomolecular architectures.[1]

The thiol group provides a reactive handle for covalent attachment to various substrates, most commonly through reactions with maleimides to form stable thioether bonds, or with other thiols to form disulfide bonds.[2][3] This specificity is particularly useful for targeting cysteine residues in proteins and peptides.[4] The terminal alcohol group is less reactive and can be activated for subsequent conjugation to a second molecule, for example, through conversion to an NHS ester for reaction with primary amines. This sequential conjugation capability is highly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[5]

These application notes provide detailed protocols for the use of this compound in protein and peptide conjugation, guidance on reaction conditions, and methods for the characterization of the final conjugates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in conjugation strategies. The table below summarizes its key characteristics.

PropertyValue
Chemical Formula C10H22O5S
Molecular Weight 254.34 g/mol
CAS Number 248582-03-8
Appearance Liquid or low-melting solid
Purity Typically ≥95%
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)
Storage Conditions Store at -20°C, keep dry and protected from light

Applications in Bioconjugation

The unique properties of this compound lend themselves to a variety of applications in life science research and drug development:

  • Protein and Peptide Modification: The thiol-reactive end allows for site-specific modification of proteins and peptides at cysteine residues. This can be used to attach therapeutic payloads, imaging agents, or other functional molecules.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can serve as a hydrophilic linker between the antibody and the cytotoxic drug. The thiol group can react with a reduced interchain disulfide bond on the antibody, while the alcohol can be functionalized to attach the drug molecule.

  • PROTACs: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand and an E3 ligase-recruiting ligand.

  • Surface Modification: The thiol group enables the stable attachment of the linker to gold surfaces, forming self-assembled monolayers (SAMs). The terminal alcohol group can then be used to further functionalize the surface, for example, to immobilize proteins or other biomolecules for biosensor applications.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins and peptides. Optimization of reaction conditions, such as molar ratios, pH, and incubation times, may be necessary for specific applications.

Protocol 1: One-Step Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if using light-sensitive molecules.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) in a 10-fold molar excess over the starting amount of maleimide (B117702) to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and retention of biological activity.

Protocol 2: Two-Step Sequential Conjugation

This protocol outlines a two-step process where the thiol group of this compound is first conjugated to a maleimide-containing molecule, followed by activation of the alcohol group for conjugation to a primary amine on a protein.

Step A: Thiol-Maleimide Conjugation

  • Follow steps 1-4 of Protocol 1 to conjugate this compound to a maleimide-activated small molecule or peptide.

  • Purify the resulting intermediate conjugate (Molecule-PEG5-alcohol) using an appropriate method (e.g., HPLC) to remove unreacted starting materials.

Step B: Activation of the Alcohol and Conjugation to a Protein

  • Activation of the Alcohol Group:

    • Dissolve the purified Molecule-PEG5-alcohol in an anhydrous solvent (e.g., DMF or DCM).

    • Add N,N'-Disuccinimidyl carbonate (DSC) and a base (e.g., triethylamine) to the solution.

    • Stir the reaction at room temperature for 4-24 hours to form the NHS-activated intermediate (Molecule-PEG5-NHS).

    • Monitor the reaction by TLC or LC-MS.

  • Conjugation to Protein:

    • Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Add the freshly prepared Molecule-PEG5-NHS to the protein solution at a 10- to 50-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Purify the final conjugate using SEC or dialysis.

  • Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and relevant functional assays.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C10H22O5S
Molecular Weight 254.34 g/mol
CAS Number 248582-03-8
Purity ≥95%-
Appearance Liquid or low-melting solid-
Table 2: General Reaction Conditions for Thiol-Maleimide Conjugation
ParameterRecommended ConditionNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions.
Molar Ratio (Linker:Biomolecule) 10:1 to 50:1Should be optimized for each specific reaction.
Reaction Time 2 - 24 hoursDepends on the reactivity of the specific biomolecule.
Buffer Amine-free buffers (e.g., PBS, HEPES)To avoid side reactions with the maleimide group.

Visualizations

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Alcohol Activation & Amine Conjugation This compound This compound Intermediate_Conjugate Molecule-PEG5-Alcohol This compound->Intermediate_Conjugate reacts with Maleimide-Activated Molecule Maleimide-Activated Molecule Maleimide-Activated Molecule->Intermediate_Conjugate Activated_Intermediate Molecule-PEG5-NHS Intermediate_Conjugate->Activated_Intermediate Activation (e.g., DSC) Final_Conjugate Final Conjugate Activated_Intermediate->Final_Conjugate reacts with Target_Protein Target Protein (with primary amines) Target_Protein->Final_Conjugate

Caption: Sequential conjugation using this compound.

G Start Biomolecule_Prep Biomolecule Preparation (e.g., protein reduction or maleimide activation) Start->Biomolecule_Prep Linker_Prep This compound Preparation Start->Linker_Prep Conjugation Conjugation Reaction (Thiol-Maleimide or activated Alcohol-Amine) Biomolecule_Prep->Conjugation Linker_Prep->Conjugation Quenching Quenching of Unreacted Moieties Conjugation->Quenching Purification Purification of Conjugate (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay End Functional_Assay->End

Caption: Experimental workflow for bioconjugation.

References

Application Notes and Protocols for Thiol-PEG5-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG5-alcohol

This compound is a heterobifunctional linker molecule that plays a crucial role in modern drug delivery systems. It features a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, connected by a flexible chain of five polyethylene (B3416737) glycol (PEG) units. This unique structure provides a versatile platform for conjugating therapeutic agents to various delivery carriers, enhancing their efficacy and safety profiles.

The thiol group offers a reactive handle for strong covalent attachment to noble metal surfaces like gold nanoparticles or for reaction with maleimide (B117702) groups present on antibodies or other biomolecules. The hydroxyl group can be further functionalized for secondary conjugation or can interact with the aqueous environment to improve solubility. The PEG spacer itself is renowned for its ability to confer "stealth" properties to drug carriers, reducing immunogenicity and prolonging circulation time in the bloodstream.[1][2]

Key Applications in Drug Delivery

This compound is instrumental in the development of advanced drug delivery platforms, including:

  • Nanoparticle Functionalization: It serves as a surface modification agent for nanoparticles (e.g., gold, silica), improving their stability, biocompatibility, and drug-loading capacity. The PEG chain creates a hydrophilic shield that minimizes non-specific protein adsorption and uptake by the reticuloendothelial system (RES).

  • Antibody-Drug Conjugates (ADCs): In ADCs, this compound can act as a flexible linker to connect a potent cytotoxic drug to a monoclonal antibody. This ensures targeted delivery of the drug to cancer cells while minimizing systemic toxicity.[3]

  • PROteolysis TArgeting Chimeras (PROTACs): As a component of PROTACs, this linker connects a target protein-binding ligand and an E3 ligase-recruiting ligand. The flexibility and length of the PEG chain are critical for the efficient formation of the ternary complex required for targeted protein degradation.[4]

  • Liposome (B1194612) Modification: Incorporation of this compound into liposomal formulations enhances their stability and circulation time. The thiol group can also be used to attach targeting ligands to the liposome surface.

Data Presentation: Comparative Analysis of PEGylated vs. Non-PEGylated Systems

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key characteristics of drug delivery systems. While these studies may not have used this compound specifically, they provide valuable insights into the general effects of PEGylation.

Table 1: Effect of PEGylation on Nanoparticle Size and Drug Entrapment Efficiency

Delivery SystemParticle TypeDrugPEG Linker UsedAverage Particle Size (nm) (Non-PEGylated)Average Particle Size (nm) (PEGylated)Entrapment Efficiency (%) (Non-PEGylated)Entrapment Efficiency (%) (PEGylated)Reference
NiosomesSpan 60/Tween 60/CholesterolDoxorubicinDSPE-PEG2000~150-280~160-29019.384
NiosomesSpan 60/Tween 60/CholesterolCurcuminDSPE-PEG200080-9580-9580-9580-95
LiposomesDOPC/DSPGShikoninDSPE-mPEG2000~98~8266.975.6
ProticlesOligonucleotide/Protamine111InNot Specified~150~150Not ApplicableNot Applicable

Table 2: Influence of PEGylation on In Vivo Pharmacokinetics

Delivery SystemParameterNon-PEGylatedPEGylatedReference
111In-ProticlesBlood concentration (% ID/g) 1h p.i.0.06 ± 0.010.23 ± 0.01
pH-Sensitive LiposomesTumor Uptake (%ID/g) 24h p.i.~4~4

Table 3: Drug Release Kinetics from PEGylated Nanoparticles

Nanoparticle SystemDrugRelease ModelRelease Exponent (n)InterpretationReference
PLGA NanoparticlesAmlodipineKorsmeyer-Peppas0.6534Anomalous (non-Fickian) diffusion[1]
PLGA NanoparticlesValsartanKorsmeyer-Peppas0.7413Anomalous (non-Fickian) diffusion[1]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound for Drug Delivery

This protocol describes the surface modification of pre-synthesized gold nanoparticles (AuNPs) with this compound, followed by the loading of a model drug, Doxorubicin.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs, 20 nm)

  • This compound

  • Doxorubicin hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Ethanol

  • Centrifuge tubes

Procedure:

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in DI water.

  • Surface Functionalization: a. To 1 mL of the AuNP solution (OD ~1), add the this compound solution at a molar ratio of approximately 10,000:1 (PEG:AuNP). b. Gently vortex the mixture and allow it to react for at least 4 hours at room temperature with gentle stirring.

  • Purification: a. Centrifuge the mixture at 12,000 x g for 20 minutes to pellet the functionalized AuNPs. b. Carefully remove the supernatant containing unbound this compound. c. Resuspend the pellet in 1 mL of DI water. Repeat the centrifugation and washing step two more times.

  • Drug Loading: a. Resuspend the purified this compound functionalized AuNPs in 1 mL of PBS (pH 7.4). b. Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in DI water. c. Add the Doxorubicin solution to the AuNP suspension to a final drug concentration of 100 µg/mL. d. Incubate the mixture overnight at 4°C with gentle stirring.

  • Final Purification: a. Centrifuge the drug-loaded AuNPs at 12,000 x g for 20 minutes. b. Collect the supernatant to determine the amount of unloaded drug (for loading efficiency calculation). c. Wash the pellet twice with PBS (pH 7.4) to remove any loosely bound drug. d. Resuspend the final drug-loaded nanoparticles in the desired buffer for characterization and in vitro/in vivo studies.

Characterization:

  • UV-Vis Spectroscopy: To confirm the surface plasmon resonance peak shift after functionalization and drug loading.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.

  • Zeta Potential: To measure the surface charge of the nanoparticles at each step.

  • Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.

  • Fluorimetry/UV-Vis: To quantify the amount of Doxorubicin loaded onto the nanoparticles by measuring the concentration in the supernatant.

Protocol 2: Synthesis of a PROTAC using a this compound Linker

This protocol provides a general workflow for synthesizing a PROTAC molecule where this compound serves as the linker to connect a target protein ligand (e.g., a kinase inhibitor with a reactive group) and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) with a reactive group).

Materials:

  • This compound

  • Target protein ligand with a suitable reactive group (e.g., a maleimide for reaction with the thiol)

  • E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid for esterification with the alcohol)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials, magnetic stir bars

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Activation of E3 Ligase Ligand (if necessary): If the E3 ligase ligand has a carboxylic acid group, it can be activated for esterification. a. Dissolve the E3 ligase ligand (1 eq) in anhydrous DCM. b. Add DCC (1.1 eq) and DMAP (0.1 eq). c. Stir the reaction at room temperature for 30 minutes.

  • Conjugation to the Alcohol End of the Linker: a. To the activated E3 ligase ligand solution, add this compound (1 eq). b. Stir the reaction at room temperature overnight. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Purify the product (E3 ligand-PEG5-Thiol) by silica gel column chromatography.

  • Conjugation to the Target Protein Ligand: a. Dissolve the purified E3 ligand-PEG5-Thiol (1 eq) and the target protein ligand (containing a maleimide group, 1 eq) in anhydrous DMF. b. Stir the reaction at room temperature for 4-6 hours. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the thiol. c. Monitor the reaction by TLC or LC-MS.

  • Purification of the Final PROTAC: a. Upon completion of the reaction, purify the final PROTAC molecule by preparative HPLC. b. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow_nanoparticle cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_drug_loading Drug Loading AuNPs Citrate-capped AuNPs Mix Mixing & Incubation AuNPs->Mix Thiol_PEG This compound Thiol_PEG->Mix Wash1 Centrifugation & Washing Mix->Wash1 Func_AuNPs Functionalized AuNPs Wash1->Func_AuNPs Mix2 Mixing & Incubation Func_AuNPs->Mix2 Drug Doxorubicin Drug->Mix2 Wash2 Centrifugation & Washing Mix2->Wash2 Drug_Loaded_AuNPs Drug-Loaded AuNPs Wash2->Drug_Loaded_AuNPs

Workflow for gold nanoparticle functionalization and drug loading.

protac_synthesis_workflow cluster_step1 Step 1: Linker-E3 Ligand Conjugation cluster_step2 Step 2: PROTAC Assembly E3_Ligand E3 Ligase Ligand (-COOH) Coupling1 Esterification (DCC, DMAP) E3_Ligand->Coupling1 Thiol_PEG This compound (HS-PEG5-OH) Thiol_PEG->Coupling1 Intermediate E3 Ligand-PEG5-Thiol Coupling1->Intermediate Coupling2 Thiol-Maleimide Reaction Intermediate->Coupling2 Target_Ligand Target Protein Ligand (-Maleimide) Target_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

General workflow for PROTAC synthesis using this compound.

protac_signaling_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Recruits E2-Ub Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

References

Application Notes: Surface Modification of Gold Nanoparticles with Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization.[1] Unmodified AuNPs, however, are susceptible to aggregation in biological media and can be rapidly cleared by the mononuclear phagocyte system. Surface modification with Polyethylene Glycol (PEG) is a widely adopted strategy to overcome these limitations.[2] PEGylation enhances colloidal stability, reduces non-specific protein adsorption, and prolongs circulation time, making AuNPs ideal candidates for applications in drug delivery, diagnostics, and bioimaging.[2][3]

This document provides detailed protocols for the synthesis of citrate-stabilized AuNPs and their subsequent surface modification with Thiol-PEG5-alcohol (HS-(CH₂)₂-(OCH₂CH₂)₅-OH). The thiol group provides a strong anchor to the gold surface via Au-S bond formation, while the terminal alcohol group can be used for further conjugation of targeting ligands or therapeutic agents.[4]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (approx. 15-20 nm)

This protocol is adapted from the well-established Turkevich method for synthesizing spherical AuNPs.

Materials:

  • Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (all glassware must be scrupulously cleaned with aqua regia and rinsed with DI water)

  • Stirring hot plate and magnetic stir bar

Procedure:

  • Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in DI water. For example, dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of DI water.

  • Prepare a 1% w/v trisodium citrate solution by dissolving 1.0 g of trisodium citrate dihydrate in 100 mL of DI water. It is recommended to make this solution fresh.

  • In a 250 mL Erlenmeyer flask, add 100 mL of the 1.0 mM HAuCl₄ solution.

  • Place the flask on a stirring hot plate, add a magnetic stir bar, and bring the solution to a rolling boil while stirring vigorously.

  • Once boiling, rapidly inject 10 mL of the 1% trisodium citrate solution into the flask.

  • The solution color will change from pale yellow to colorless, then to a grayish-blue, and finally to a deep ruby red over the course of 10-15 minutes. The final red color indicates the formation of spherical AuNPs.

  • Continue boiling for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting citrate-stabilized AuNP solution at 4°C in a dark container.

Protocol 2: Surface Modification with this compound

This protocol describes the ligand exchange process where citrate ions on the AuNP surface are replaced by this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (HS-(CH₂)₂-(OCH₂CH₂)₅-OH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Microcentrifuge and tubes

Procedure:

  • Prepare a 1 mM stock solution of this compound in DI water.

  • To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution to a final concentration of 100 µM.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring. This allows for the displacement of citrate ions and the formation of a self-assembled monolayer of Thiol-PEG on the AuNP surface.

  • To purify the PEGylated AuNPs (AuNP-PEG) and remove excess unbound this compound, centrifuge the solution. For 15-20 nm particles, centrifugation at approximately 12,000-15,000 x g for 20-30 minutes is typically sufficient.

  • Carefully remove the supernatant, which contains the unbound PEG and displaced citrate.

  • Resuspend the nanoparticle pellet in 10 mL of fresh DI water or PBS (pH 7.4). Sonication may be used briefly to aid in redispersion.

  • Repeat the centrifugation and resuspension steps (washing) at least two more times to ensure complete removal of impurities.

  • After the final wash, resuspend the purified AuNP-PEG in the desired buffer (e.g., PBS) for characterization and subsequent applications.

  • Store the final AuNP-PEG solution at 4°C.

Characterization of Modified Nanoparticles

Successful surface modification should be confirmed using various analytical techniques. Below are the expected outcomes.

Data Summary
Characterization TechniqueParameterBefore Modification (Citrate-AuNP)After Modification (AuNP-PEG)Rationale for Change
UV-Vis Spectroscopy Surface Plasmon Resonance (λmax)~520 nm~522-525 nmA slight red-shift indicates a change in the local refractive index around the nanoparticle surface due to the presence of the PEG layer.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average)~20-25 nm~30-40 nmThe increase in diameter confirms the presence of the PEG layer, which extends into the solvent, increasing the effective size of the particle.
Zeta Potential Surface Charge~ -30 to -40 mV~ -1 to -10 mVThe highly negative charge from the citrate ions is shielded or replaced by the neutral PEG chains, bringing the zeta potential closer to neutral.
Transmission Electron Microscopy (TEM) Core Size & Morphology~15-20 nm, spherical, monodisperse~15-20 nm, spherical, monodisperseTEM measures the metallic core, which should not change during the ligand exchange process. It confirms that the nanoparticles did not aggregate.

Application Note: Loading and Release of a Model Drug

PEGylated AuNPs with a terminal alcohol group can be further functionalized, but they can also non-covalently encapsulate hydrophobic drugs within the PEG layer for delivery. This protocol outlines a general procedure for loading and in vitro release of Doxorubicin (DOX), a common anticancer drug.

Protocol 3: Doxorubicin (DOX) Loading and In Vitro Release

Materials:

  • Purified AuNP-PEG solution in PBS

  • Doxorubicin hydrochloride (DOX)

  • Dialysis tubing (MWCO suitable to retain nanoparticles, e.g., 10-14 kDa)

  • Phosphate (B84403) buffer at pH 5.5 and pH 7.4

  • UV-Vis Spectrophotometer

Procedure: Drug Loading

  • Prepare a 1 mg/mL stock solution of DOX in DI water.

  • Mix the AuNP-PEG solution with the DOX stock solution. The ratio can be optimized, but a starting point is a 1:1 mass ratio of AuNPs to DOX.

  • Stir the mixture at room temperature for 24 hours in the dark (DOX is light-sensitive).

  • To remove unloaded, free DOX, dialyze the solution against DI water for 24-48 hours, changing the water frequently.

  • The amount of loaded DOX can be quantified by lysing the nanoparticles (e.g., with KCN or an acidic solution) and measuring the DOX absorbance at ~480 nm, comparing it to a standard curve.

Procedure: In Vitro Drug Release

  • Place a known amount of the DOX-loaded AuNP-PEG solution into a dialysis bag.

  • Submerge the dialysis bag in a larger volume of release buffer (e.g., 50 mL of phosphate buffer at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment of cancer cells).

  • Keep the setup at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release buffer outside the dialysis bag.

  • Replenish the buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Measure the concentration of released DOX in the withdrawn aliquots using UV-Vis spectrophotometry at ~480 nm.

  • Calculate the cumulative percentage of drug release over time. A more rapid release is often observed at the lower pH, simulating triggered release in an acidic tumor microenvironment.

Visualizations

G cluster_synthesis AuNP Synthesis cluster_modification Surface Modification cluster_characterization Characterization cluster_application Application s1 HAuCl4 Solution s2 Boiling & Stirring s1->s2 s3 Add Sodium Citrate s2->s3 s4 Color Change (Red) s3->s4 s5 Citrate-Stabilized AuNPs s4->s5 m1 Add this compound s5->m1 m2 Incubate 12-24h m1->m2 m3 Purification (Centrifugation) m2->m3 m4 PEGylated AuNPs m3->m4 c1 UV-Vis m4->c1 c2 DLS m4->c2 c3 Zeta Potential m4->c3 c4 TEM m4->c4 a1 Drug Loading (e.g., DOX) m4->a1 a2 In Vitro Release Study a1->a2 G cluster_before Before Modification cluster_after After Modification AuNP1 Au Citrate1 Citrate AuNP1->Citrate1 -COO⁻ Citrate2 Citrate AuNP1->Citrate2 -COO⁻ Citrate3 Citrate AuNP1->Citrate3 -COO⁻ ThiolPEG This compound AuNP2 Au PEG1 S-PEG-OH AuNP2->PEG1 Au-S Bond PEG2 S-PEG-OH AuNP2->PEG2 Au-S Bond PEG3 S-PEG-OH AuNP2->PEG3 Au-S Bond ReleasedCitrate Released Citrate ThiolPEG->AuNP2 Ligand Exchange G cluster_delivery Systemic Circulation cluster_cellular Cellular Level d1 IV Injection of Drug-Loaded AuNP-PEG d2 Prolonged Circulation (Evades RES) d1->d2 d3 Accumulation at Tumor Site (EPR Effect) d2->d3 c1 Cellular Uptake (Endocytosis) d3->c1 c2 Endosomal Entrapment c1->c2 c3 Acidic Environment (pH ~5.5) c2->c3 c4 Drug Release c3->c4 c5 Therapeutic Action c4->c5

References

Application Notes and Protocols for Thiol-PEG5-alcohol in the Formation of Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) created from oligo(ethylene glycol) (OEG) terminated alkanethiols on gold surfaces are of significant interest in biotechnology, drug delivery, and biosensor development.[1][2] These monolayers are well-known for their ability to resist non-specific protein adsorption, a critical property for maintaining the bioactivity of immobilized molecules and preventing biofouling.[1][2] Thiol-PEG5-alcohol, a specific OEG-thiol with five ethylene (B1197577) glycol units and a terminal hydroxyl group, offers a versatile platform for surface functionalization. The thiol group provides a strong anchor to gold surfaces, while the terminal alcohol group can be further modified for the covalent attachment of biomolecules, such as proteins, peptides, or small molecule drugs.[3] This document provides detailed application notes and protocols for the formation and characterization of this compound SAMs on gold substrates.

Applications

This compound SAMs are utilized in a variety of applications owing to their biocompatibility and functionalizability:

  • Protein and Cell Repellent Surfaces: The primary application is the creation of surfaces that resist the non-specific adsorption of proteins and cells. This is crucial for medical implants, in vitro diagnostics, and drug delivery systems to minimize foreign body response and maintain device performance.

  • Biosensor Fabrication: In biosensors, this compound SAMs serve as a base layer to which specific recognition elements (e.g., antibodies, enzymes) can be attached. The OEG spacer reduces background noise from non-specific binding, thereby enhancing the sensor's sensitivity and specificity.

  • Drug Delivery: Gold nanoparticles functionalized with this compound can be used as drug delivery vehicles. The PEG layer improves colloidal stability and circulation time in the body, while the terminal alcohol allows for the conjugation of targeting ligands or therapeutic agents.

  • Controlled Cell Culture: By patterning SAMs of this compound alongside cell-adhesive molecules, it is possible to create surfaces for studying cell behavior in a controlled microenvironment.

Quantitative Data Summary

The following tables summarize typical quantitative data for OEG-terminated thiol SAMs on gold. While specific data for this compound is limited, the provided data for similar OEG-thiols (e.g., EG3 and EG6) offer a strong basis for estimating its properties.

Table 1: Physicochemical Properties of OEG-Thiol SAMs on Gold

Thiol MoleculeEllipsometric Thickness (Å)Advancing Water Contact Angle (θa)
HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH (EG3)~20-2530° - 40°
This compound (Estimate) ~25-30 ~35° - 45°
HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH (EG6)~30-3540° - 50°

Note: Thickness and contact angle can vary depending on the packing density and solvent conditions during SAM formation.

Table 2: Protein Adsorption on OEG-Thiol SAMs Measured by Surface Plasmon Resonance (SPR)

SAM SurfaceProteinAdsorbed Amount (ng/cm²)
HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH (EG3)Fibrinogen< 5
Lysozyme< 5
This compound (Estimate) Fibrinogen < 5
Lysozyme < 5
HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH (EG6)Fibrinogen< 1
Lysozyme< 1
Bare GoldFibrinogen> 200
Lysozyme> 100

Data compiled from studies on similar OEG-thiol SAMs. The protein resistance is generally high for OEG chains with n ≥ 3.

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Gold Substrates

This protocol details the steps for creating a self-assembled monolayer of this compound on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with absolute ethanol, followed by DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • For a more rigorous cleaning, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Alternatively, plasma cleaning or UV-ozone treatment can be used to remove organic contaminants.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • SAM Formation:

    • Place the clean, dry gold substrate in a clean glass vial.

    • Completely immerse the substrate in the 1 mM this compound solution.

    • To minimize oxidation, it is recommended to purge the vial with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.

Protocol 2: Characterization of this compound SAMs

A. Contact Angle Goniometry

This technique is used to measure the hydrophilicity of the SAM-coated surface.

Procedure:

  • Place the SAM-coated substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Use the goniometer's camera and software to capture an image of the droplet at the solid-liquid-vapor interface.

  • The software will then calculate the static contact angle. For advancing and receding contact angles, the droplet volume is slowly increased and then decreased.

B. Ellipsometry

Ellipsometry is used to determine the thickness of the SAM.

Procedure:

  • First, measure the optical properties (Ψ and Δ) of the bare gold substrate.

  • After SAM formation, measure the optical properties of the SAM-coated substrate at the same angle of incidence.

  • Use appropriate modeling software to fit the data to a model (typically a Cauchy layer on a gold substrate) to determine the thickness of the SAM. A refractive index of ~1.45 is a common assumption for OEG SAMs.

C. X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the surface, confirming the presence of the SAM.

Procedure:

  • Place the SAM-coated substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify the elements present on the surface (Au, C, O, S).

  • Acquire high-resolution spectra for the C 1s, O 1s, and S 2p regions. The S 2p peak at ~162 eV is indicative of a gold-thiolate bond.

D. Surface Plasmon Resonance (SPR) for Protein Adsorption

SPR is a real-time, label-free technique to quantify the adsorption of proteins onto the SAM surface.

Procedure:

  • Equilibrate the SPR sensor chip (with the this compound SAM) with a running buffer (e.g., phosphate-buffered saline, PBS).

  • Establish a stable baseline signal.

  • Inject a solution of the protein of interest (e.g., fibrinogen, lysozyme) in the running buffer over the sensor surface.

  • Monitor the change in the SPR signal (response units, RU) in real-time. An increase in RU indicates protein adsorption.

  • Inject the running buffer again to wash away any loosely bound protein.

  • The final change in the baseline corresponds to the amount of irreversibly adsorbed protein.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Rinse_Ethanol Rinse with Ethanol Rinse_DI Rinse with DI Water Rinse_Ethanol->Rinse_DI Dry_N2_1 Dry with N2 Rinse_DI->Dry_N2_1 Clean Piranha/Plasma/UV-Ozone (Optional) Dry_N2_1->Clean Immerse Immerse Substrate Clean->Immerse Prepare_Solution Prepare 1 mM this compound in Ethanol Sonicate Sonicate to Dissolve Prepare_Solution->Sonicate Sonicate->Immerse Incubate Incubate 18-24h Immerse->Incubate Rinse_Ethanol_2 Rinse with Ethanol Incubate->Rinse_Ethanol_2 Dry_N2_2 Dry with N2 Rinse_Ethanol_2->Dry_N2_2 Store Store in Desiccator Dry_N2_2->Store

Caption: Workflow for the formation of this compound SAMs on gold.

Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_biological Biological Interaction SAM_Surface This compound SAM on Gold Contact_Angle Contact Angle Goniometry (Wettability) SAM_Surface->Contact_Angle Ellipsometry Ellipsometry (Thickness) SAM_Surface->Ellipsometry XPS XPS (Composition) SAM_Surface->XPS SPR SPR (Protein Adsorption) SAM_Surface->SPR Cell_Adhesion Cell Adhesion Assay (Biocompatibility) SAM_Surface->Cell_Adhesion

Caption: Characterization methods for this compound SAMs.

Protein_Resistance_Mechanism Protein Protein in Solution SAM This compound SAM Protein->SAM Repulsion Steric and Osmotic Repulsion Protein->Repulsion experiences Hydration Structured Water Layer SAM->Hydration forms Hydration->Repulsion leads to No_Adsorption Non-Fouling Surface Repulsion->No_Adsorption results in

Caption: Mechanism of protein resistance on OEG-terminated SAMs.

References

Application of Thiol-PEG5-alcohol as a PROTAC Linker: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This targeted protein degradation offers a distinct advantage over traditional inhibitors, as it leads to the physical removal of the protein rather than just blocking its function.[1]

The Crucial Role of the Linker in PROTAC Design

The linker component of a PROTAC is not merely a spacer but plays a critical role in its overall efficacy. The linker's length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[5] Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[3][6] PEG linkers are advantageous as their length can be easily adjusted to optimize the distance between the two ligands, a critical factor for degradation efficiency.[6][7] Furthermore, the hydrophilic nature of PEG linkers can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[3]

Thiol-PEG5-alcohol: A Versatile PROTAC Linker

This compound (HS-(CH2CH2O)5-OH) is a PEG-based PROTAC linker that offers versatile options for conjugation.[8][9][10] It features a terminal thiol (-SH) group and a terminal alcohol (-OH) group, allowing for flexible and efficient synthesis of PROTACs. The thiol group can readily react with various electrophiles, such as maleimides or haloacetamides, which can be incorporated into the POI ligand. The alcohol group can be activated or converted to other functional groups for conjugation to the E3 ligase ligand, often through ester or ether linkages. This bifunctionality provides chemists with multiple strategies for assembling the final PROTAC molecule.

Quantitative Evaluation of PROTAC Efficacy

The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1][11] These values are typically determined by generating a dose-response curve from experiments such as Western blotting or targeted proteomics.[1][12]

Table 1: Example Quantitative Data for a Hypothetical PROTAC Targeting KRAS G12D
Cell LineCancer TypeDC50 (nM)Dmax (%)Time Point (hours)
MIA PaCa-2Pancreatic Cancer15>9024
HCT116Colorectal Cancer25>8524
A549Lung Cancer50~8024

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[1][13]

Materials:

  • Cell culture reagents

  • PROTAC compound (e.g., synthesized using a this compound linker) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[1]

    • Collect the cell lysates in microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.[13]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Data Analysis:

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[1]

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Mediates Fragments Peptide Fragments Degradation->Fragments

Caption: General mechanism of PROTAC-induced protein degradation.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding protac_treatment 2. PROTAC Treatment (Varying Concentrations & Time) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 8. Chemiluminescent Detection immunoblot->detection analysis 9. Data Analysis (Densitometry) detection->analysis end Determine DC50 & Dmax analysis->end

Caption: Workflow for Western Blot analysis of protein degradation.

Example Signaling Pathway: BRD4 and c-Myc

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase Recruits Gene_Transcription Gene Transcription BRD4_PROTAC->Gene_Transcription Inhibits Proteasome Proteasome BRD4->Proteasome Degradation Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to E3_Ligase->BRD4 Ubiquitination Acetylated_Histones->Gene_Transcription Promotes cMyc_mRNA c-Myc mRNA Gene_Transcription->cMyc_mRNA e.g. cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

References

Application Notes and Protocols for Thiol-Functionalized PEG Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1][2][3] Thiol-functionalized PEG hydrogels, in particular, offer versatile crosslinking chemistries that allow for the formation of hydrogels under mild, cell-friendly conditions.[4][5] This document provides a detailed protocol for the creation of hydrogels using thiol-functionalized PEG, with a focus on the widely employed thiol-ene click chemistry.

The term "Thiol-PEG5-alcohol" suggests a linear or multi-arm PEG with a molecular weight corresponding to "5" (e.g., 5 kDa) featuring at least one thiol group and one hydroxyl (-alcohol) group. The hydroxyl group may be a remnant from the PEG synthesis or a site for further functionalization. Hydrogel formation, however, necessitates the presence of at least two reactive groups per polymer chain for crosslinking. Therefore, this protocol will focus on the reaction of multi-arm PEG-thiol with a suitable crosslinker.

Hydrogel Formation Mechanisms

The primary mechanism for crosslinking thiol-functionalized PEGs to form hydrogels is through "click" chemistry reactions, which are rapid, efficient, and biocompatible. Two common methods are:

  • Thiol-Ene Photopolymerization: This light-mediated reaction occurs between a thiol (-SH) group and an 'ene' group (a carbon-carbon double bond), such as a norbornene or acrylate. It proceeds via a step-growth mechanism, leading to the formation of a homogeneous hydrogel network.

  • Michael-Type Addition: This reaction involves the addition of a nucleophilic thiol to an electron-deficient double bond, such as a maleimide (B117702) or vinyl sulfone, under physiological pH.

This protocol will detail the thiol-ene photopolymerization method due to its excellent spatial and temporal control over gelation.

Experimental Protocol: Thiol-Ene Photo-Click Hydrogel Formation

This protocol describes the formation of a hydrogel using a 4-arm PEG-thiol and a 4-arm PEG-norbornene. The ratio of thiol to norbornene groups is typically kept at 1:1 for optimal crosslinking.

Materials:

  • 4-arm PEG-Thiol (e.g., 5 kDa)

  • 4-arm PEG-Norbornene (e.g., 5 kDa)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium or other aqueous buffer (if encapsulating cells)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the 4-arm PEG-Thiol and 4-arm PEG-Norbornene in PBS to achieve the desired final polymer concentration (e.g., 5-20 wt%). Ensure complete dissolution by gentle vortexing.

    • Prepare a stock solution of the photoinitiator (e.g., 0.1 w/v% LAP in PBS).

  • Initiation of Gelation:

    • Add the photoinitiator to the precursor solution at a final concentration of 1-2 mM.

    • If encapsulating cells or therapeutic agents, gently mix them into the precursor solution at this stage.

  • Hydrogel Formation:

    • Pipette the final precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm, e.g., 5-20 mW/cm²) for a specified duration (e.g., 1-5 minutes) to initiate photopolymerization. The gelation time will depend on the polymer concentration, photoinitiator concentration, and light intensity.

  • Post-Formation Handling:

    • After gelation, the hydrogel can be gently removed from the mold.

    • Wash the hydrogel extensively with PBS or cell culture medium to remove any unreacted components.

    • For cell encapsulation studies, transfer the hydrogel to a sterile culture medium.

Data Presentation: Hydrogel Properties

The physical and mechanical properties of the resulting hydrogels are critical for their intended application and can be tuned by altering the formulation.

PropertyTypical RangeFactors Influencing the Property
Gelation Time Seconds to MinutesPolymer concentration, photoinitiator concentration, light intensity
Shear Modulus 1 - 100 kPaPolymer concentration, crosslinking density, degree of functionalization
Swelling Ratio 5 - 50Polymer concentration, crosslinking density
Degradation Time Days to MonthsInclusion of hydrolytically or enzymatically degradable linkers

Note: The values presented are illustrative and will vary based on the specific PEG molecular weight, architecture, and reaction conditions.

Visualizations

Experimental Workflow for Hydrogel Formation

G cluster_0 Preparation cluster_1 Mixing cluster_2 Gelation cluster_3 Post-Processing A Dissolve 4-arm PEG-Thiol and 4-arm PEG-Norbornene in PBS C Add Photoinitiator to Precursor Solution A->C B Prepare Photoinitiator Stock Solution (LAP) B->C D Add Cells or Therapeutics (Optional) C->D E Pipette Solution into Mold D->E F Expose to UV Light (365 nm) E->F G Remove Hydrogel from Mold F->G H Wash with PBS or Culture Medium G->H

Caption: Workflow for Thiol-Ene Hydrogel Synthesis.

Thiol-Ene Photopolymerization Signaling Pathway

G cluster_0 Initiation cluster_1 Propagation I Photoinitiator (LAP) R Radical (R•) I->R Thiol PEG-Thiol (-SH) R->Thiol H Abstraction UV UV Light (365 nm) UV->I Activation Thiyl Thiyl Radical (S•) Thiol->Thiyl Norbornene PEG-Norbornene Thiyl->Norbornene Addition CarbonRadical Carbon Radical Norbornene->CarbonRadical CarbonRadical->Thiol Chain Transfer Crosslink Thioether Crosslink CarbonRadical->Crosslink

Caption: Thiol-Ene Photopolymerization Mechanism.

Applications in Drug Delivery and Tissue Engineering

Thiol-functionalized PEG hydrogels are highly valuable in the biomedical field. Their tunable degradability, which can be engineered by incorporating hydrolytically or enzymatically cleavable linkages, allows for the controlled release of therapeutic agents. For instance, hydrogels can be designed to release growth factors like bone morphogenetic protein-2 (BMP-2) to promote bone regeneration, potentially activating signaling pathways such as the Smad1/5/8 pathway.

Furthermore, the cytocompatibility of the thiol-ene reaction makes these hydrogels excellent scaffolds for 3D cell culture and tissue engineering. Cells can be encapsulated within the hydrogel matrix during its formation, providing a supportive 3D environment that mimics native tissue and allows for the study of cell behavior and the development of engineered tissues.

Conclusion

The protocol and information provided here offer a comprehensive guide for the creation and application of hydrogels using thiol-functionalized PEG. The versatility of thiol-ene chemistry allows for the straightforward fabrication of hydrogels with tunable properties, making them a powerful tool for researchers, scientists, and drug development professionals in a wide range of biomedical applications.

References

Covalent Attachment of Molecules Using Thiol-PEG5-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG5-alcohol (HS-(CH2CH2O)5-OH) is a heterobifunctional linker that offers a versatile platform for the covalent attachment and conjugation of a wide range of molecules. Its unique structure, featuring a terminal thiol group and a terminal hydroxyl group connected by a flexible five-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential or orthogonal ligation of two different molecules. This capability is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized surfaces for diagnostic and research applications.[1][2]

The thiol group provides a reactive handle for selective conjugation to maleimides, haloacetamides, and other thiol-reactive moieties, as well as for attachment to gold surfaces.[3][4][5] The hydroxyl group, on the other hand, can be activated for reaction with various functional groups, enabling the attachment of a second molecule of interest. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules.[1][6]

These application notes provide an overview of the key applications of this compound and detailed protocols for its use in covalent attachment strategies.

Key Applications

  • Drug Delivery: this compound is instrumental in the construction of drug delivery systems where a targeting ligand (e.g., an antibody or peptide) can be attached via one functional group, and a therapeutic agent (e.g., a small molecule drug) via the other. This allows for the precise delivery of cytotoxic payloads to target cells, minimizing off-target toxicity.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The thiol and alcohol groups can be used to connect the target-binding ligand and the E3 ligase-binding ligand.

  • Surface Modification: The thiol group has a strong affinity for gold surfaces, making this compound an excellent choice for the functionalization of gold nanoparticles and surfaces.[4][5] The terminal hydroxyl group can then be used to immobilize proteins, enzymes, or other biomolecules for applications in biosensors, diagnostics, and biocompatible coatings.

  • Bioconjugation and Labeling: This linker facilitates the creation of well-defined bioconjugates for research purposes, such as fluorescently labeled proteins or antibodies for imaging studies.

Reaction Mechanisms

The versatility of this compound lies in the distinct reactivity of its terminal functional groups, allowing for controlled, stepwise conjugation.

Thiol Group Reactions

The thiol (-SH) group is a potent nucleophile that can react with a variety of electrophilic partners. Common thiol-reactive chemistries include:

  • Thiol-Maleimide Michael Addition: This is a highly efficient and specific reaction that forms a stable thioether bond. It is widely used for protein conjugation.[7][8]

  • Disulfide Bond Formation: The thiol group can react with other thiols or with pyridyl disulfide-activated molecules to form a reducible disulfide linkage. This is particularly useful for drug delivery systems where release of the payload in the reducing environment of the cell is desired.[1][3]

  • Thiol-Ene and Thiol-Yne "Click" Chemistry: These reactions offer high efficiency and orthogonality for bioconjugation.[9][10]

Hydroxyl Group Reactions

The terminal hydroxyl (-OH) group is less reactive than the thiol group and typically requires activation before conjugation. This difference in reactivity allows for selective, sequential reactions. Common activation and conjugation strategies for the hydroxyl group include:

  • Activation to an Ester: The hydroxyl group can be reacted with an activated carboxylic acid (e.g., NHS ester) or an acid chloride to form an ester linkage.

  • Activation with Carbonylating Reagents: Reagents like N,N'-disuccinimidyl carbonate (DSC) or phosgene (B1210022) derivatives can activate the hydroxyl group to form a reactive carbonate, which can then react with amines.

  • Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: Conjugation of a Protein to a Small Molecule using this compound

This protocol describes a two-step process for linking a protein (containing a free cysteine or a reduced disulfide bond) to a small molecule drug that has a primary amine.

Materials:

  • Protein with an accessible thiol group (e.g., antibody with reduced hinge disulfides)

  • This compound

  • Maleimide-activated small molecule drug

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reducing agent (e.g., TCEP or DTT) if starting with a protein with disulfide bonds.

Step 1: Activation of this compound with DSC

  • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

  • Add a 2-fold molar excess of TEA or DIPEA to the solution.

  • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

  • The product, DSC-activated Thiol-PEG5-OH, can be used directly in the next step or purified by removing the solvent under vacuum.

Step 2: Reaction with the Amine-containing Small Molecule

  • Dissolve the DSC-activated this compound and the amine-containing small molecule in anhydrous DMF.

  • Add a 2-fold molar excess of TEA or DIPEA.

  • Stir the reaction at room temperature overnight.

  • The resulting product is a maleimide-reactive Thiol-PEG5-small molecule conjugate. This can be purified using reverse-phase HPLC.

Step 3: Conjugation to the Protein

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP in PBS at pH 7.4 for 30 minutes at room temperature.

  • Remove the excess TCEP using a desalting column (e.g., SEC).

  • Immediately add a 5 to 10-fold molar excess of the purified Thiol-PEG5-small molecule conjugate to the reduced protein solution.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Quench the reaction by adding a 100-fold molar excess of a free thiol-containing compound like cysteine or β-mercaptoethanol.

  • Purify the protein-PEG-small molecule conjugate using SEC to remove unreacted PEG-linker and small molecules.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol details the modification of gold nanoparticles (AuNPs) with this compound, followed by the attachment of a molecule via the hydroxyl group.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Amine-containing molecule (e.g., protein, peptide)

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Centrifugation equipment

Step 1: AuNP Surface Modification with this compound

  • Prepare a solution of this compound in deionized water.

  • Add the this compound solution to the AuNP suspension with vigorous stirring. A molar ratio of at least 10,000:1 (PEG linker to AuNP) is recommended to ensure complete surface coverage.

  • Continue stirring at room temperature overnight.

  • Purify the PEGylated AuNPs by centrifugation to remove excess, unbound linker. Resuspend the pellet in deionized water. Repeat this washing step at least three times.

Step 2: Activation of the Terminal Hydroxyl Group

  • Resuspend the purified PEGylated AuNPs in MES buffer (pH 6.0).

  • Add a 100-fold molar excess of EDC and NHS to the AuNP suspension.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash the activated AuNPs by centrifugation and resuspension in MES buffer to remove excess EDC and NHS.

Step 3: Conjugation of the Amine-containing Molecule

  • Resuspend the activated AuNPs in PBS (pH 7.4).

  • Add the amine-containing molecule to the activated AuNP suspension. The optimal molar ratio will depend on the specific molecule and should be determined empirically.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the final conjugate by centrifugation and resuspension in a suitable storage buffer.

Data Presentation

The following tables provide illustrative quantitative data for the characterization of this compound conjugates. Note that these values are examples and will vary depending on the specific molecules and reaction conditions used.

Table 1: Illustrative Conjugation Efficiency of a Model Protein with a Small Molecule using this compound.

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Yield85%UV-Vis Spectroscopy
Purity of Conjugate>95%Size-Exclusion Chromatography (SEC)
Aggregation<2%Dynamic Light Scattering (DLS)

Table 2: Illustrative Characterization of Functionalized Gold Nanoparticles.

ParameterBare AuNPsThiol-PEG5-OH AuNPsProtein-PEG-AuNPs
Hydrodynamic Diameter (nm)20.5 ± 0.835.2 ± 1.255.8 ± 2.1
Zeta Potential (mV)-35.6 ± 2.5-10.1 ± 1.8-22.4 ± 2.3
Surface Plasmon Resonance (nm)520524528

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

experimental_workflow_adc cluster_step1 Step 1: Linker Activation & Drug Attachment cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization Thiol_PEG_OH Thiol-PEG5-OH Activated_PEG DSC-activated Thiol-PEG5-OH Thiol_PEG_OH->Activated_PEG Activation DSC DSC, TEA PEG_Drug Thiol-PEG5-Drug Activated_PEG->PEG_Drug Conjugation Amine_Drug Amine-Drug Amine_Drug->PEG_Drug ADC Antibody-Drug Conjugate PEG_Drug->ADC Thiol-Maleimide Coupling Antibody Antibody (reduced) Antibody->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS, DLS) Purification->Characterization experimental_workflow_aunp AuNP Gold Nanoparticles PEG_AuNP PEGylated AuNPs AuNP->PEG_AuNP Surface Modification Thiol_PEG_OH Thiol-PEG5-OH Thiol_PEG_OH->PEG_AuNP Activated_AuNP Activated AuNPs PEG_AuNP->Activated_AuNP Hydroxyl Activation EDC_NHS EDC, NHS EDC_NHS->Activated_AuNP Final_Conjugate Protein-PEG-AuNP Conjugate Activated_AuNP->Final_Conjugate Conjugation Protein Amine-Protein Protein->Final_Conjugate reaction_pathways cluster_thiol Thiol Group Reactions cluster_hydroxyl Hydroxyl Group Reactions Thiol Thiol (-SH) Thioether Thioether Bond Thiol->Thioether Michael Addition Disulfide_Bond Disulfide Bond Thiol->Disulfide_Bond Disulfide Exchange Maleimide Maleimide Maleimide->Thioether Pyridyl_Disulfide Pyridyl Disulfide Pyridyl_Disulfide->Disulfide_Bond Hydroxyl Hydroxyl (-OH) Ester_Bond Ester Bond Hydroxyl->Ester_Bond Esterification Carbonate Activated Carbonate Hydroxyl->Carbonate Activation Activated_Acid Activated Acid (e.g., NHS Ester) Activated_Acid->Ester_Bond DSC DSC DSC->Carbonate Carbamate_Bond Carbamate Bond Carbonate->Carbamate_Bond Urethane Formation Amine Amine (-NH2) Amine->Carbamate_Bond

References

Application Notes and Protocols for Thiol-PEG5-alcohol in Biomolecule-Surface Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-PEG5-alcohol as a versatile linker for the immobilization of biomolecules onto various surfaces. This technology is pivotal for advancements in biosensor development, drug delivery systems, and fundamental biological research. Detailed protocols and quantitative data are presented to facilitate the successful implementation of this linker in your research endeavors.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a terminal thiol (-SH) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol (-OH) group. This unique structure provides a robust platform for bioconjugation and surface modification.

  • Thiol Group: The thiol moiety forms a stable covalent bond with noble metal surfaces, most notably gold, through a process of self-assembly. This interaction is the foundation for creating well-ordered self-assembled monolayers (SAMs).[1]

  • PEG Spacer: The hydrophilic and flexible five-unit PEG chain serves multiple crucial functions. It enhances the solubility of the linker and conjugated biomolecules in aqueous environments.[2] Furthermore, the PEG spacer effectively minimizes non-specific binding of proteins and other molecules to the surface, a phenomenon often referred to as an "anti-fouling" property. This is critical for developing sensitive and specific biosensors and biocompatible materials.

  • Alcohol Group: The terminal hydroxyl group provides a versatile chemical handle for the covalent attachment of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules, following an appropriate activation step.

Key Applications

The unique properties of this compound make it an ideal candidate for a variety of advanced scientific applications:

  • Biosensor Development: By forming a stable and anti-fouling surface on gold electrodes or sensor chips, this compound facilitates the controlled immobilization of biorecognition elements such as antibodies, enzymes, or aptamers. This is fundamental for the fabrication of highly sensitive and specific biosensors for diagnostic and research purposes.

  • Drug Delivery Systems: The biocompatibility and circulation-prolonging "stealth" effect imparted by the PEG chain are highly valuable in the development of targeted drug delivery systems.[1] Biomolecules or targeting ligands can be attached to nanoparticles or other drug carriers functionalized with this linker.

  • PROTAC® Technology: Thiol-PEG-alcohol linkers are integral components in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[3][5] The PEG linker in a PROTAC influences its solubility, cell permeability, and the optimal formation of the ternary complex between the target protein and the E3 ligase.[2][6]

Quantitative Data and Surface Characteristics

The performance of surfaces modified with this compound is critically dependent on the density, stability, and efficiency of biomolecule immobilization. While specific data for this compound is not abundant in the literature, data from similar thiol-PEG molecules provide valuable insights.

ParameterTypical Value RangeMolecule Studied & SurfaceReference
Surface Coverage / Grafting Density 3.5 - 4.0 molecules/nm²HS-PEG6-OCH3 on gold nanoparticles[7]
4.3 - 6.3 molecules/nm²Mercapto-poly(ethylene glycol)-carboxylic acids on gold nanoparticles[8]
~10.0 molecules/nm²11-mercaptoundecanoic acid (MUDA) and 16-mercaptohexadecanoic acid (MHDA) on gold nanoparticles
SAM Stability Degrades in < 2 weeks in airThiolated PEG on gold[9]
Stable for at least 6 months at -20°C and 4°C (as lyophilized powder)Thiolated polymers[10][11]
Antibody Immobilization Efficiency Antigen binding can be significantly enhanced with oriented immobilization strategies compared to direct random immobilization.Thiolated protein A/G and thiolated-secondary antibody as linkers.[12]

Note: The actual surface coverage and stability can be influenced by factors such as the cleanliness of the substrate, the concentration of the thiol solution, incubation time, and the purity of the solvent.

Experimental Protocols

Protocol for Forming a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol outlines the steps for creating a functionalized surface ready for biomolecule conjugation.

Materials:

  • Gold-coated substrate (e.g., microscope slide, sensor chip)

  • This compound

  • Anhydrous Ethanol (B145695) (200 proof)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water

  • Nitrogen gas

  • Clean glass or polypropylene (B1209903) containers

Procedure:

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes. Handle with extreme care in a fume hood.

    • Thoroughly rinse the substrate with copious amounts of DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Use the cleaned substrate immediately.

  • Thiol Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically.

  • SAM Formation:

    • Place the cleaned, dry gold substrate in a clean container.

    • Immerse the substrate in the this compound solution, ensuring the entire gold surface is covered.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. To minimize oxidation, the container can be purged with nitrogen before sealing.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh anhydrous ethanol to remove non-specifically adsorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The surface is now functionalized with a SAM of this compound and is ready for the next step.

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

Protocol for Activation of Terminal Alcohol and Protein Immobilization

This protocol describes a general method for activating the terminal hydroxyl groups of the SAM for subsequent covalent coupling of a protein. This example uses a two-step carbodiimide (B86325) chemistry to link to primary amines on the protein.

Materials:

  • This compound functionalized gold substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Protein solution (1-2 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Blocking Buffer: 1 M ethanolamine (B43304) or 1% BSA in PBS, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of the Surface:

    • Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer.

    • Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This reaction activates the terminal hydroxyl groups to form an NHS ester.

    • Rinse the activated substrate with Activation Buffer.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • The primary amine groups (e.g., from lysine (B10760008) residues) on the protein will react with the NHS ester on the surface to form a stable amide bond.

  • Blocking Unreacted Sites:

    • Remove the substrate from the protein solution.

    • Immerse the substrate in Blocking Buffer for 30 minutes at room temperature to deactivate any remaining NHS esters and block non-specific binding sites.

  • Final Washing:

    • Wash the substrate thoroughly with PBST to remove any non-covalently bound protein.

    • Rinse with DI water and dry under a gentle stream of nitrogen.

    • The surface is now functionalized with the immobilized protein.

Caption: Workflow for Protein Immobilization on an Activated Surface.

Application in PROTAC Technology: Targeted Protein Degradation

Thiol-PEG-alcohol linkers are valuable in the synthesis of PROTACs for targeted protein degradation. A PROTAC molecule consists of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker. The this compound can be incorporated into the linker structure.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Caption: PROTAC-Mediated Protein Degradation Signaling Pathway.

Pathway Description:

  • The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[13]

  • The formation of this complex brings the POI into close proximity with the E3 ligase.

  • The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, resulting in the polyubiquitination of the target protein.

  • The polyubiquitinated POI is recognized by the 26S proteasome.[14]

  • The proteasome degrades the POI into smaller peptides.

  • The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[5]

Example: Targeting STING for Autoimmune Diseases

An emerging therapeutic strategy involves the targeted degradation of the STING (Stimulator of Interferon Genes) protein for the potential treatment of autoimmune and autoinflammatory diseases. PROTACs have been designed to target STING, and these often incorporate PEG linkers to optimize their properties. While a specific PROTAC utilizing this compound for STING degradation is not explicitly detailed in the provided search results, the general principle applies. A modular click chemistry approach has been used to synthesize potential STING-degrading PROTACs, where a PEG linker with a terminal azide (B81097) is combined with various E3 ligase recruiters.[14] The this compound can be chemically modified to incorporate such a clickable moiety.

Troubleshooting and Considerations

  • Low SAM Density: Ensure the gold surface is exceptionally clean. Use high-purity, anhydrous solvent for the thiol solution. Consider optimizing the thiol concentration and incubation time.

  • Low Protein Immobilization: Confirm the activation of the hydroxyl groups. Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). Optimize the pH for both the activation and coupling steps.

  • High Non-specific Binding: Ensure the SAM is well-formed and dense. The blocking step is crucial; ensure it is performed thoroughly.

  • Instability of Thiol-Gold Bond: Thiol-based SAMs on gold can be susceptible to oxidation over time, especially when exposed to air.[9] For long-term applications, consider storage under an inert atmosphere or at low temperatures.

By following these detailed application notes and protocols, researchers can effectively leverage the unique properties of this compound for a wide range of applications in biotechnology and drug development.

References

Application Note: A Step-by-Step Guide to Using Thiol-PEG5-alcohol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG5-alcohol (HS-(CH₂)₂-(O(CH₂)₂)₅-OH) is a heterobifunctional linker molecule critical for the development of high-sensitivity immunoassays.[1][2] Its structure consists of a terminal thiol (-SH) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol (-OH) group. This configuration offers significant advantages in assay design. The thiol group facilitates robust covalent attachment to gold surfaces, such as those used in Surface Plasmon Resonance (SPR) biosensors and gold nanoparticles, forming a stable self-assembled monolayer (SAM).[3] The hydrophilic PEG spacer extends away from the surface, effectively reducing non-specific protein adsorption, which is a common cause of background noise in immunoassays.[4][5][6] This reduction in non-specific binding can lead to a significant increase in the signal-to-noise ratio, enhancing assay sensitivity.[4] The terminal alcohol group provides a versatile handle for the covalent immobilization of capture biomolecules, such as antibodies, after appropriate activation.

Principle of Application

The use of this compound in immunoassays involves a multi-step process. First, the thiol end of the linker chemisorbs onto a gold substrate, creating a densely packed and oriented SAM.[7][8] This process is driven by the strong affinity of sulfur for gold. The PEG chains create a hydrophilic microenvironment that repels untargeted proteins.[4] Subsequently, the terminal alcohol groups of the immobilized linkers are chemically activated to become reactive towards amine groups present on antibodies. A common method is conversion to an N-hydroxysuccinimide (NHS) ester. The activated surface is then incubated with a solution containing the desired antibody, leading to the formation of a stable amide bond and covalent immobilization of the capture molecule. This functionalized surface is then ready for use in a variety of immunoassay formats.

Experimental Protocols

The following protocols provide a general framework for the functionalization of a gold surface with this compound and subsequent antibody immobilization. Optimization may be required depending on the specific antibody and application.

Materials and Reagents
  • This compound

  • Gold-coated substrates (e.g., SPR sensor chips, gold nanoparticles)

  • High-purity ethanol (B145695) (200 proof)[7][8]

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Antibody of interest in a suitable buffer (e.g., 1X Phosphate Buffered Saline, PBS)

  • Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)

  • Wash buffers (e.g., PBS with 0.05% Tween-20, high-purity water)

Protocol 1: Formation of Self-Assembled Monolayer (SAM)
  • Substrate Cleaning: Thoroughly clean the gold substrate to remove organic contaminants. This can be achieved by UV/Ozone treatment for 30 minutes or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[8][9] Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. After cleaning, rinse the substrate extensively with high-purity water and then ethanol, and dry under a stream of inert gas like nitrogen.[7]

  • Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in high-purity ethanol.[8]

  • SAM Formation: Immerse the clean gold substrate into the thiol solution in a sealed container.[7][8] To ensure a high-quality monolayer, minimize the headspace above the solution and backfill the container with an inert gas (e.g., nitrogen or argon) to reduce oxidation.[8]

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.[7][8] Longer incubation times generally result in more ordered and densely packed monolayers.[7]

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove non-chemisorbed molecules, followed by drying under a stream of nitrogen.[7]

Protocol 2: Activation of Terminal Alcohol Groups

The terminal hydroxyl group is not sufficiently reactive for direct conjugation and must be activated. This protocol describes activation via conversion to an NHS-ester.

  • Activation Solution Preparation: In a moisture-free environment, prepare a solution of 50 mM N,N'-Disuccinimidyl carbonate (DSC) and 50 mM N,N-Diisopropylethylamine (DIPEA) in anhydrous acetonitrile.

  • Surface Activation: Immerse the this compound functionalized substrate in the activation solution for 1-2 hours at room temperature with gentle agitation.

  • Rinsing: Remove the substrate from the activation solution and rinse thoroughly with anhydrous acetonitrile, then dry completely under a stream of nitrogen. The activated surface is now highly susceptible to hydrolysis and should be used immediately.

Protocol 3: Covalent Immobilization of Antibody
  • Antibody Preparation: Prepare a solution of the antibody in 1X PBS, pH 7.4, at a concentration typically ranging from 10 to 100 µg/mL.

  • Immobilization: Immediately immerse the activated substrate in the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Rinsing: After incubation, rinse the surface with PBS containing 0.05% Tween-20 (PBST) to remove unbound antibody, followed by a final rinse with high-purity water.

Protocol 4: Blocking Unreacted Sites
  • Blocking: To deactivate any remaining NHS-ester groups and prevent non-specific binding during the immunoassay, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5) for 30 minutes at room temperature.

  • Final Wash: Rinse the substrate extensively with PBST and then high-purity water. The surface is now functionalized with the capture antibody and ready for use in the immunoassay.

Workflow and Chemical Pathway Diagrams

G A Gold Substrate B Au-S-(CH₂)₂-(O(CH₂)₂)₅-OH (SAM Formation) A->B  + HS-PEG₅-OH (Self-Assembly) C Au-S-(CH₂)₂-(O(CH₂)₂)₅-O-CO-O-NHS (Activated Surface) B->C  + DSC, DIPEA (Activation) D Au-S-(CH₂)₂-(O(CH₂)₂)₅-O-CO-NH-Antibody (Immobilized Antibody) C->D  + H₂N-Antibody (Amide Bond Formation)

Expected Results and Data Presentation

The successful functionalization of a surface with this compound and subsequent antibody immobilization results in a robust and sensitive immunoassay platform. The PEG layer significantly enhances performance by minimizing unwanted background signals. Studies have shown that PEG-modified surfaces can lead to a substantial decrease in non-specific protein binding (up to 10-fold) and a corresponding increase in the specific signal (up to 6-fold), ultimately improving detection limits to as low as 1 ng/mL in some systems.[4]

The performance of the functionalized surface can be quantified using various techniques. For example, Quartz Crystal Microbalance with Dissipation (QCM-D) or SPR can be used to monitor the mass change at each step of the process, confirming monolayer formation and antibody binding.[5]

Table 1: Representative Quantitative Data for a Functionalized Surface

ParameterMethodTypical ValueSignificance
SAM Thickness Ellipsometry2 - 4 nmConfirms formation of a uniform monolayer.
Antibody Immobilization Density SPR / QCM-D150 - 400 ng/cm²Indicates the amount of active capture molecules.
Non-Specific Binding Fluorescence Assay< 10% of Specific SignalDemonstrates effective blocking by the PEG layer.[4]
Analyte Detection Limit ELISA / SPR1 - 10 ng/mLShows the sensitivity of the resulting immunoassay.[4][10]
Surface Hydrophilicity Contact Angle< 30°Confirms the presence of the hydrophilic PEG surface.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Antibody Immobilization Incomplete SAM formation.Inefficient activation of alcohol groups.Inactive antibody.Ensure gold surface is pristine before SAM formation.Use fresh, anhydrous solvents for the activation step.Verify antibody activity with a separate assay.
High Non-Specific Binding Incomplete or disordered SAM.Insufficient blocking.Increase SAM incubation time to 48 hours.[7]Ensure blocking solution covers the entire surface and incubate for at least 30 minutes.
Poor Assay Reproducibility Contamination of solutions or surfaces.Inconsistent incubation times or temperatures.Use high-purity reagents and maintain a clean work environment.[8]Strictly adhere to protocol timings and conditions.

Conclusion

This compound is an effective surface modification agent for developing sensitive and reliable immunoassays. By forming a well-defined, anti-fouling self-assembled monolayer on gold surfaces, it provides an ideal platform for the stable immobilization of antibodies. The protocols outlined in this guide, combined with the provided diagrams and data, offer a comprehensive resource for researchers aiming to leverage this technology for advanced biosensor and immunoassay development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiol-PEG5-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG5-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional linker containing a thiol (-SH) group and a primary alcohol (-OH) group separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group is highly reactive towards specific functional groups, making it ideal for conjugation to proteins, peptides, and other molecules.[1][2] The alcohol group can be used for further chemical modification or derivatization.[1][2]

Q2: What are the most common conjugation partners for the thiol group of this compound?

The thiol group readily reacts with several functional groups, with the most common being:

  • Maleimides: React via Michael addition to form a stable thioether bond. This is a very common and efficient method for bioconjugation.[3][4]

  • Vinyl Sulfones: Also react via Michael addition to form a stable thioether linkage.[4]

  • Iodoacetamides: React through nucleophilic substitution to create a stable thioether bond.[4][5]

  • Ortho-pyridyl disulfides (OPSS): React via disulfide exchange to form a reversible disulfide bond.[2]

Q3: What is the purpose of the alcohol group on this compound?

The terminal hydroxyl (-OH) group provides a secondary site for further functionalization.[1][2] After the initial conjugation via the thiol group, the alcohol can be modified using various chemical reactions, such as esterification or etherification, to attach other molecules of interest.[1] This dual functionality allows for the creation of more complex bioconjugates.

Q4: Why am I seeing low or no conjugation efficiency?

Low conjugation efficiency is a common issue that can arise from several factors:

  • Oxidized Thiols: The thiol group on your PEG reagent or target molecule (e.g., cysteine residue) may have oxidized to form disulfide bonds (R-S-S-R), which are unreactive.[3][6][7]

  • Inactive Maleimide (B117702) (if applicable): The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[3]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of reactants can significantly hinder the reaction.[6]

  • Steric Hindrance: The thiol group on your target molecule may be buried within its three-dimensional structure, making it inaccessible.[6]

Q5: How can I prevent thiol oxidation?

To prevent the oxidation of thiol groups, consider the following:

  • Use an Inert Atmosphere: Perform your reaction under an inert gas like nitrogen or argon to minimize exposure to oxygen.[7]

  • Degas Buffers: Remove dissolved oxygen from your buffers by vacuum filtration or by bubbling an inert gas through them.

  • Work at a Lower pH: Keeping the pH of your solution slightly acidic can help reduce the rate of thiol oxidation.[7]

  • Add a Reducing Agent: Include a reducing agent in your initial protein solution to keep the thiols in their reduced, reactive state.

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions.

Problem 1: Low Conjugation Yield
Possible Cause Solution Detailed Explanation
Disulfide Bond Formation Treat your protein/peptide with a reducing agent like TCEP or DTT prior to conjugation.[3][6]Cysteine residues can form disulfide bonds, which are unreactive with maleimides and other thiol-reactive groups. A reduction step is crucial to ensure free sulfhydryl groups are available.[3]
Maleimide Hydrolysis Maintain a reaction pH between 6.5 and 7.5. Prepare maleimide solutions immediately before use.[3][8]The maleimide ring is unstable at alkaline pH and will hydrolyze, rendering it incapable of reacting with thiols.[3]
Incorrect Molar Ratio Optimize the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess of the PEG reagent is a common starting point.[3][6]A molar excess of the PEG reagent helps to drive the reaction to completion. However, the optimal ratio can be system-dependent and may require empirical determination.[3]
Sterically Hindered Thiols Introduce a mild denaturant to your reaction buffer to partially unfold the protein and expose the cysteine residues.[6]If the target thiol is not accessible on the surface of the molecule, a gentle unfolding may be necessary to allow for conjugation.
Problem 2: Observing Unexpected Side Products
Possible Cause Solution Detailed Explanation
Thiazine (B8601807) Rearrangement If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (e.g., pH 5.0).[9]With N-terminal cysteines, the N-terminal amine can attack the succinimide (B58015) ring of a maleimide conjugate, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.[9]
Reaction with Other Nucleophiles Maintain the reaction pH between 6.5 and 7.5 for maleimide reactions to ensure selectivity for thiols.At pH values above 7.5, maleimides can start to react with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues.[10]
Reaction with Reducing Agents If using DTT, it must be removed after reduction and before adding a maleimide-based reagent. TCEP is generally compatible.[3]DTT contains thiol groups and will compete with your target molecule for reaction with the maleimide. TCEP is a phosphine-based reducing agent and does not have this issue.[11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your conjugation reaction.

Table 1: Recommended Reaction Conditions for Thiol-Reactive Groups
Thiol-Reactive Group Optimal pH Range Typical Reaction Temperature Typical Reaction Time
Maleimide 6.5 - 7.5[3][8]Room Temperature (20-25°C) or 4°C[3]2 hours at RT or overnight at 4°C[3]
Iodoacetamide 7.0 - 8.5[12]Room TemperatureSlower than maleimides[5]
Vinyl Sulfone ~8.0[12]Room TemperatureGenerally slower than maleimides[4]
Table 2: Comparison of Common Reducing Agents
Reducing Agent Typical Concentration Advantages Considerations
TCEP 5 - 50 mM[11]Odorless, stable, effective over a broad pH range, and generally does not need to be removed before maleimide conjugation.[11]Can be more expensive than other reducing agents.
DTT 10 - 100 mM[3]Inexpensive and effective.Strong odor, less stable than TCEP, and must be removed before reaction with maleimides.[3]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction in a Protein Sample
  • Prepare Protein Solution: Dissolve your protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • Add Reducing Agent:

    • Using TCEP: Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.[6]

    • Using DTT: Add a 10- to 100-fold molar excess of DTT.

  • Incubate: Incubate the mixture at room temperature for 30-60 minutes.[3][6]

  • Remove DTT (if used): If DTT was used, it is crucial to remove the excess reducing agent before proceeding with a maleimide-based conjugation. This can be achieved using a desalting column or through dialysis.[3] TCEP generally does not require removal.[11]

Protocol 2: Conjugation of this compound to a Protein via Maleimide Chemistry
  • Prepare Reagents:

    • Have your reduced protein solution ready from Protocol 1.

    • Dissolve the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[3]

  • Initiate Conjugation: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of the maleimide is a good starting point).[3] Add the maleimide solution dropwise while gently stirring.

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench the Reaction: To stop the reaction and consume any unreacted maleimide, add a small molecule thiol such as β-mercaptoethanol or cysteine to the reaction mixture and incubate for about 15-30 minutes.

Protocol 3: Purification of the PEGylated Protein

Several chromatography techniques can be used to purify the resulting PEGylated protein.

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from smaller, unreacted reagents.[13]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the equilibration buffer. The PEGylated protein will elute first, followed by the smaller molecules.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the purified conjugate.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains can alter the hydrophobicity of a protein, enabling separation.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) disulfide_reduction Disulfide Reduction (Add TCEP or DTT) protein_prep->disulfide_reduction remove_dtt Remove DTT (If used) disulfide_reduction->remove_dtt DTT Path add_peg Add this compound (10-20x molar excess) disulfide_reduction->add_peg TCEP Path remove_dtt->add_peg incubate Incubate (2h @ RT or O/N @ 4°C) add_peg->incubate quench Quench Reaction (Add excess small thiol) incubate->quench purify Purify Conjugate (SEC, IEX, or HIC) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze troubleshooting_workflow decision decision solution solution start Start Troubleshooting low_yield Low Conjugation Yield? start->low_yield check_thiols Check for Free Thiols (e.g., Ellman's Reagent) low_yield->check_thiols Yes success Conjugation Successful low_yield->success No thiols_present Thiols Present? check_thiols->thiols_present reduce_disulfides Reduce Disulfide Bonds (Use TCEP/DTT) thiols_present->reduce_disulfides No check_maleimide Check Maleimide Activity thiols_present->check_maleimide Yes maleimide_active Maleimide Active? check_maleimide->maleimide_active optimize_ph Optimize pH (6.5-7.5) Use fresh maleimide solution maleimide_active->optimize_ph No optimize_ratio Optimize Molar Ratio (Increase PEG excess) maleimide_active->optimize_ratio Yes

References

Preventing disulfide bond formation in Thiol-PEG5-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Thiol-PEG5-alcohol, with a specific focus on preventing the unwanted formation of disulfide bonds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation when working with this compound?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of the thiol group (-SH) to a disulfide bond (-S-S-). This oxidation is often facilitated by the presence of dissolved oxygen in reaction buffers, trace metal ions that can catalyze the oxidation, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[1][2]

Q2: How does pH influence the formation of disulfide bonds?

A2: The rate of disulfide bond formation is highly dependent on pH. Above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol group is predominantly in its deprotonated, thiolate anion form (RS-). This thiolate is a strong nucleophile and is readily oxidized to form a disulfide bond.[2] To minimize disulfide bond formation, it is recommended to maintain a slightly acidic to neutral pH (around 6.5-7.5), which keeps the thiol group protonated.[2]

Q3: What are reducing agents and how do they help in preventing disulfide bond formation?

A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of thiol reactions, they can also reverse disulfide bond formation by reducing them back to free thiols.[3] Commonly used reducing agents for this purpose include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).

Q4: When is it necessary to use a chelating agent in my experiments?

A4: Chelating agents should be incorporated into your buffers and reaction mixtures when there is a possibility of trace metal ion contamination. Metal ions, such as iron and copper, can catalyze the oxidation of thiols. Chelating agents like ethylenediaminetetraacetic acid (EDTA) bind to these metal ions, preventing them from participating in redox reactions.

Q5: What is degassing, and why is it crucial for reactions involving this compound?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from solvents and buffers. Since oxygen is a primary contributor to the oxidation of thiols, performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solutions are critical steps to prevent disulfide bond formation.

Troubleshooting Guide

Issue 1: My purified this compound containing product shows aggregation and loss of activity.

This is often due to the formation of intermolecular disulfide bonds, which can lead to aggregation and incorrect folding of biomolecules.

  • Troubleshooting Steps:

    • Add a Reducing Agent: Incorporate a reducing agent such as TCEP or DTT into your purification buffers and final storage solution.

    • Use a Chelating Agent: Add EDTA to your buffers to sequester any metal ions that might be catalyzing oxidation.

    • Degas All Solutions: Ensure that all buffers and solutions that come into contact with your thiol-containing molecule are thoroughly degassed.

Issue 2: I am observing unexpected side products in my thiol-maleimide conjugation reaction with this compound.

Side reactions in thiol-maleimide chemistry can result in a heterogeneous product mixture.

  • Troubleshooting Steps:

    • Control pH: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. At a higher pH, hydrolysis of the maleimide (B117702) can occur, while at a lower pH, the reaction rate is significantly reduced.

    • Check for Thiazine (B8601807) Rearrangement: If the thiol is at the N-terminus of a peptide, a side reaction can lead to the formation of a thiazine impurity. This can be minimized by working at a slightly acidic pH.

    • Monitor Reaction Time: While the thiol-maleimide reaction is generally fast, extended reaction times can sometimes lead to side products. It is advisable to monitor the reaction's progress using a suitable analytical technique to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Common Reducing Agents

FeatureTCEP (tris(2-carboxyethyl)phosphine)DTT (dithiothreitol)
Odor OdorlessStrong, unpleasant odor
Effective pH Range 1.5 - 8.5Limited to pH > 7
Stability More stable, resistant to air oxidationLess stable, sensitive to oxidation
Interference Does not interfere with maleimide chemistryCan interfere with some downstream applications
Potency More powerful reducing agentEffective, but less potent than TCEP

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store this compound under an inert atmosphere (argon or nitrogen) at the recommended temperature to minimize oxidation.

  • Buffer Preparation: All buffers should be prepared with deionized water and subsequently degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The addition of a chelating agent such as 0.5 mM EDTA is recommended.

  • Weighing and Dissolving: When preparing solutions, weigh the required amount of this compound in a controlled environment with minimal exposure to air. Dissolve it in the degassed buffer immediately before use.

Protocol 2: Reduction of Disulfide Bonds Prior to Reaction

If your this compound or protein substrate has formed disulfide bonds, a reduction step is necessary.

  • Sample Preparation: Dissolve the sample containing disulfide bonds in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.2) containing EDTA.

  • Addition of Reducing Agent: Add a 10-20 fold molar excess of TCEP to the solution. TCEP is preferred as it is stable and does not need to be removed before many downstream applications like maleimide conjugation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Removal of Reducing Agent (if necessary): If DTT is used, it must be removed prior to reactions with thiol-reactive reagents. This can be achieved by dialysis or using a desalting column.

Protocol 3: Thiol-Maleimide Conjugation with this compound

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the maleimide-containing molecule in a degassed reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5).

  • Addition of this compound: Add a freshly prepared solution of this compound to the reaction mixture. A slight molar excess of the this compound may be used to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS or other suitable analytical methods to determine the point of completion and to check for the formation of side products.

  • Quenching: Once the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion or ion exchange chromatography).

Visualizations

G Troubleshooting Disulfide Bond Formation cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Corrective Actions start Unwanted Disulfide Bond Formation Detected (e.g., aggregation, unexpected mass spec peaks) cause1 Check for Oxygen Exposure start->cause1 cause2 Verify pH of Solutions start->cause2 cause3 Suspect Metal Ion Contamination start->cause3 action4 Introduce a reducing agent (e.g., TCEP or DTT) to reverse disulfide formation. start->action4 Immediate Reversal action1 Degas all buffers and solvents. Work under an inert atmosphere (N2 or Ar). cause1->action1 action2 Adjust pH to 6.5-7.5 to keep thiol protonated. cause2->action2 action3 Add a chelating agent (e.g., EDTA) to all buffers. cause3->action3

Caption: Troubleshooting workflow for disulfide bond formation.

G Experimental Workflow for this compound Conjugation cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Quenching cluster_3 Purification prep1 Degas Buffers and Solvents prep2 Prepare this compound Solution (immediately before use) prep1->prep2 prep3 Prepare Biomolecule Solution prep1->prep3 reaction Combine Reactants under Inert Atmosphere (pH 6.5-7.5) prep2->reaction prep3->reaction monitor Monitor Reaction Progress (e.g., LC-MS) reaction->monitor quench Quench Excess Reagents monitor->quench purify Purify Conjugate (e.g., Chromatography) quench->purify

Caption: A typical experimental workflow for a reaction involving this compound.

References

Technical Support Center: Troubleshooting Low Yield in Thiol-PEG5-Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low yield in the synthesis of Thiol-PEG5-alcohol (HS-PEG5-OH). The information is presented in a clear question-and-answer format to help you identify and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly lower than expected yield for my this compound synthesis. What are the most common reasons for this?

Low yields in this compound synthesis can often be attributed to several key factors. The most prevalent issue is the oxidation of the thiol group, which leads to the formation of a disulfide-linked dimer (HO-PEG5-S-S-PEG5-OH). This side reaction consumes the desired product and reduces the overall yield. Other common causes include incomplete reaction at either the tosylation or the thiol substitution stage, and loss of product during workup and purification. It is also crucial to ensure the quality and purity of the starting materials, as impurities can interfere with the reaction.

Q2: How can I minimize the formation of the disulfide byproduct?

To minimize the formation of the disulfide dimer, it is critical to maintain an inert atmosphere throughout the reaction and purification process. This can be achieved by using nitrogen or argon gas. Additionally, using deoxygenated solvents for both the reaction and the workup is highly recommended to prevent oxidation of the sensitive thiol group.

Q3: My starting material is Pentaethylene Glycol. What is the general synthetic route to this compound?

The synthesis of this compound from pentaethylene glycol is typically a two-step process:

  • Monotosylation: The first step involves the selective monotosylation of one of the terminal hydroxyl groups of pentaethylene glycol using tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). This reaction forms Tosyl-PEG5-alcohol.

  • Nucleophilic Substitution: The tosyl group is a good leaving group and is subsequently displaced by a thiol group through a nucleophilic substitution reaction with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH), to yield the final this compound product.

Q4: What are some of the potential side products I should be aware of other than the disulfide dimer?

Besides the disulfide dimer, other potential side products can arise during the synthesis:

  • Ditosylated PEG: During the monotosylation step, a certain percentage of the starting pentaethylene glycol may react with tosyl chloride at both hydroxyl ends, forming a ditosylated byproduct.

  • Unreacted Starting Material: Both the monotosylation and the nucleophilic substitution reactions may not go to completion, leaving unreacted pentaethylene glycol or Tosyl-PEG5-alcohol in the final mixture.

  • Over-alkylation: In the nucleophilic substitution step, the newly formed thiol could potentially react with another molecule of Tosyl-PEG5-alcohol, leading to a thioether linkage.

Q5: How can I effectively purify my this compound product?

Purification of this compound typically involves a combination of extraction and precipitation. After the nucleophilic substitution reaction, the reaction mixture is often neutralized and extracted with an organic solvent like dichloromethane (B109758) (DCM). The organic phase is then washed to remove inorganic salts and other water-soluble impurities. The final product can be isolated by precipitation from the concentrated organic solution by adding a non-solvent like diethyl ether. For higher purity, column chromatography on silica (B1680970) gel can be employed, although care must be taken to avoid on-column oxidation of the thiol.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in your this compound synthesis.

Observation Potential Cause Recommended Action
Low overall yield after purification 1. Oxidation of Thiol to Disulfide - Ensure all steps (reaction, workup, and purification) are performed under an inert atmosphere (Nitrogen or Argon).- Use freshly deoxygenated solvents.- Keep the reaction and workup temperatures low to minimize oxidation rates.
2. Incomplete Monotosylation - Verify the purity of your pentaethylene glycol and tosyl chloride.- Ensure the reaction is stirred efficiently.- Consider optimizing the stoichiometry of tosyl chloride (a slight excess may be needed).- Increase the reaction time for the tosylation step.
3. Incomplete Nucleophilic Substitution - Use a sufficient excess of sodium hydrosulfide (NaSH).- Ensure the NaSH is fresh and has not been degraded by moisture.- Optimize the reaction temperature and time for the substitution step. A slight increase in temperature may be necessary.
4. Product Loss During Workup/Purification - Be cautious during the extraction steps to avoid loss into the aqueous phase.- When precipitating with diethyl ether, ensure the solution is sufficiently concentrated and cooled to maximize product recovery.- If using column chromatography, select an appropriate solvent system to ensure good separation and minimize tailing.
Presence of a significant amount of starting material (Pentaethylene Glycol) in the final product Incomplete Monotosylation - Re-evaluate the tosylation reaction conditions as described above.
Presence of a higher molecular weight byproduct (disulfide dimer) confirmed by mass spectrometry Oxidation of the Thiol Group - Implement stricter anaerobic conditions as detailed in the first point of this table.
Presence of a non-polar impurity Formation of Ditosylated PEG - Use a controlled amount of tosyl chloride during the monotosylation step to favor the mono-substituted product.- The ditosylated impurity can often be separated by column chromatography.

Experimental Protocols

Synthesis of Mono-p-toluenesulfonyl-pentaethylene glycol (Tosyl-PEG5-alcohol)

This protocol is adapted from a general procedure for the monotosylation of symmetrical diols.

Materials:

  • Pentaethylene glycol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve pentaethylene glycol (1 equivalent) in a mixture of DCM and pyridine at 0°C under an inert atmosphere (e.g., nitrogen).

  • Slowly add a solution of tosyl chloride (1.0 - 1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Tosyl-PEG5-alcohol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of α-thiol-ω-hydroxyl PEGs.[1]

Materials:

  • Tosyl-PEG5-alcohol

  • Sodium hydrosulfide (NaSH)

  • Distilled water

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve Tosyl-PEG5-alcohol (1 equivalent) in distilled water under an argon atmosphere.

  • Add a large excess of sodium hydrosulfide (e.g., 20-30 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours, and then at 60°C for 2 hours.[1]

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of 1M HCl until the pH is approximately 7.

  • Extract the aqueous solution three times with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and reduce the volume by rotary evaporation.

  • Add the concentrated solution dropwise into cold diethyl ether to precipitate the this compound.

  • Collect the precipitate by filtration and dry it under vacuum. An expected yield is around 84%.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps and potential pitfalls in the synthesis of this compound.

SynthesisWorkflow Start Pentaethylene Glycol (HO-PEG5-OH) Tosyl_PEG Tosyl-PEG5-alcohol Start->Tosyl_PEG Monotosylation (TsCl, Pyridine) Ditosyl Ditosylated Byproduct Start->Ditosyl Side Reaction Thiol_PEG This compound (HS-PEG5-OH) Tosyl_PEG->Thiol_PEG Nucleophilic Substitution (NaSH) Disulfide Disulfide Dimer Thiol_PEG->Disulfide Oxidation (O2) Purification Purification (Extraction & Precipitation) Thiol_PEG->Purification Purification->Thiol_PEG Low Yield (Loss) FinalProduct Pure this compound Purification->FinalProduct High Yield

A flowchart of the this compound synthesis process.

This diagram outlines the main reaction pathway, potential side reactions leading to byproducts, and the final purification step. By understanding this workflow, researchers can better identify at which stage their synthesis may be encountering issues.

References

Stability issues of Thiol-PEG5-alcohol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Thiol-PEG5-alcohol (HS-(CH2CH2O)5-H) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The thiol group allows for covalent attachment to surfaces (like gold nanoparticles) or reaction with thiol-reactive chemical groups (e.g., maleimides), while the alcohol group can be used for further chemical modification.[1] Its PEG chain enhances solubility and stability of conjugates.[1][3] Common applications include medical research, drug delivery, nanotechnology, surface modification, and as a component in PROTAC linkers.

Q2: What is the primary cause of this compound instability in solution?

A2: The primary cause of instability is the oxidation of the terminal thiol (-SH) group. This thiol group is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-), linking two PEG molecules together. This dimerization process consumes the reactive free thiol, rendering the molecule ineffective for its intended conjugation or surface binding reactions.

Q3: How does pH affect the stability of this compound solutions?

A3: pH is a critical factor. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). At higher (neutral to alkaline) pH values (typically > 7), the equilibrium shifts towards the more reactive thiolate anion, which is significantly more prone to oxidation. Therefore, solutions become less stable as the pH increases. For maximal stability against oxidation, acidic conditions (pH < 6.0) are recommended.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize stability and shelf-life, solutions should be prepared fresh immediately before use. If short-term storage is unavoidable, the following conditions are recommended:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C. For long-term storage, -80°C is preferable to -20°C to better suppress degradation.

  • Atmosphere: Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

  • pH: Use a slightly acidic buffer (pH < 6.0) if compatible with your application.

  • Solvent: Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF.

Q5: How can I determine if my this compound solution has degraded?

A5: The most direct way to assess degradation is to quantify the concentration of free, active thiol groups. The standard method for this is the Ellman's Test , which uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). DTNB reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. A lower-than-expected concentration indicates oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low or no yield in my conjugation reaction (e.g., with a maleimide).

This is the most common issue and typically points to a lack of active thiol groups.

Potential Cause Recommended Solution & Action Steps
Oxidation of this compound The thiol (-SH) groups have oxidized to form disulfide (-S-S-) bonds, especially if the solution was stored improperly or for too long.
Action: 1. Prepare Fresh Solution: Always prepare this compound solution immediately before your experiment. 2. Verify Thiol Concentration: Use Ellman's Test to quantify the free thiol concentration in your stock solution before use. 3. Use Degassed Buffers: Degas all aqueous buffers (by vacuum or by bubbling with argon/nitrogen) to remove dissolved oxygen, a primary oxidant.
Incorrect Reaction pH The reaction buffer pH is outside the optimal range. While acidic pH is best for storage, thiol-maleimide conjugation is most efficient at pH 6.5-7.5. Below pH 6.5, the reaction rate slows considerably.
Action: 1. Check Buffer pH: Ensure your reaction buffer is within the 6.5-7.5 range. 2. Avoid Amine Buffers: Do not use buffers containing primary amines (e.g., Tris, glycine) as they can compete in side reactions. Use buffers like PBS, HEPES, or MES.
Presence of Metal Ion Contaminants Divalent metal ions (e.g., Cu²⁺, Fe²⁺) in your buffer can catalyze the oxidation of thiols.
Action: 1. Use High-Purity Reagents: Prepare buffers using high-purity water and salts. 2. Add a Chelator: Consider adding a small amount of a chelating agent like EDTA (0.1-1 mM) to your buffer to sequester catalytic metal ions.
Presence of Reducing Agents If your other reactant (e.g., a protein) was treated with a reducing agent like DTT or TCEP to expose a thiol, residual reducing agent will compete with your protein for the conjugation partner.
Action: 1. Remove Reducing Agent: Ensure all reducing agents are completely removed after the reduction step, typically by using a desalting column, before adding your this compound.

Key Experimental Protocols

Protocol: Quantification of Free Thiols using Ellman's Test

This protocol allows you to determine the concentration of active this compound in your solution.

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Sample containing this compound

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare Blank: In a cuvette, mix 1.25 mL of Reaction Buffer with 25 µL of the DTNB solution.

  • Prepare Sample: In a separate cuvette, mix 1.25 mL of Reaction Buffer and 25 µL of the DTNB solution. Add a small, precise volume (e.g., 10-125 µL) of your this compound sample.

  • Incubate: Mix the contents of the cuvettes well and incubate at room temperature for 15 minutes, protected from light.

  • Measure Absorbance: Set the spectrophotometer to zero using the blank. Measure the absorbance of your sample at 412 nm.

  • Calculate Concentration: Use the Beer-Lambert law (A = εcl) to determine the molar concentration of the free thiol.

    • Concentration (M) = Absorbance / (ε × l)

    • Where:

      • A is the measured absorbance at 412 nm.

      • ε (molar extinction coefficient) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.

      • l is the path length of the cuvette (typically 1 cm).

    • Remember to account for the dilution of your initial sample.

Visual Guides

Degradation and Troubleshooting Workflows

The following diagrams illustrate the primary degradation pathway of this compound and a logical workflow for troubleshooting common experimental problems.

G cluster_main Degradation Pathway cluster_factors Accelerating Factors thiol1 2x this compound (Active HS-PEG-OH) disulfide Disulfide-Bridged Dimer (Inactive HO-PEG-S-S-PEG-OH) thiol1->disulfide Oxidation O2 Oxygen (O₂) O2->thiol1 pH High pH (>7) pH->thiol1 metal Metal Ions (e.g., Cu²⁺) metal->thiol1

Caption: Primary oxidative degradation pathway for this compound.

G start Problem: Low Conjugation Yield q1 Is the Thiol-PEG solution fresh? start->q1 sol1 Action: Prepare a fresh solution immediately before use. q1->sol1 No q2 What is the reaction buffer pH? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Adjust pH to 6.5-7.5 using a non-amine buffer (PBS, HEPES). q2->sol2 < 6.5 or > 7.5 q3 Did you verify free thiol concentration? q2->q3 pH 6.5 - 7.5 a2_good pH 6.5 - 7.5 a2_bad < 6.5 or > 7.5 sol3 Action: Perform Ellman's Test to quantify active thiol. q3->sol3 No end_node Further investigation needed: - Check reactant purity - Optimize molar ratios q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low conjugation yield experiments.

References

Side reactions of Thiol-PEG5-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG5-alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (HS-(CH2CH2O)5-CH2CH2-OH) is a heterobifunctional linker molecule. It contains a thiol (-SH) group on one end and a primary alcohol (-OH) group on the other, connected by a flexible, hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation, drug delivery, and surface modification. The thiol group allows for specific reaction with maleimides, gold surfaces, or through disulfide exchange, while the hydroxyl group can be further modified.[3][4]

Q2: What are the most common side reactions associated with the thiol group of this compound?

The thiol group is highly reactive and susceptible to several side reactions, particularly when targeting maleimide-functionalized molecules:

  • Disulfide Bond Formation: Thiols can readily oxidize to form disulfide bonds (-S-S-), especially in the presence of oxygen or metal ions. This leads to the homodimerization of the this compound or formation of intermolecular disulfide bridges with other thiol-containing molecules.

  • Thiol-Maleimide Adduct Instability (Retro-Michael Reaction): The thioether bond formed between a thiol and a maleimide (B117702) is reversible, particularly in the presence of other thiols like glutathione (B108866) in vivo. This can lead to the exchange of the PEG linker to other molecules, causing off-target effects.[5]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiol-maleimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[6]

  • Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[7]

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with higher pH. A hydrolyzed maleimide is no longer reactive towards thiols.

Q3: Are there any significant side reactions involving the alcohol group of this compound during thiol-specific conjugations?

Under typical conditions for thiol-maleimide conjugation (pH 6.5-7.5), the primary alcohol group of this compound is generally considered to be significantly less reactive than the thiol group.[8][9] However, under certain conditions, the following side reactions could potentially occur:

  • Esterification: If the reaction mixture contains activated carboxylic acids (e.g., NHS esters, or in the presence of carbodiimide (B86325) coupling agents like EDC), the alcohol can undergo esterification. The rate of this reaction is generally slow at neutral pH but can be accelerated under acidic or basic conditions or with catalysts.[10][11]

  • Etherification: While less common under typical bioconjugation conditions, etherification could occur under more forcing conditions that are generally not employed for protein modifications.

It is important to note that the thiol group is a much stronger nucleophile than the alcohol group, making it the primary reactive site under most conditions.[12]

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Oxidation of Thiol Groups Work under an inert atmosphere (nitrogen or argon) and use degassed buffers.[13]1. Prepare all buffers and degas them by sparging with nitrogen or argon for at least 30 minutes. 2. If possible, perform the reaction in a sealed vial under an inert atmosphere.
Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that catalyze oxidation.[5]1. Prepare a stock solution of EDTA (e.g., 0.5 M). 2. Add the appropriate volume to your reaction buffer to achieve a final concentration of 1-5 mM.
Hydrolysis of Maleimide Prepare maleimide-containing solutions immediately before use.[5]1. Dissolve the maleimide-functionalized molecule in a dry, compatible organic solvent (e.g., DMSO or DMF) to create a stock solution. 2. Add the required volume of the stock solution to the aqueous reaction buffer just before starting the conjugation.
Maintain the reaction pH between 6.5 and 7.5.[7]Use a well-buffered solution, such as phosphate-buffered saline (PBS), at the desired pH.
Incorrect Stoichiometry Optimize the molar ratio of this compound to the maleimide-containing molecule. A 1.1 to 1.5-fold molar excess of the thiol is often a good starting point.1. Accurately determine the concentration of both reactants. 2. Set up small-scale reactions with varying molar ratios (e.g., 1:1, 1.2:1, 1.5:1 of thiol to maleimide) to find the optimal condition.
Incomplete Reduction of Disulfide Bonds in the Target Molecule Ensure complete reduction of any disulfide bonds in your protein or peptide prior to conjugation using a reducing agent like TCEP.1. Dissolve the protein/peptide in a degassed buffer. 2. Add a 10-50 fold molar excess of TCEP-HCl and incubate for 30-60 minutes at room temperature. 3. TCEP does not need to be removed before adding the maleimide reagent.[7]

Diagram: Troubleshooting Low Conjugation Yield

low_yield_troubleshooting start Low Conjugation Yield check_thiol Check Thiol Integrity start->check_thiol check_maleimide Check Maleimide Reactivity start->check_maleimide check_conditions Review Reaction Conditions start->check_conditions thiol_oxidized Thiol Oxidation? check_thiol->thiol_oxidized maleimide_hydrolyzed Maleimide Hydrolysis? check_maleimide->maleimide_hydrolyzed wrong_ph Incorrect pH? check_conditions->wrong_ph wrong_ratio Incorrect Stoichiometry? check_conditions->wrong_ratio solution_inert Use inert atmosphere Add EDTA thiol_oxidized->solution_inert Yes solution_fresh_maleimide Prepare fresh maleimide solution maleimide_hydrolyzed->solution_fresh_maleimide Yes solution_adjust_ph Adjust pH to 6.5-7.5 wrong_ph->solution_adjust_ph Yes solution_optimize_ratio Optimize molar ratio wrong_ratio->solution_optimize_ratio Yes

Troubleshooting logic for low conjugation yield.
Problem 2: Formation of Unwanted Side Products

Possible Causes & Solutions

Side Product Cause Avoidance Strategy Experimental Protocol
Disulfide-linked Dimer Oxidation of the thiol group.Work under oxygen-free conditions.1. Degas all buffers and solvents by sparging with nitrogen or argon. 2. Perform the reaction under an inert atmosphere.
Thiazine Adduct Reaction with an N-terminal cysteine at neutral or basic pH.Perform the conjugation at a lower pH (e.g., pH 6.0-6.5) to protonate the N-terminal amine.[6]1. Use a buffer such as MES or citrate (B86180) at pH 6.0-6.5 for the conjugation reaction. 2. Note that the reaction rate will be slower at this pH, so a longer reaction time may be necessary.
Amine Adducts Reaction pH is too high (>7.5).Maintain the reaction pH in the optimal range of 6.5-7.5.[7]Use a well-buffered system such as PBS at pH 7.2.
Hydrolyzed Maleimide The maleimide-containing molecule has been in an aqueous solution for too long, especially at higher pH.Prepare the maleimide solution fresh and add it to the reaction mixture immediately.As described in the low yield troubleshooting section.

Diagram: Workflow to Minimize Side Reactions

side_reaction_workflow start Start Conjugation prepare_reagents Prepare Reagents start->prepare_reagents degas Degas Buffers prepare_reagents->degas check_ph Adjust pH to 6.5-7.5 degas->check_ph add_edta Add EDTA (1-5 mM) check_ph->add_edta mix Mix this compound and Target Molecule add_edta->mix react React under Inert Atmosphere mix->react quench Quench Excess Maleimide react->quench purify Purify Conjugate quench->purify end Characterize Product purify->end

General workflow to minimize side reactions.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the conjugation of this compound to a peptide containing a single cysteine residue via a maleimide linker.

Materials:

  • Cysteine-containing peptide

  • Maleimide-functionalized molecule

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed and containing 5 mM EDTA

  • Quenching Solution: 1 M N-acetylcysteine in water

  • Purification: Reversed-phase HPLC (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds, pre-treat with TCEP as described in the troubleshooting guide.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in DMSO to a stock concentration of 10-20 mM.

  • This compound Preparation: Dissolve this compound in the Conjugation Buffer to a concentration that will result in a 1.2-fold molar excess relative to the maleimide reagent.

  • Conjugation Reaction: a. Add the this compound solution to the peptide solution. b. Add the maleimide stock solution to the peptide/PEG mixture. c. Incubate the reaction at room temperature for 2 hours with gentle stirring.

  • Quenching: Add a 10-fold molar excess of the Quenching Solution to the reaction mixture to cap any unreacted maleimide groups. Let it react for 15 minutes.

  • Purification: Purify the conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS).

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol allows for the quantification of the free thiol concentration in your this compound solution.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine standard solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Cysteine Standard Curve: a. Prepare a series of known concentrations of cysteine in the Reaction Buffer. b. To 100 µL of each standard, add 5 µL of a 10 mg/mL solution of DTNB in DMSO. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm. e. Plot absorbance vs. concentration to generate a standard curve.

  • Sample Measurement: a. Dilute your this compound solution in the Reaction Buffer to a concentration that falls within the range of your standard curve. b. To 100 µL of the diluted sample, add 5 µL of the DTNB solution. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.

  • Calculation: Determine the thiol concentration of your sample using the standard curve.[14]

References

Technical Support Center: Efficient Functionalization of Nanoparticles with Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of nanoparticle functionalization using Thiol-PEG5-alcohol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for nanoparticle functionalization?

This compound is a heterobifunctional linker molecule. The thiol group (-SH) at one end allows for strong, covalent attachment to the surface of noble metal nanoparticles, such as gold, through a process known as chemisorption. The "PEG5" component refers to a short chain of five repeating ethylene (B1197577) glycol units, which imparts a degree of hydrophilicity and provides a spacer arm. The terminal alcohol group (-OH) at the other end can be used for subsequent conjugation with other molecules or can help reduce non-specific protein binding.[1]

Q2: What are the main challenges when using a short-chain PEG like this compound?

Short-chain PEGs like PEG5 may not provide the same level of steric stability as longer PEG chains (e.g., 2 kDa or 5 kDa). This can result in a less dense "brush" conformation on the nanoparticle surface, potentially leading to incomplete surface coverage and a higher risk of nanoparticle aggregation, especially in high ionic strength solutions.[2] Careful optimization of reaction conditions is crucial to achieve stable functionalization.

Q3: How does the terminal alcohol group influence the functionalization process?

The terminal alcohol group is less reactive than other functional groups like carboxylic acids or amines, which can be an advantage in preventing unwanted side reactions during the initial PEGylation step. It provides a hydrophilic surface that can reduce non-specific protein adsorption.[1] For subsequent conjugation reactions, the alcohol group typically requires activation to become more reactive.

Q4: What is the optimal pH for functionalizing gold nanoparticles with this compound?

The pH of the reaction solution is a critical parameter. For the thiol-gold interaction, a slightly acidic to neutral pH is generally preferred to ensure the thiol group is protonated and reactive with the gold surface. However, the stability of the nanoparticles themselves must also be considered. For instance, citrate-stabilized gold nanoparticles can aggregate at low pH due to the protonation of the citrate (B86180) ions, which reduces their electrostatic repulsion. Therefore, a pH range of 6.5-7.5 is often a good starting point, but empirical optimization is recommended.[3]

Q5: How can I confirm that the this compound has successfully attached to my nanoparticles?

Several characterization techniques can be used to confirm successful functionalization:

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the reaction indicates the presence of the PEG layer.[4]

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles suggests that the original capping agent (e.g., citrate) has been displaced by the this compound. Typically, the zeta potential will become less negative.[4]

  • UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak of gold nanoparticles can indicate a change in the local refractive index around the nanoparticles due to the PEG layer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to identify the characteristic peaks of the PEG chain on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of PEG grafted onto the nanoparticles by measuring the weight loss upon heating.[5][6]

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Nanoparticle aggregation immediately upon adding this compound. Incorrect pH: The pH of the nanoparticle solution may be too low, causing the nanoparticles to be unstable.Adjust the pH of the nanoparticle solution to a range of 6.5-7.5 before adding the PEG linker.[3]
High salt concentration: The presence of salts can screen the surface charge of the nanoparticles, leading to aggregation.Desalt the nanoparticle solution using centrifugation and resuspension in deionized water or a low-ionic-strength buffer before PEGylation.
Low PEG concentration: An insufficient amount of this compound may not be enough to stabilize the nanoparticles as the original capping agent is displaced.Increase the molar ratio of this compound to nanoparticles. A large excess is often required.
Nanoparticle aggregation after purification (e.g., centrifugation). Incomplete surface coverage: The reaction time or concentration of the PEG linker may not have been sufficient to achieve a stable PEG layer.Increase the reaction time (e.g., incubate overnight) and/or the concentration of this compound.
Harsh purification process: High centrifugation speeds can cause irreversible aggregation.Use a lower centrifugation speed and/or a gentler purification method like dialysis or size exclusion chromatography.
Inappropriate storage buffer: The purified nanoparticles may not be stable in the final buffer.Resuspend the purified nanoparticles in a low-ionic-strength buffer (e.g., 2 mM sodium citrate) and store at 4°C.
Low functionalization efficiency (low PEG density). Oxidation of the thiol group: The thiol group can oxidize to form disulfides, which are less reactive towards the gold surface.Use fresh this compound solution and consider deoxygenating the reaction buffer.
Steric hindrance: For very small nanoparticles, the curvature of the surface can limit the number of PEG molecules that can attach.While difficult to change for a given nanoparticle size, be aware that smaller nanoparticles may have a lower PEG grafting density.[7]
Difficulty in subsequent conjugation to the terminal alcohol group. Low reactivity of the alcohol group: The hydroxyl group is not as reactive as other functional groups.Activate the terminal alcohol group using reagents like p-nitrophenyl chloroformate or by converting it to a tosylate or mesylate for subsequent reaction with nucleophiles.

Section 3: Quantitative Data Summary

The efficiency of nanoparticle functionalization with Thiol-PEG can be influenced by several factors, including the size of the nanoparticle and the molecular weight of the PEG. While specific data for this compound is limited, the following tables summarize general trends observed for thiol-PEG functionalization of gold nanoparticles.

Table 1: Effect of Gold Nanoparticle Size on Thiol-PEG Grafting Density

Nanoparticle Diameter (nm)Grafting Density (PEG chains/nm²)Reference
13~0.47 (for 2 kDa PEG)[8]
153.93 (for 2.1 kDa PEG)[9]
30~0.44 (for 2 kDa PEG)[8]
115~0.8 (for 10.8 kDa PEG)[9]

Note: Grafting density can be influenced by the molecular weight of the PEG.

Table 2: Effect of Thiol-PEG Molecular Weight on Grafting Density on 15 nm Gold Nanoparticles

PEG Molecular Weight ( g/mol )Grafting Density (PEG chains/nm²)Reference
21003.93[9]
50001.57[9]
108000.99[9]
200000.59[9]
514000.31[9]

Note: As the molecular weight of the PEG increases, the grafting density tends to decrease due to steric hindrance.

Section 4: Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the functionalization of citrate-stabilized AuNPs via ligand exchange.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution

  • This compound

  • Deionized (DI) water

  • Sodium citrate buffer (2 mM, pH 7.0)

  • Phosphate-buffered saline (PBS)

Equipment:

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • pH meter

Procedure:

  • Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in DI water.

  • Ligand Exchange Reaction:

    • To 1 mL of the AuNP solution, add the this compound solution to achieve a final molar excess of at least 10,000:1 (PEG:AuNP).

    • Gently mix the solution and allow it to react for at least 4 hours at room temperature with gentle stirring or rocking. For potentially higher grafting density, the reaction can be left overnight.[10]

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. For 20 nm AuNPs, a typical speed is around 12,000 x g for 20 minutes.

    • Carefully remove the supernatant containing excess this compound.

    • Resuspend the nanoparticle pellet in 1 mL of 2 mM sodium citrate buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • Characterization:

    • Measure the UV-Vis spectrum of the purified functionalized AuNPs to check for any changes in the surface plasmon resonance peak.

    • Measure the hydrodynamic diameter and zeta potential of the functionalized AuNPs using DLS.

    • (Optional) Perform FTIR or TGA for further confirmation and quantification of PEGylation.

Section 5: Visualized Workflows

Experimental Workflow for Nanoparticle Functionalization and Characterization

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization NP_prep Nanoparticle Synthesis (e.g., Citrate Reduction for AuNPs) Mixing Mix Nanoparticles and This compound NP_prep->Mixing PEG_sol Prepare this compound Solution PEG_sol->Mixing Incubation Incubate (e.g., 4h to overnight) with gentle stirring Mixing->Incubation Centrifugation Centrifugation to remove excess PEG Incubation->Centrifugation Resuspension Resuspend in appropriate buffer Centrifugation->Resuspension DLS DLS (Size & PDI) Resuspension->DLS Zeta Zeta Potential Resuspension->Zeta UVVis UV-Vis Spectroscopy Resuspension->UVVis FTIR_TGA FTIR / TGA (Optional) Resuspension->FTIR_TGA

Caption: Workflow for functionalizing nanoparticles with this compound.

Troubleshooting Logic for Nanoparticle Aggregation

troubleshooting_aggregation cluster_immediate Immediate Aggregation Causes cluster_postpur Post-Purification Aggregation Causes Start Nanoparticle Aggregation Observed Timing When does aggregation occur? Start->Timing Immediate Immediately upon PEG addition Timing->Immediate Immediately PostPur After Purification Timing->PostPur Post-Purification pH_check Check pH of NP solution Immediate->pH_check Salt_check Check for high salt concentration Immediate->Salt_check PEG_conc_check1 Check PEG concentration Immediate->PEG_conc_check1 Coverage_check Incomplete surface coverage? PostPur->Coverage_check Purification_check Harsh purification method? PostPur->Purification_check Buffer_check Inappropriate storage buffer? PostPur->Buffer_check

Caption: Troubleshooting flowchart for nanoparticle aggregation.

References

Technical Support Center: Controlling the Degree of PEGylation with Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the degree of PEGylation when using Thiol-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound (HS-(CH2CH2O)5-OH) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two distinct functional groups: a terminal thiol (-SH) group and a terminal alcohol (-OH) group. The thiol group is highly reactive towards specific functional groups, enabling covalent attachment to molecules, while the alcohol group can be used for subsequent chemical modifications.[1][2]

Q2: What chemistries can be used to react with the thiol group of this compound?

The thiol group is nucleophilic and can react with several functional groups. Common reaction partners for thiol-specific PEGylation include:

  • Maleimides: Reacts with thiols via a Michael addition reaction to form a stable thioether linkage. This is one of the most common methods for cysteine-specific modification on proteins.[3]

  • Vinyl Sulfones: Also reacts with thiols through a Michael addition to create a stable thioether bond. The reaction rate is generally slower than with maleimides, which can offer better control.[4][5]

  • Iodoacetamides: Reacts with thiols via nucleophilic substitution to form a stable thioether linkage.

  • Pyridyl Disulfides: Reacts with thiols to form a disulfide bond, which can be cleaved by reducing agents. This allows for reversible PEGylation.

  • Metal Surfaces: The thiol group can readily form bonds with noble metal surfaces like gold, making it useful for functionalizing nanoparticles.

Q3: How can I control the number of PEG molecules attached to my protein or molecule of interest?

Controlling the degree of PEGylation is crucial for maintaining the biological activity and optimizing the pharmacokinetic properties of the conjugated molecule. Several factors influence the extent of PEGylation:

  • Molar Ratio of PEG to Target Molecule: Increasing the molar excess of this compound will generally lead to a higher degree of PEGylation.

  • Reaction pH: The reactivity of the thiol group is pH-dependent. For reactions with maleimides and vinyl sulfones, a pH range of 6.5-7.5 is often optimal for selective reaction with cysteine thiols over other nucleophilic groups like amines. At higher pH values, the thiol becomes deprotonated to the more reactive thiolate anion, which can increase the reaction rate.

  • Reaction Time: Longer reaction times will typically result in a higher degree of PEGylation. It is important to perform time-course experiments to determine the optimal reaction time for the desired level of modification.

  • Temperature: Higher temperatures can increase the reaction rate, but may also lead to protein denaturation or non-specific reactions. Reactions are often performed at room temperature or 4°C.

  • Protein Concentration: The concentration of the target molecule can influence the reaction kinetics.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low PEGylation Efficiency 1. Suboptimal pH: The thiol group may not be sufficiently reactive. 2. Low Molar Ratio of PEG: Insufficient this compound available for the reaction. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Oxidation of Thiols: The thiol groups on the target molecule or the PEG may have formed disulfide bonds.1. Adjust pH: Optimize the reaction buffer pH. For maleimide (B117702) chemistry, a pH of 6.5-7.5 is recommended. For some reactions, a slightly higher pH (up to 8.5) can increase the rate, but may also increase non-specific reactions. 2. Increase Molar Ratio: Increase the molar excess of this compound in increments (e.g., 5-fold, 10-fold, 20-fold excess) and analyze the results. 3. Increase Reaction Time: Perform a time-course experiment to monitor the progress of the reaction and determine the optimal duration. 4. Use a Reducing Agent: Pre-treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds prior to PEGylation. Ensure the reducing agent is removed before adding the PEG reagent.
High Degree of PEGylation / Polydispersity 1. High Molar Ratio of PEG: A large excess of this compound was used. 2. Long Reaction Time: The reaction was allowed to proceed for too long. 3. Non-specific Reactions: Reaction conditions (e.g., high pH) may have favored reactions with other nucleophilic groups.1. Decrease Molar Ratio: Reduce the molar excess of this compound. 2. Decrease Reaction Time: Quench the reaction at an earlier time point. 3. Optimize pH: Lower the pH to increase the specificity for thiol groups.
Protein Aggregation During PEGylation 1. Inappropriate Buffer Conditions: The buffer composition may be destabilizing the protein. 2. High Temperature: The reaction temperature may be causing the protein to unfold and aggregate. 3. Stirring/Agitation: Vigorous stirring can sometimes induce protein aggregation.1. Screen Buffers: Test different buffer systems and excipients to improve protein stability. 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 4°C). 3. Gentle Mixing: Use gentle end-over-end mixing instead of vigorous stirring.
Instability of the PEG-Molecule Linkage 1. Disulfide Bond Instability: If a disulfide linkage was formed (e.g., with pyridyl disulfide chemistry), it can be reversed by reducing agents. 2. Thiosuccinimide Ring Hydrolysis (for Maleimide conjugation): The thiosuccinimide ring formed can undergo hydrolysis, which can in some cases lead to instability.1. Use a Stable Linkage: For a stable linkage, use maleimide, vinyl sulfone, or iodoacetamide (B48618) chemistry. 2. Consider Alternative Chemistries: For applications requiring very high stability, consider alternative thiol-reactive chemistries that form more stable linkages.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound via Maleimide Chemistry

This protocol provides a general starting point. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Maleimide-activated target molecule (or a protein with a maleimide group)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in reaction buffer

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds, followed by removal of the TCEP using a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound and the maleimide-activated molecule in the reaction buffer.

  • PEGylation Reaction: Add the desired molar excess of the maleimide-activated molecule to the protein solution. Then, add the this compound solution to the reaction mixture.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding an excess (e.g., 100-fold molar excess over the maleimide reagent) of the quenching solution. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein Reaction_Mixture Reaction Mixture (pH 6.5-7.5) Protein->Reaction_Mixture Thiol_PEG This compound Thiol_PEG->Reaction_Mixture Maleimide_Molecule Maleimide-Activated Molecule Maleimide_Molecule->Reaction_Mixture Purification Purification (e.g., SEC) Reaction_Mixture->Purification Quench Reaction Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for a typical thiol-maleimide PEGylation reaction.

Decision_Tree Start Low PEGylation? Increase_Ratio Increase PEG:Protein Ratio Start->Increase_Ratio Yes High_PEG High PEGylation? Start->High_PEG No Increase_Time Increase Reaction Time Increase_Ratio->Increase_Time Optimize_pH Optimize pH (6.5-7.5) Increase_Time->Optimize_pH Check_Thiols Check Thiol Oxidation Optimize_pH->Check_Thiols Check_Thiols->High_PEG Decrease_Ratio Decrease PEG:Protein Ratio High_PEG->Decrease_Ratio Yes Aggregation Aggregation? High_PEG->Aggregation No Decrease_Time Decrease Reaction Time Decrease_Ratio->Decrease_Time Decrease_Time->Aggregation Lower_Temp Lower Temperature Aggregation->Lower_Temp Yes End Successful PEGylation Aggregation->End No Change_Buffer Change Buffer Lower_Temp->Change_Buffer Change_Buffer->End

Caption: Troubleshooting decision tree for controlling the degree of PEGylation.

References

Best practices for storing and handling Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling Thiol-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: To ensure the stability and reactivity of this compound, it is crucial to store it under optimal conditions. The compound should be stored at -20°C in a tightly sealed container. For long-term stability, it is highly recommended to store it under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation of the thiol group. The product should also be protected from light.

Q2: How should I handle this compound upon receiving it and during use?

A2: Proper handling is critical to maintain the quality of this compound. Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent moisture condensation, which can degrade the compound. It is best practice to prepare solutions fresh for each experiment. If you need to store a stock solution, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to minimize degradation. When handling the compound, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is generally soluble in water and a variety of common organic solvents. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer, it exhibits good solubility in aqueous buffers. It is also soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For bioconjugation reactions, DMSO or DMF are often used to prepare concentrated stock solutions that are then diluted into the aqueous reaction buffer.

Q4: What is the primary cause of this compound degradation?

A4: The primary cause of degradation for this compound is the oxidation of the terminal thiol (-SH) group. Exposure to air can lead to the formation of a disulfide bond (-S-S-), resulting in a homodimer of the PEG linker. This dimerization renders the thiol group unavailable for its intended conjugation reactions. Storing the compound under an inert atmosphere and using degassed solvents for reactions can help minimize oxidation.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes chemical degradation and preserves the integrity of the thiol group.
Storage Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the highly reactive thiol group into disulfide bonds.
Light Exposure Protect from lightPrevents potential photo-degradation of the molecule.
Handling Equilibrate to room temperature before openingAvoids moisture condensation inside the vial upon opening.
Solution Preparation Prepare fresh for each useEnsures maximum reactivity and avoids degradation in solution.
Stock Solution Storage -20°C or -80°C; avoid freeze-thaw cyclesMaintains stability of the compound in solution for short-term storage.

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water / Aqueous Buffers SolubleThe hydrophilic PEG chain imparts good water solubility.
Dimethyl Sulfoxide (DMSO) SolubleCommonly used to prepare high-concentration stock solutions.
Dimethylformamide (DMF) SolubleAnother suitable organic solvent for preparing stock solutions.
Ethanol SolubleCan be used as a solvent for certain applications.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Test

This protocol outlines a method to determine the concentration of free thiol groups in a sample of this compound, ensuring its quality before use in conjugation reactions.

Materials:

  • This compound sample

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DTNB Solution: Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

  • Preparation of Standard Curve:

    • Prepare a stock solution of cysteine in the Reaction Buffer.

    • Perform serial dilutions to create a series of standards with known concentrations.

  • Sample Preparation: Dissolve a known weight of this compound in the Reaction Buffer to a final concentration within the range of the standard curve.

  • Reaction:

    • To 50 µL of each standard and the this compound sample, add 2.5 mL of the Reaction Buffer and 50 µL of the DTNB solution.

    • Mix well and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solutions at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of a blank (buffer and DTNB only) from the readings for the standards and the sample.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the this compound sample by interpolating its absorbance on the standard curve.

Protocol 2: General Procedure for PROTAC Synthesis using this compound

This protocol provides a general workflow for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) using this compound as a linker. This example assumes the coupling of a warhead (targeting the protein of interest) with a maleimide (B117702) group and an E3 ligase ligand with a suitable functional group for reaction with the alcohol terminus of the PEG linker.

Step 1: Conjugation of Warhead to the Thiol Terminus

  • Dissolve the maleimide-functionalized warhead and a slight molar excess (1.1-1.2 equivalents) of this compound in a suitable degassed buffer (e.g., phosphate buffer, pH 6.5-7.5, containing a co-solvent like DMF or DMSO if needed).

  • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the thioether linkage.

  • Upon completion, purify the product (Warhead-PEG5-alcohol) using reverse-phase HPLC.

Step 2: Activation of the Alcohol Terminus

  • Dissolve the purified Warhead-PEG5-alcohol in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

  • Cool the solution to 0°C and add a suitable activating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Work up the reaction and purify the activated intermediate (e.g., Warhead-PEG5-mesylate or -tosylate).

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the activated Warhead-PEG5-linker and the E3 ligase ligand (containing a nucleophilic group like an amine or hydroxyl) in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Add a suitable base if necessary to facilitate the nucleophilic substitution reaction.

  • Heat the reaction mixture if required and stir under an inert atmosphere until completion, as monitored by LC-MS.

  • Purify the final PROTAC molecule by reverse-phase HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Oxidation of this compound: The thiol group may have formed a disulfide bond, rendering it unreactive. 2. Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range for the specific conjugation chemistry. 3. Steric Hindrance: The reactive site on the binding partner is not easily accessible. 4. Hydrolysis of Reactive Partner: If using a maleimide, it may have hydrolyzed at high pH.1. Verify Thiol Activity: Perform Ellman's test to quantify the free thiol content. Use fresh, properly stored this compound. Use degassed buffers and solvents. 2. Optimize pH: For thiol-maleimide reactions, maintain a pH of 6.5-7.5. 3. Use a Longer Linker: Consider a PEG linker with a longer chain to overcome steric hindrance. 4. Control pH: Maintain the pH below 7.5 to minimize maleimide hydrolysis.
Formation of Unwanted Side Products 1. Cross-reactivity: The thiol group may have reacted with other functional groups in the reaction mixture. 2. Reaction with Amines: At pH > 8, maleimides can react with primary amines.1. Use Orthogonal Chemistry: Employ protecting groups to block reactive sites that are not intended to participate in the reaction. 2. Maintain Optimal pH: Keep the pH in the recommended range of 6.5-7.5 for thiol-maleimide reactions.
Precipitation of Reagents During Reaction 1. Poor Solubility: One or more of the reaction components may not be sufficiently soluble in the chosen solvent system.1. Add a Co-solvent: Introduce a water-miscible organic solvent like DMSO or DMF to the reaction buffer to improve solubility. 2. Adjust Concentration: Lower the concentration of the reactants.
Difficulty in Purifying the Final Product 1. Similar Physicochemical Properties: The product and starting materials may have very similar retention times in chromatography.1. Optimize Purification Method: Try different chromatography columns, solvent gradients, or purification techniques (e.g., ion exchange or size exclusion chromatography).

Mandatory Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis storage Store at -20°C under inert gas handling Equilibrate to RT before use storage->handling dissolve Dissolve in appropriate solvent handling->dissolve quality_check Quality Check (e.g., Ellman's Test) dissolve->quality_check conjugation Perform conjugation (e.g., to protein/drug) quality_check->conjugation monitoring Monitor reaction (LC-MS/HPLC) conjugation->monitoring purification Purify conjugate (HPLC) monitoring->purification analysis Characterize final product purification->analysis

Caption: Experimental workflow for using this compound.

troubleshooting_guide start Low/No Conjugation Yield check_thiol Is the thiol group active? start->check_thiol yes_thiol Yes check_thiol->yes_thiol Yes no_thiol No check_thiol->no_thiol No check_ph Is the reaction pH optimal (e.g., 6.5-7.5 for maleimide)? yes_thiol->check_ph oxidized Thiol is likely oxidized. no_thiol->oxidized solution_oxidized Solution: - Use fresh, properly stored reagent. - Perform Ellman's test. - Use degassed buffers. oxidized->solution_oxidized yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_sterics Is steric hindrance a possibility? yes_ph->check_sterics wrong_ph Incorrect pH. no_ph->wrong_ph solution_ph Solution: - Adjust buffer pH to the  optimal range for the reaction. wrong_ph->solution_ph yes_sterics Yes check_sterics->yes_sterics Yes no_sterics No check_sterics->no_sterics No sterics Steric hindrance is likely. yes_sterics->sterics other_issues Consider other issues: - Reagent concentration - Reaction time/temperature - Contaminants in buffer no_sterics->other_issues solution_sterics Solution: - Consider a longer PEG linker. sterics->solution_sterics

Caption: Troubleshooting guide for low conjugation yield.

Validation & Comparative

Characterization of Thiol-PEG5-alcohol: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of Thiol-PEG5-alcohol and its alternatives, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and supporting data are presented to facilitate informed decisions in linker selection and application.

This compound (HS-(CH2CH2O)5-H) is a hydrophilic, heterobifunctional linker possessing a terminal thiol and a primary alcohol group. This architecture allows for the sequential conjugation of two different molecules, making it a valuable tool in bioconjugation, drug delivery, and surface modification. The thiol group offers a reactive handle for attachment to maleimides or for immobilization on gold surfaces, while the hydroxyl group can be further functionalized.

Comparative Analysis of Thiol-PEG Linkers and a Functional Alternative

To provide a comprehensive overview, this guide compares the analytical data of this compound with two relevant alternatives: a shorter PEG-linker, Thiol-PEG4-alcohol, and a PEG linker with a different functional group, Amino-PEG5-alcohol.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compound HS-(CH2CH2O)5-HC10H22O5S254.34Thiol, Primary Alcohol
Thiol-PEG4-alcohol HS-(CH2CH2O)4-HC8H18O4S210.29Thiol, Primary Alcohol
Amino-PEG5-alcohol H2N-(CH2CH2O)5-HC10H23NO5237.30Primary Amine, Primary Alcohol

Spectroscopic and Spectrometric Characterization

The identity and purity of these linkers are typically confirmed using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. Below is a summary of the expected and reported data for each compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of PEG-based linkers by identifying the protons in different chemical environments.

CompoundSolventExpected ¹H NMR Chemical Shifts (δ, ppm)
This compound CDCl₃~3.75 (t, 2H, -CH₂-OH), 3.65-3.55 (m, 16H, -O-CH₂-CH₂-O-), 3.52 (t, 2H, -CH₂-CH₂-SH), 2.68 (t, 2H, -CH₂-SH), ~1.55 (t, 1H, -SH)
Thiol-PEG4-alcohol CDCl₃~3.75 (t, 2H, -CH₂-OH), 3.65-3.55 (m, 12H, -O-CH₂-CH₂-O-), 3.52 (t, 2H, -CH₂-CH₂-SH), 2.68 (t, 2H, -CH₂-SH), ~1.55 (t, 1H, -SH)[1]
Amino-PEG5-alcohol CDCl₃~3.75 (t, 2H, -CH₂-OH), 3.65-3.55 (m, 18H, -O-CH₂-CH₂-O-), 2.85 (t, 2H, -CH₂-NH₂), ~1.9 (br s, 2H, -NH₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule.

CompoundSolventExpected ¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃~72.6, 70.5, 70.4, 70.2, 61.7, 39.4, 32.4
Thiol-PEG4-alcohol CDCl₃~72.6, 70.5, 70.4, 70.2, 61.7, 39.4, 32.4
Amino-PEG5-alcohol CDCl₃~72.6, 70.5, 70.4, 70.2, 70.0, 61.7, 41.8
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of PEG compounds.

CompoundIonization ModePredicted [M+H]⁺ (m/z)Predicted [M+Na]⁺ (m/z)
This compound ESI+255.1261277.1080
Thiol-PEG4-alcohol ESI+211.0999233.0818[2]
Amino-PEG5-alcohol ESI+238.1703260.1523

Experimental Protocols

Detailed methodologies for the characterization of this compound and its alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the PEG linker.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Vortex the sample until fully dissolved.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

  • Relaxation Delay: 1-5 seconds.

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used for chemical shift referencing.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used for chemical shift referencing.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the PEG linker at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) or ammonium (B1175870) acetate (B1210297) (10 mM) to promote ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: Positive ion mode is typically used for PEG compounds.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight and potential adducts (e.g., m/z 100-1000).

Visualizing the Characterization Workflow

The following diagrams illustrate the key aspects of the characterization process and the molecular structure.

cluster_structure Molecular Structure of this compound cluster_workflow Characterization Workflow struct HS-CH₂CH₂-(O-CH₂CH₂)-O-CH₂CH₂-OH Sample This compound Sample NMR_Prep NMR Sample Preparation (CDCl₃) Sample->NMR_Prep MS_Prep MS Sample Preparation (MeOH/ACN) Sample->MS_Prep H_NMR ¹H NMR Analysis NMR_Prep->H_NMR C_NMR ¹³C NMR Analysis NMR_Prep->C_NMR ESI_MS ESI-MS Analysis MS_Prep->ESI_MS Data_Analysis Data Analysis and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis ESI_MS->Data_Analysis

Caption: Workflow for the characterization of this compound.

cluster_pathway Conjugation Pathways of this compound Thiol_PEG This compound Thiol_Reaction Thiol-Maleimide Conjugation Thiol_PEG->Thiol_Reaction -SH group Alcohol_Reaction Alcohol Functionalization Thiol_PEG->Alcohol_Reaction -OH group Final_Conjugate Dual-Functionalized Conjugate Thiol_Reaction->Final_Conjugate Alcohol_Reaction->Final_Conjugate Biomolecule1 Biomolecule 1 (e.g., Antibody) Biomolecule1->Thiol_Reaction Biomolecule2 Biomolecule 2 (e.g., Drug) Biomolecule2->Alcohol_Reaction

Caption: Potential conjugation pathways for this compound.

References

A Head-to-Head Comparison: Thiol-PEG5-alcohol vs. Amine-Reactive PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylation strategy for therapeutic proteins.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins. By increasing a protein's hydrodynamic size, PEGylation can improve its pharmacokinetic profile, prolonging circulation half-life, enhancing stability, and reducing immunogenicity. The choice of linker chemistry for attaching PEG to a protein is a critical decision that significantly impacts the homogeneity, bioactivity, and stability of the final conjugate. This guide provides a detailed comparison of two common PEGylation strategies: thiol-reactive PEGylation, exemplified by the use of Thiol-PEG5-alcohol, and the widely used amine-reactive PEGylation.

Executive Summary

FeatureThis compound (via Thiol-Reactive Chemistry)Amine-Reactive PEG Linkers (e.g., NHS-Ester)
Target Residue CysteineLysine (B10760008), N-terminus
Bond Formed ThioetherAmide
Specificity High (Site-specific)Low (Often results in heterogeneous mixture)
Reaction pH 6.5 - 7.57.2 - 9.0
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction and thiol exchange.Highly stable under physiological conditions.
Key Advantage Precise control over the site of PEGylation, leading to a homogeneous product.Simple and robust chemistry, targets readily available residues.
Key Disadvantage Requires the presence of a free cysteine, which may necessitate protein engineering.Lack of control over the PEGylation site can lead to loss of bioactivity and product heterogeneity.

Reaction Mechanisms and Specificity

The fundamental difference between these two approaches lies in the amino acid residues they target on the protein surface.

Thiol-Reactive PEGylation: This strategy targets the sulfhydryl group (-SH) of cysteine residues. As cysteine is a relatively rare amino acid in proteins, this method offers a high degree of site-specificity.[1] If a protein has a single accessible cysteine residue, PEGylation can be directed to that specific site, resulting in a homogeneous product. For proteins lacking a free cysteine, one can be introduced at a desired location through genetic engineering.

The most common thiol-reactive chemistry involves the use of a maleimide-functionalized PEG, which reacts with the cysteine's thiol group via a Michael addition reaction to form a stable thioether bond.[2] While this compound itself does not directly react with proteins, it can be utilized in a thiol-maleimide conjugation by reacting with a protein that has been functionalized with a maleimide (B117702) group.

Amine-Reactive PEGylation: This is the most common and established method for protein PEGylation. It targets the primary amine groups (-NH2) found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[3] Because lysine is a highly abundant amino acid and is often distributed across the protein surface, this method typically results in a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different positions.[4] The most prevalent amine-reactive chemistry utilizes N-hydroxysuccinimide (NHS) esters of PEG, which react with primary amines to form stable amide bonds.[5]

Visualizing the Conjugation Pathways

PEGylation_Pathways cluster_thiol Thiol-Reactive PEGylation cluster_amine Amine-Reactive PEGylation Prot_Cys Protein with Cysteine (-SH) Thioether_Bond Stable Thioether Bond (Protein-S-PEG) Prot_Cys->Thioether_Bond pH 6.5-7.5 Activated_PEG_Mal Maleimide-Activated PEG Activated_PEG_Mal->Thioether_Bond Prot_Lys Protein with Lysine (-NH2) Amide_Bond Stable Amide Bond (Protein-NHCO-PEG) Prot_Lys->Amide_Bond pH 7.2-9.0 Activated_PEG_NHS NHS-Ester PEG Activated_PEG_NHS->Amide_Bond

Caption: Reaction schemes for thiol- and amine-reactive PEGylation.

Quantitative Comparison of Performance

While direct comparative data for this compound is limited, we can infer its performance characteristics from studies comparing general thiol-maleimide and amine-NHS ester PEGylation strategies.

ParameterThiol-Maleimide PEGylationAmine-NHS Ester PEGylationData Source
Typical Reaction Efficiency Generally high due to specific and rapid reaction.Variable, depends on reaction conditions and substrate.
Specificity Highly specific for thiol groups, allowing for controlled, site-specific conjugation.Can crosslink to any available primary amine, potentially leading to a heterogeneous product.
Stability of Linkage Thioether bond is generally stable but can be susceptible to retro-Michael reaction and exchange with other thiols (e.g., glutathione) under certain physiological conditions.The amide bond is highly stable and resistant to hydrolysis under physiological conditions.

Experimental Protocols

Below are generalized protocols for both thiol- and amine-reactive PEGylation. It is crucial to optimize these protocols for each specific protein and PEG reagent.

Protocol 1: Thiol-Reactive PEGylation (via Maleimide Chemistry)

This protocol describes the conjugation of a maleimide-activated PEG to a protein containing a free cysteine residue.

Materials:

  • Protein with at least one free cysteine residue

  • Maleimide-activated PEG (e.g., MAL-PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine is involved in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bond.

  • PEG Reagent Preparation: Immediately before use, dissolve the maleimide-activated PEG in the reaction buffer or an appropriate organic solvent like DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-PEG solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add an excess of a free thiol-containing compound to quench any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein from excess PEG and other reagents using size-exclusion chromatography or another suitable method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to determine the degree of PEGylation.

Thiol_PEGylation_Workflow Start Start Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 6.5-7.5 buffer) Start->Protein_Prep Reduction Reduce Disulfide Bonds (optional, with TCEP) Protein_Prep->Reduction PEG_Prep Prepare Maleimide-PEG Solution Reduction->PEG_Prep Conjugation Incubate Protein + PEG (2-4h at RT or overnight at 4°C) PEG_Prep->Conjugation Quench Quench Reaction (with free thiol) Conjugation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Product (SDS-PAGE, Mass Spec) Purify->Characterize End End Characterize->End

Caption: Workflow for Thiol-Reactive PEGylation.
Protocol 2: Amine-Reactive PEGylation (via NHS-Ester Chemistry)

This protocol describes the conjugation of an NHS-ester activated PEG to a protein.

Materials:

  • Protein to be PEGylated

  • NHS-ester activated PEG (e.g., NHS-PEG)

  • Reaction Buffer: Phosphate buffer or borate (B1201080) buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.

  • Quenching Reagent: Tris buffer or glycine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in the reaction buffer or an appropriate organic solvent like DMSO.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the NHS-ester PEG solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Add an excess of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-ester groups.

  • Purification: Purify the PEGylated protein from excess PEG and other reagents using size-exclusion chromatography or another suitable method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to determine the degree and distribution of PEGylation.

Amine_PEGylation_Workflow Start Start Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 7.2-8.5 buffer) Start->Protein_Prep PEG_Prep Prepare NHS-Ester PEG Solution Protein_Prep->PEG_Prep Conjugation Incubate Protein + PEG (1-2h at RT) PEG_Prep->Conjugation Quench Quench Reaction (with Tris or glycine) Conjugation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Product (SDS-PAGE, Mass Spec) Purify->Characterize End End Characterize->End

Caption: Workflow for Amine-Reactive PEGylation.

Conclusion and Recommendations

The choice between thiol-reactive and amine-reactive PEGylation strategies is a critical decision in the development of protein therapeutics.

Choose Thiol-Reactive PEGylation (e.g., with a strategy involving this compound) when:

  • Homogeneity is critical: The ability to produce a single, well-defined PEGylated species is paramount for consistent efficacy and a simplified regulatory path.

  • Site of PEGylation needs to be controlled: To avoid PEGylation in or near the active site of the protein, which could compromise its biological activity.

  • The protein has an available and strategically located cysteine residue, or can be engineered to have one.

Choose Amine-Reactive PEGylation when:

  • A rapid and straightforward conjugation method is desired.

  • A heterogeneous mixture of PEGylated products is acceptable for the intended application.

  • The protein is sensitive to the conditions required for thiol-reactive chemistry (e.g., reducing agents).

  • The goal is to attach multiple PEG chains to maximize the increase in hydrodynamic size.

For the development of next-generation protein therapeutics where precise control over the molecular architecture is essential for optimizing performance and ensuring batch-to-batch consistency, thiol-reactive PEGylation offers significant advantages. While it may require more upfront protein engineering, the resulting homogeneous product can lead to a more predictable and efficacious therapeutic. Amine-reactive PEGylation remains a valuable tool, particularly for initial studies and when product heterogeneity is not a primary concern. Careful consideration of the specific protein, its mechanism of action, and the desired therapeutic outcome will ultimately guide the optimal PEGylation strategy.

References

Purity Analysis of Synthesized Thiol-PEG5-alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Thiol-PEG5-alcohol in applications such as bioconjugation, nanoparticle functionalization, and as a PROTAC linker, ensuring the purity and structural integrity of this reagent is paramount. This guide provides an objective comparison of the analytical methodologies used to assess the purity of synthesized this compound, discusses potential impurities, and compares it with relevant alternatives.

Comparison of Analytical Methodologies

The purity of this compound is typically ascertained through a combination of chromatographic and spectroscopic techniques. Due to the lack of a strong UV chromophore in the polyethylene (B3416737) glycol (PEG) backbone, specialized detectors are often required for high-performance liquid chromatography (HPLC) analysis.

Analytical TechniqueInformation ProvidedCommon Detector(s)AdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Purity assessment, separation of polar and non-polar impurities.Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), Mass Spectrometry (MS)High resolution, widely available.Requires non-volatile mobile phases to be compatible with some detectors (e.g., RI). Poor sensitivity with UV detectors.
Size-Exclusion Chromatography (SEC) Determination of molecular weight distribution and detection of high or low molecular weight impurities (e.g., dimers, unreacted starting materials).Refractive Index (RI), Multi-Angle Light Scattering (MALS)Provides information on the polydispersity of the PEG chain.Lower resolution for small molecule impurities compared to RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification and quantification of functional end-groups, and detection of structural impurities.N/AProvides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic techniques for trace impurities.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities based on their mass-to-charge ratio.Electrospray Ionization (ESI)High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.Ionization efficiency can vary for different components, potentially affecting quantification.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the purity analysis of this compound and the logical relationship between the analytical techniques employed.

G cluster_0 Synthesis and Purification cluster_1 Purity Analysis cluster_2 Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (RP or SEC) with ELSD/CAD purification->hplc Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Verification ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation data_analysis Data Interpretation and Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis report Certificate of Analysis Generation data_analysis->report

Caption: Experimental workflow for this compound purity analysis.

G cluster_0 Key Purity Attributes cluster_1 Analytical Techniques main This compound Purity identity Correct Chemical Structure main->identity mw Correct Molecular Weight main->mw purity Absence of Impurities main->purity functionality Presence of Thiol and Alcohol Groups main->functionality nmr NMR identity->nmr ms MS mw->ms hplc HPLC purity->hplc functionality->nmr

Caption: Logical relationship between purity attributes and analytical techniques.

Potential Impurities in Synthesized this compound

During the synthesis of this compound, several impurities can arise. It is crucial to employ appropriate analytical methods to detect and quantify these impurities to ensure the quality of the final product.

Impurity TypeDescriptionPotential ImpactRecommended Analytical Technique(s)
Disulfide-linked Dimer Two molecules of this compound linked by a disulfide bond.Reduces the concentration of the active thiol-containing molecule, leading to lower conjugation efficiency.SEC, RP-HPLC, MS
Unreacted Starting Material (e.g., PEG5-diol) The starting material from which the thiol and/or alcohol functionalities are derived.Can compete in subsequent reactions and leads to inaccurate quantification of the desired product.RP-HPLC, LC-MS
By-products from Thiolation Compounds formed from side reactions during the introduction of the thiol group.May have different reactivity or interfere with the intended application.RP-HPLC, LC-MS, NMR
Higher or Lower PEG Oligomers PEG chains with more or fewer than five ethylene (B1197577) glycol repeating units.Affects the length and properties of the linker, which can be critical in applications like PROTACs.RP-HPLC, SEC, MS

Comparison with Alternatives

The choice of a PEG linker often depends on the specific application requirements, such as the desired length, solubility, and reactivity of the terminal functional groups. Below is a comparison of this compound with some common alternatives.

ProductStructureKey Differences and Considerations
This compound HS-(CH₂CH₂O)₅-HHeterobifunctional linker with a thiol for conjugation to maleimides or noble metal surfaces, and a hydroxyl group for further modification.
m-PEG5-alcohol CH₃O-(CH₂CH₂O)₅-HThe thiol group is replaced by a methoxy (B1213986) group, rendering it unreactive for thiol-specific conjugations. Useful when only the hydroxyl functionality is required for derivatization.
Amino-PEG5-alcohol H₂N-(CH₂CH₂O)₅-HFeatures a terminal amine instead of a thiol, which is reactive towards activated esters (e.g., NHS esters) and carboxylic acids. The choice between amine and thiol depends on the target functional group for conjugation.
Thiol-PEG4-alcohol HS-(CH₂CH₂O)₄-HA shorter PEG linker compared to this compound. The shorter chain length may be advantageous in applications where a more rigid or shorter distance between conjugated molecules is desired.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of this compound and separate it from potential impurities.

  • Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Settings (ELSD): Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and identify the terminal functional groups.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The characteristic signals for the ethylene glycol protons appear as a complex multiplet around 3.6 ppm. The protons adjacent to the thiol and alcohol groups will have distinct chemical shifts.

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the carbon backbone and the carbons bearing the thiol and alcohol functionalities.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC system (LC-MS).

  • Expected Ion: For this compound (Molecular Weight: 254.34 g/mol ), the expected protonated molecule [M+H]⁺ would be observed at m/z 255.35. Adducts with sodium [M+Na]⁺ (m/z 277.33) are also commonly observed.

Validating Thiol-PEG5-alcohol Conjugation to a Specific Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the conjugation of Thiol-PEG5-alcohol to a specific antibody. It includes detailed experimental protocols, quantitative data for performance comparison, and visual diagrams to elucidate complex processes. This information is intended to assist researchers in selecting the most appropriate conjugation and validation strategies for their specific applications, such as the development of antibody-drug conjugates (ADCs) or diagnostic reagents.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups: a thiol (-SH) group and a primary alcohol (-OH) group, separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation process, providing greater control over the reaction compared to homobifunctional linkers. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing potential immunogenicity.

The most common strategy for conjugating this linker to a native antibody involves activating the alcohol terminus to react with primary amines present on the antibody surface, primarily on lysine (B10760008) residues. The free thiol group can then be used for subsequent conjugation of other molecules, such as fluorescent dyes or cytotoxic drugs.

Experimental Protocol: Two-Step Conjugation of this compound to an Antibody

This protocol outlines a general procedure for the conjugation of this compound to an antibody by first activating the alcohol group with tosyl chloride, followed by reaction with the antibody's amine groups.

Materials:

  • Specific antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine (B92270)

  • Triethylamine (B128534) (TEA)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Reaction tubes

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Step 1: Activation of this compound with Tosyl Chloride

  • Dissolve this compound in anhydrous pyridine in a reaction tube.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of tosyl chloride to the solution while stirring.

  • Add triethylamine to the reaction mixture.

  • Allow the reaction to proceed on ice for 2-4 hours, or until completion, monitoring by a suitable method like TLC or LC-MS.

  • The resulting product is Tosyl-PEG5-thiol.

Step 2: Conjugation of Activated PEG to the Antibody

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in conjugation buffer (e.g., PBS, pH 8.0).

  • Add a 10-20 fold molar excess of the activated Tosyl-PEG5-thiol to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the antibody-PEG conjugate using a desalting column or SEC to remove excess PEG linker and other small molecules.

  • Characterize the purified conjugate using the validation methods described below.

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification & Validation A1 Dissolve this compound in anhydrous pyridine A2 Cool solution in ice bath A1->A2 A3 Add Tosyl Chloride and Triethylamine A2->A3 A4 React for 2-4 hours A3->A4 C2 Add activated Tosyl-PEG5-thiol A4->C2 Activated Linker C1 Prepare Antibody in conjugation buffer C1->C2 C3 Incubate for 1-2 hours C2->C3 C4 Quench reaction C3->C4 P1 Purify conjugate (SEC/Desalting) C4->P1 V1 Validate Conjugation P1->V1

Figure 1: Experimental workflow for the two-step conjugation of this compound to an antibody.

Comparison of Conjugation Chemistries

The choice of conjugation chemistry is critical for the performance of the final antibody conjugate. Below is a comparison of the amine-reactive approach (via alcohol activation) with a common alternative, maleimide-thiol chemistry.

FeatureAmine-Reactive (via activated Alcohol)Maleimide-Thiol Chemistry
Target Residue Lysine (primary amines)Cysteine (thiols)
Specificity Lower (multiple lysines on antibody surface)Higher (fewer free cysteines)
Antibody Modification None required for native antibodiesReduction of disulfide bonds or engineered cysteines required
Drug-to-Antibody Ratio (DAR) Heterogeneous (statistical distribution)More homogeneous, controllable
Potential for Inactivation Moderate (risk of modifying lysines in antigen-binding site)Lower (cysteines often outside of binding sites)
Bond Stability High (stable amide bond)Moderate (thioether bond susceptible to retro-Michael addition)[1]

Validation of Antibody-PEG Conjugation

Thorough validation is essential to ensure the quality, efficacy, and safety of the antibody conjugate. The following are key experimental methods for this purpose.

SDS-PAGE Analysis for Confirmation of Conjugation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight of the antibody after PEGylation.

Experimental Protocol:

  • Sample Preparation: Mix the unconjugated antibody, the conjugated antibody, and a molecular weight marker with Laemmli sample buffer. For reducing conditions, the buffer should contain a reducing agent like β-mercaptoethanol or DTT. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

  • Destaining and Visualization: Destain the gel to remove background staining and visualize the protein bands. The conjugated antibody should appear as a band or smear at a higher molecular weight compared to the unconjugated antibody.

sds_page_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization S1 Mix samples with Laemmli buffer S2 Heat at 95-100°C S1->S2 E1 Load samples onto gel S2->E1 E2 Run gel at constant voltage E1->E2 V1 Stain gel E2->V1 V2 Destain and visualize bands V1->V2

Figure 2: Workflow for SDS-PAGE analysis of antibody conjugates.
Mass Spectrometry for Accurate Mass Determination and DAR

Mass spectrometry (MS) provides precise molecular weight information, allowing for the confirmation of PEG conjugation and the determination of the drug-to-antibody ratio (DAR).

Experimental Protocol (MALDI-TOF):

  • Sample Preparation: Desalt and purify the antibody conjugate.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).[2]

  • Spotting: Mix the sample with the matrix solution and spot it onto a MALDI target plate. Allow it to air dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode, suitable for large molecules.[2]

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the unconjugated antibody and the antibody with one or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the PEG linker. The average DAR can be calculated from the relative intensities of the peaks.

maldi_tof_workflow cluster_prep Sample & Matrix Preparation cluster_analysis Data Acquisition & Analysis P1 Desalt and purify conjugate P3 Mix sample and matrix, spot on plate P1->P3 P2 Prepare matrix solution P2->P3 A1 Analyze in MALDI-TOF MS P3->A1 A2 Acquire mass spectrum A1->A2 A3 Determine mass shift and calculate DAR A2->A3

Figure 3: Workflow for MALDI-TOF mass spectrometry analysis.
ELISA for Functional Assessment

An Enzyme-Linked Immunosorbent Assay (ELISA) is crucial for confirming that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Experimental Protocol (Indirect ELISA):

  • Coating: Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the unconjugated antibody (as a control) and the conjugated antibody to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP).

  • Readout: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Compare the binding curves of the conjugated and unconjugated antibodies to assess any changes in binding affinity.

Quantitative Comparison of Validation Methods

TechniqueInformation ProvidedProsCons
SDS-PAGE Confirmation of conjugation, estimation of purity and molecular weight shift.Simple, inexpensive, widely available.Low resolution for small mass changes, provides only an estimate of molecular weight.
Mass Spectrometry (MALDI-TOF, LC-MS) Precise molecular weight, determination of DAR and its distribution.[2][3]High accuracy and sensitivity, provides detailed structural information.Requires specialized equipment and expertise, can be complex for heterogeneous samples.
ELISA Functional assessment of antigen binding.Highly sensitive, quantitative assessment of antibody activity.Indirectly assesses conjugation; does not provide structural information.
Size-Exclusion Chromatography (SEC) Purity, detection of aggregates, estimation of hydrodynamic radius.Non-denaturing, provides quantitative data on aggregation.Does not provide direct information on the extent of conjugation.

Conclusion

The successful conjugation of this compound to an antibody requires a well-controlled, multi-step process. Validating the final conjugate is a critical step to ensure its quality and functionality. A combination of techniques is recommended for a comprehensive analysis. SDS-PAGE provides initial confirmation of conjugation, mass spectrometry offers precise characterization of the molecular weight and drug-to-antibody ratio, and ELISA confirms the preservation of the antibody's antigen-binding activity. By carefully selecting and executing these methods, researchers can confidently move forward with their antibody-based therapeutics and diagnostics.

References

A Comparative Guide to Functional Assays for Thiol-PEG5-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. Bifunctional PEG linkers, such as Thiol-PEG5-alcohol, offer versatile platforms for bioconjugation by enabling the connection of two different molecular entities. The thiol group provides a reactive handle for conjugation to biomolecules or surfaces, while the terminal alcohol group allows for subsequent derivatization.

This guide provides a comparative analysis of functional assays to confirm the activity of both the thiol and alcohol moieties of this compound conjugates. We present experimental data, detailed protocols, and a comparison with alternative linker technologies to assist researchers in selecting and validating their conjugation strategies.

Comparative Analysis of Linker Technologies

The choice of a PEG linker is critical and depends on the target functional groups, desired stability of the conjugate, and the overall application. Thiol-reactive linkers are often preferred for site-specific modification of proteins at cysteine residues.

Linker TypeTarget Functional GroupResulting BondStabilityKey AdvantagesKey Disadvantages
Thiol-PEG-OH Maleimide, Haloacetyl, Pyridyl disulfide on targetThioetherHighSite-specific conjugation to cysteines. The resulting thioether bond is highly stable.[1]Requires a free thiol on the target molecule, which may necessitate reduction of disulfide bonds.
Maleimide-PEG Thiol (-SH) on targetThioether (via Michael Addition)Moderate to HighHighly specific for thiols at physiological pH.[2] Rapid reaction kinetics.The resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols like glutathione.[1][2]
NHS-Ester-PEG Primary Amine (-NH2) on targetAmideHighReacts readily with abundant lysine (B10760008) residues and N-termini of proteins.Can lead to a heterogeneous mixture of conjugates due to multiple reactive sites.
Aldehyde-PEG N-terminal Amine (-NH2) on targetImine (reduced to secondary amine)High (after reduction)Site-specific conjugation to the N-terminus of a protein at controlled pH.Reaction can be slower and requires a reductive amination step.

Functional Assays for this compound Conjugates

To ensure the successful synthesis and functionality of a this compound conjugate, it is essential to perform assays that confirm the reactivity of both the thiol and the alcohol functional groups.

Assays for Thiol Group Activity

The primary function of the thiol group is to react with a suitable partner, such as a maleimide-functionalized protein or a gold surface. It is crucial to quantify the concentration of free, reactive thiol groups before and after conjugation.

a) Ellman's Assay (DTNB Assay)

This is a widely used colorimetric assay to quantify free sulfhydryl groups.[3]

  • Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻). TNB²⁻ is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[3]

  • Performance: This assay is rapid, simple, and sensitive enough for most applications. The molar extinction coefficient of TNB²⁻ is approximately 14,150 M⁻¹cm⁻¹.[4]

b) Fluorescence-Based Thiol Quantification

  • Principle: Certain fluorescent dyes, such as those in commercially available kits, react specifically with thiol groups, resulting in a fluorescent product that can be measured.

  • Performance: These assays can offer higher sensitivity compared to colorimetric methods and may be more suitable for low-concentration samples.[5]

Assays for Alcohol Group Activity

After the thiol group has been conjugated, it is important to verify that the terminal hydroxyl group is still available and reactive for subsequent modifications.

a) Esterification Reaction Followed by HPLC or Mass Spectrometry

  • Principle: The terminal hydroxyl group can undergo an esterification reaction with a carboxylic acid or its activated derivative.[6] The formation of the ester can be confirmed by analytical techniques.

  • Performance: This method provides definitive evidence of the alcohol's reactivity. High-Performance Liquid Chromatography (HPLC) can be used to separate the esterified product from the starting material, and Mass Spectrometry (MS) can confirm the mass of the new conjugate, thereby verifying the addition of the ester group.[6][7]

b) NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy can be used to detect the chemical shift of the protons adjacent to the hydroxyl group. Upon successful derivatization of the alcohol, a change in the chemical environment will lead to a shift in the corresponding peaks in the NMR spectrum.[8]

  • Performance: NMR provides detailed structural information and can be used to quantify the degree of functionalization.[8]

Experimental Protocols

Protocol 1: Quantification of Thiol Groups using Ellman's Assay

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[3]

  • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[3]

  • Cysteine hydrochloride (for standard curve).

  • Spectrophotometer.

Procedure:

  • Prepare a Cysteine Standard Curve:

    • Prepare a 1.5 mM stock solution of cysteine hydrochloride in the Reaction Buffer.

    • Perform serial dilutions to obtain standards ranging from 0.1 to 1.5 mM.

  • Sample Preparation:

    • Dissolve the this compound conjugate in the Reaction Buffer to a final concentration within the range of the standard curve.

  • Reaction:

    • In a 96-well plate or cuvettes, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and sample.[4]

    • For the blank, add 50 µL of the Ellman's Reagent Solution to 250 µL of the Reaction Buffer.

    • Mix and incubate at room temperature for 15 minutes.[4]

  • Measurement:

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of thiol groups in the sample from the standard curve.

Protocol 2: Confirmation of Alcohol Group Reactivity by Esterification and Mass Spectrometry

Materials:

  • This compound conjugate.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • A carboxylic acid (e.g., acetic anhydride (B1165640) or a fluorescently tagged carboxylic acid).

  • A coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP).

  • HPLC system coupled to a mass spectrometer (LC-MS).

Procedure:

  • Esterification Reaction:

    • Dissolve the this compound conjugate in anhydrous DMF.

    • Add a molar excess of the carboxylic acid (e.g., 5 equivalents).

    • Add the coupling agent (e.g., DCC, 5 equivalents) and catalyst (e.g., DMAP, 0.1 equivalents).

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the urea (B33335) byproduct.

    • The product can be purified by precipitation in a non-solvent like diethyl ether and collected by centrifugation.

  • LC-MS Analysis:

    • Dissolve the purified product in a suitable solvent for LC-MS analysis.

    • Inject the sample into the LC-MS system.

    • Analyze the mass spectrum for the expected mass of the esterified conjugate. The mass should correspond to the mass of the starting this compound conjugate plus the mass of the acyl group from the carboxylic acid, minus the mass of water.

Visualizations

Experimental_Workflow_Thiol_Quantification cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_standards Prepare Cysteine Standards start->prep_standards prep_sample Prepare Thiol-PEG5-OH Sample start->prep_sample prep_reagent Prepare Ellman's Reagent Solution start->prep_reagent mix Mix Samples/Standards with Ellman's Reagent prep_standards->mix prep_sample->mix prep_reagent->mix incubate Incubate 15 min at Room Temp mix->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate end End calculate->end

Caption: Workflow for Thiol Quantification using Ellman's Assay.

Logic_Diagram_Linker_Selection start Bioconjugation Goal target_functional_group What is the available functional group on the target molecule? start->target_functional_group amine Primary Amine (-NH2) target_functional_group->amine Amine thiol Thiol (-SH) target_functional_group->thiol Thiol linker_choice_amine Choose Amine-Reactive Linker amine->linker_choice_amine linker_choice_thiol Choose Thiol-Reactive Linker thiol->linker_choice_thiol nhs_linker e.g., NHS-Ester-PEG linker_choice_amine->nhs_linker aldehyde_linker e.g., Aldehyde-PEG linker_choice_amine->aldehyde_linker thiol_peg_linker Thiol-PEG-OH (for maleimide-activated target) linker_choice_thiol->thiol_peg_linker maleimide_linker Maleimide-PEG linker_choice_thiol->maleimide_linker

Caption: Decision tree for selecting a PEG linker based on target functionality.

References

Comparative Analysis of Hydrogel Properties Modulated by Different Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG) hydrogel properties, focusing on the influence of different PEG-based crosslinkers. The selection of a crosslinker is a critical determinant of a hydrogel's final characteristics, including its swelling behavior, mechanical strength, degradation rate, and drug release kinetics. Understanding these relationships is paramount for designing hydrogels tailored to specific applications in drug delivery, tissue engineering, and regenerative medicine. This document presents quantitative data from various studies, details the experimental protocols used to obtain this data, and illustrates key concepts and workflows.

The Influence of PEG Linker Properties on Hydrogel Characteristics

The structure and molecular weight of the PEG linker directly impact the network architecture of the hydrogel. Key linker properties that can be modulated include:

  • Molecular Weight (MW) / Chain Length: Longer PEG chains between crosslinking points result in a larger mesh size, leading to higher swelling ratios and typically lower mechanical stiffness.[1][2] Conversely, shorter chains create a more tightly crosslinked network, increasing mechanical strength and reducing swelling.[1]

  • Functionality (Number of Arms): Multi-arm PEG linkers (e.g., 4-arm or 8-arm PEG) can create more complex and stable network structures compared to linear, two-arm linkers (e.g., PEG-diacrylate, PEGDA).[3] Increasing the number of arms can lead to faster gelation and more robust mechanical properties.[3]

  • Chemical Structure: The chemistry of the linker dictates the crosslinking reaction (e.g., Michael-type addition, photopolymerization, click chemistry) and the nature of the resulting bond (e.g., ester, ether).[4][5] This is crucial for controlling the degradation profile; for instance, hydrogels with hydrolytically cleavable ester bonds will degrade faster than those with stable ether bonds.[4]

The following diagram illustrates the relationship between linker properties and the resultant hydrogel characteristics.

G cluster_0 PEG Linker Properties cluster_1 Hydrogel Network Architecture cluster_2 Resultant Hydrogel Properties p1 Molecular Weight / Length n1 Crosslink Density p1->n1 Inversely affects n2 Network Mesh Size p1->n2 Directly affects p2 Functionality (e.g., 2, 4, 8-arm) p2->n1 Directly affects p3 Chemical Structure (e.g., Acrylate, Thiol) n3 Bond Type (e.g., Ester, Ether) p3->n3 Determines h1 Mechanical Properties (Stiffness) n1->h1 Directly affects h2 Swelling Ratio n1->h2 Inversely affects n2->h2 Directly affects h4 Drug Release Kinetics n2->h4 Affects diffusion h3 Degradation Rate n3->h3 Determines h2->h4 Affects h3->h4 Affects

Caption: Linker properties determine network architecture and final hydrogel characteristics.

Quantitative Data Comparison

The following tables summarize experimental data demonstrating the effect of different PEG linkers on key hydrogel properties.

Table 1: Effect of PEGDA Molecular Weight and Concentration on Hydrogel Properties Data synthesized from studies on PEG-diacrylate (PEGDA) hydrogels. As molecular weight increases, the polymer chains are longer, leading to a lower crosslinking density for a given weight concentration.

PEGDA MW (Da)PEGDA Conc. (% w/w)Swelling RatioTensile Modulus (Eten) (MPa)Reference
508302.23.50[1]
3,4001011.00.04[1]
3,400305.50.35[1]
3,400403.80.89[1]
6,000307.90.12[1]
10,0003011.90.03[1]

Table 2: Comparison of Hydrogel Properties with Different PEG-Derived Crosslinkers Comparison of Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels prepared with different types of crosslinkers at the same concentration.

Crosslinker TypeStructureSwelling RatioShear Modulus (kPa)Young's Modulus (kPa)Reference
NMBA Linear (Commercial baseline)12.5455.11231.0[6]
PEGDA Linear PEG-based21.0201.2569.0[6]
GETA 3-Arm PEG-based15.5656.91655.0[6]
CA-PEGTA 3-Arm PEG-based18.2489.31345.0[6]

Experimental Protocols

Detailed methodologies for characterizing the key hydrogel properties cited above are provided below.

Experimental Workflow for Hydrogel Characterization

The general workflow for preparing and testing hydrogels involves synthesis followed by a series of characterization assays to determine their physical and functional properties.

G cluster_tests Characterization Assays start Hydrogel Synthesis (Polymer + PEG Linker + Initiator) gel Gelation (e.g., UV, Thermal) start->gel wash Purification / Washing (Remove unreacted components) gel->wash dry Lyophilization / Drying (For Swelling Test) wash->dry mech 2. Mechanical Testing (Rheology) wash->mech drug 3. In Vitro Drug Release wash->drug swell 1. Swelling Ratio Measurement dry->swell data Data Analysis & Comparison swell->data mech->data drug->data

Caption: Standard workflow for hydrogel synthesis and property characterization.

Protocol for Swelling Ratio Measurement

The swelling ratio quantifies a hydrogel's ability to absorb and retain water.

  • Preparation: Synthesize hydrogel samples and lyophilize (freeze-dry) them to a constant weight. Record this initial dry weight (Wd).[7]

  • Immersion: Immerse the dried hydrogels in a buffered solution, typically phosphate-buffered saline (PBS, pH 7.4), at a controlled temperature (e.g., 37°C).[7]

  • Equilibrium: Allow the hydrogels to swell until they reach equilibrium, which can take several hours to days. At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[8] Equilibrium is reached when the weight no longer changes significantly over consecutive measurements.

  • Calculation: The equilibrium swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[7]

Protocol for Mechanical Testing (Rheology)

Rheological analysis is used to determine the viscoelastic properties of hydrogels, such as stiffness (storage modulus) and gelation time.[9][10]

  • Sample Preparation: Load the liquid hydrogel precursor solution onto the plate of a rotational rheometer. The ideal method is to allow the gel to form in place between the geometry plates to avoid structural damage.

  • Time Sweep: To determine the gelation time, perform a time sweep experiment. Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency. The gel point is typically identified as the time when G' surpasses G''.[9][10]

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency. This determines the range of strain over which the hydrogel's structure is not disrupted and measurements are reliable.[9]

  • Frequency Sweep: Perform a frequency sweep within the LVER determined in the previous step. This test measures how G' and G'' change with frequency and provides the equilibrium modulus, which is a key indicator of the hydrogel's stiffness.[9][10]

Protocol for In Vitro Drug Release Assay

This assay measures the rate at which an encapsulated therapeutic agent is released from the hydrogel matrix.

  • Drug Loading: Load the hydrogel with a model drug or therapeutic agent. This can be done by dissolving the drug in the precursor solution before gelation or by swelling a pre-formed hydrogel in a drug solution.[11]

  • Release Study: Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.[12]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][13]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. This profile can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).[11][13]

References

Benchmarking Thiol-PEG5-alcohol in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker, the component that connects the target-binding and E3 ligase-recruiting moieties, plays a critical role in determining the overall performance of a PROTAC. This guide provides a comparative analysis of Thiol-PEG5-alcohol, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against other commonly used linker classes in the context of PROTAC development. This comparison is supported by representative experimental data from well-characterized PROTACs, detailed experimental protocols for performance evaluation, and visual diagrams to elucidate key concepts and workflows.

The Role of the Linker in PROTAC Function

A PROTAC's linker is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] The physicochemical properties of the linker also impact crucial pharmacological parameters such as cell permeability, solubility, and metabolic stability.[3]

Comparative Analysis of Linker Performance

To illustrate the impact of linker composition on PROTAC performance, we have compiled data on several well-characterized BRD4-degrading PROTACs that utilize different linker strategies. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and is a well-established target in oncology.

Table 1: Comparison of BRD4-Degrading PROTACs with Different Linker Types

PROTACTarget LigandE3 Ligase LigandLinker TypeKey Performance Metrics (Cell Line)Reference(s)
PROTAC X (Hypothetical) JQ1Pomalidomide (Cereblon)This compound Expected potent degradation with good solubility.N/A
MZ1 JQ1VH032 (VHL)PEG-basedPreferential degradation of BRD4 over BRD2/BRD3.[4]
dBET1 JQ1Thalidomide (Cereblon)PEG-basedEC50 of 430 nM for BRD4 degradation.
ARV-771 BET-binding moietyVHL ligandPEG-basedDC50 < 1 nM for BRD2/3/4 in CRPC cells.
BETd-260 BET ligandPomalidomide (Cereblon)Alkyl/Ether-likeIC50 of 51 pM in RS4;11 leukemia cells.

Note: The performance metrics listed above are from different studies and may not be directly comparable due to variations in experimental conditions. "PROTAC X" is a hypothetical example to illustrate the expected characteristics of a PROTAC utilizing a this compound linker based on the known properties of PEG linkers.

Key Performance Parameters and Experimental Protocols

The successful development of a PROTAC requires rigorous evaluation of its performance. The following are key experimental protocols used to benchmark PROTACs.

Target Degradation Efficiency (DC50 and Dmax)

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Cellular Viability and Cytotoxicity

It is crucial to assess whether the PROTAC-induced degradation of the target protein translates to a desired biological effect, such as inhibition of cancer cell proliferation.

Experimental Protocol: Cell Viability Assay (MTS Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment:

    • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Cell Permeability

A PROTAC's ability to cross the cell membrane is a critical determinant of its activity. The Caco-2 permeability assay is a widely used in vitro model to predict in vivo drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cell monolayer with transport buffer.

    • Add the PROTAC compound to the apical (A) or basolateral (B) chamber.

    • At specified time points, collect samples from the opposite chamber.

  • Quantification:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to determine the efflux ratio.

Selectivity

Ideally, a PROTAC should selectively degrade the target protein without affecting the levels of other proteins. Mass spectrometry-based proteomics is a powerful tool for assessing the global protein landscape upon PROTAC treatment.

Experimental Protocol: Proteomic Analysis for Selectivity

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration that induces significant target degradation.

    • Harvest and lyse the cells.

  • Protein Digestion and Peptide Labeling:

    • Digest the proteins into peptides.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across different treatment conditions.

    • Identify off-target proteins that are significantly downregulated by the PROTAC.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Benchmarking Workflow A PROTAC Synthesis (with different linkers) B Target Degradation Assay (Western Blot) A->B C Determine DC50 & Dmax B->C D Cell Viability Assay (e.g., MTS) C->D F Permeability Assay (Caco-2) C->F H Selectivity Profiling (Proteomics) C->H J Lead Optimization C->J E Determine IC50 D->E E->J G Assess Bioavailability F->G G->J I Identify Off-Targets H->I I->J

Caption: A typical experimental workflow for benchmarking PROTAC performance.

Linker_Logic cluster_logic Linker Design Considerations Linker Linker Properties Composition Composition (e.g., PEG, Alkyl) Linker->Composition Length Length Linker->Length Attachment Attachment Points Linker->Attachment Efficacy Degradation Efficacy (DC50, Dmax) Composition->Efficacy Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Length->Efficacy Attachment->Efficacy Performance PROTAC Performance Efficacy->Performance Permeability->Performance Solubility->Performance Selectivity Selectivity Selectivity->Performance

Caption: Logical relationships between linker properties and PROTAC performance.

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and selective PROTAC. This compound represents a flexible, hydrophilic linker option that can impart favorable solubility and permeability properties to a PROTAC. However, the optimal linker is highly dependent on the specific target and E3 ligase pair. Therefore, a systematic evaluation of various linker types, including flexible PEG-based linkers, more rigid alkyl chains, and other novel linker chemistries, is essential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to benchmark their PROTACs and make informed decisions in the linker optimization process, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Thiol-PEG5-alcohol must adhere to stringent disposal procedures to ensure laboratory and environmental safety. This guide provides essential, step-by-step instructions for the proper handling, chemical neutralization, and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

This compound, a bifunctional linker molecule, is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its utility, however, is matched by the need for careful management of its reactive thiol group. The procedures outlined below are designed to mitigate risks and ensure compliance with standard safety protocols.

Core Safety and Handling Data

Proper handling is the first step in a safe disposal process. The following table summarizes key operational information for this compound.

ParameterGuidelineSource(s)
Storage Store desiccated at -20°C under an inert atmosphere (e.g., Argon or Nitrogen). Protect from light.[3][4]
Handling Equilibrate vial to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF to facilitate accurate dispensing.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing agents, and strong reducing agents.
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat are required. All handling of open containers should occur in a well-ventilated chemical fume hood.

Procedural Workflow for Disposal

The primary safety concern with this compound is the reactivity of the thiol (-SH) group. The disposal procedure is centered on the chemical oxidation of this group to a less reactive disulfide, followed by collection and disposal as chemical waste in accordance with institutional and local regulations.

G cluster_prep Preparation Phase cluster_treatment Waste Treatment Phase cluster_disposal Final Disposal Phase A 1. Don Required PPE (Gloves, Goggles, Lab Coat) B 2. Prepare 10% Bleach Solution in a Designated Container A->B C 3. Collect Waste (Pure compound, solutions, contaminated consumables) D 4. Slowly Add Thiol Waste to Bleach Solution (Perform in Fume Hood) C->D E 5. Stir and Let React Overnight (Ensures complete oxidation) D->E F 6. Neutralize Excess Bleach (e.g., with sodium bisulfite) G 7. Transfer Treated Waste to Hazardous Waste Container F->G H 8. Label Container and Arrange for Pickup G->H

Caption: Workflow for the safe disposal of this compound waste.

Detailed Protocol for Neutralization and Disposal

This protocol provides a step-by-step methodology for the chemical inactivation and disposal of waste containing this compound. This includes pure compound, solutions, and contaminated consumables (e.g., pipette tips, tubes).

Objective: To oxidize the reactive thiol group of this compound into a more stable disulfide, rendering the waste less hazardous for final disposal.

Materials:

  • Waste this compound (or solutions thereof)

  • Standard household bleach (5-10% sodium hypochlorite (B82951) solution)

  • Designated chemical waste container (e.g., a clearly labeled plastic carboy)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Sodium bisulfite (for neutralization of excess bleach, optional but recommended)

  • Personal Protective Equipment (PPE): chemical safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

Procedure:

  • Preparation and Precaution:

    • Perform all steps within a certified chemical fume hood.

    • Don all required PPE, including safety goggles, a lab coat, and gloves.

    • Prepare a fresh ~10% aqueous bleach solution in a suitable container (e.g., a large beaker or a dedicated waste container). Ensure the container is large enough to accommodate the waste volume with sufficient headspace. A 1:1 mixture of commercial bleach and water is generally effective.

  • Waste Collection:

    • Collect all waste materials contaminated with this compound. This includes residual amounts in vials, aqueous or organic solutions, and solid materials like pipette tips and wipes.

  • Chemical Oxidation (Inactivation):

    • Slowly and carefully add the thiol-containing waste to the bleach solution while stirring. Avoid rapid addition, which could cause splashing or a rapid reaction.

    • For every 1 gram of thiol waste, use at least 100 mL of the 10% bleach solution to ensure a stoichiometric excess of the oxidizing agent.

    • Once all waste has been added, cover the container loosely to prevent splashes while allowing any potential off-gassing to vent safely.

    • Allow the mixture to react for at least 12-24 hours (overnight is recommended) with gentle stirring. This ensures the complete oxidation of the thiol groups to disulfides.

  • Neutralization and Final Disposal:

    • After the reaction period, check the pH of the solution. It will likely be basic due to the bleach.

    • Optional but recommended: To neutralize any remaining active chlorine, slowly add a solution of sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of oxidizers.

    • Carefully transfer the treated, inactivated waste solution into your institution's designated hazardous waste container for aqueous chemical waste. Do not pour it down the drain.

    • Solid waste (e.g., treated pipette tips) should be drained and placed in a designated solid hazardous waste container.

    • Ensure the hazardous waste container is correctly labeled with all components of the mixture and arrange for its collection by your institution's Environmental Health & Safety (EH&S) department.

By following these procedures, researchers can effectively mitigate the risks associated with this compound waste, ensuring a safer laboratory environment and responsible stewardship of chemical reagents.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thiol-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Thiol-PEG5-alcohol.

This guide provides critical safety and handling information for this compound, a PROTAC linker used in the synthesis of PROTACs.[1][2][3] Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact. The primary hazard associated with this compound stems from its thiol group, which is characterized by a potent and offensive odor.[4][5][6] While not acutely toxic in typical laboratory quantities, the smell can cause discomfort, including headaches and nausea, and may trigger alarms due to its similarity to natural gas odorants.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent skin and eye contact, as well as inhalation of any vapors.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against chemical splashes and skin contact.
Eye Protection Safety goggles with side shieldsProtects eyes from splashes from all angles.[7]
Body Protection Long-sleeved laboratory coatShields skin and personal clothing from contamination.[7]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A respirator may be necessary if there is a risk of inhalation, such as during a large spill.
Additional PPE Face shieldRecommended when there is a significant risk of splashes.[8]
Engineering Controls: Containing the Hazard

Proper engineering controls are essential to mitigate exposure and prevent the release of the malodorous thiol compound into the laboratory environment.

Control MeasureSpecificationRationale
Ventilation Certified Chemical Fume HoodAll work with this compound must be conducted in a fume hood to contain vapors.[6][9]
Odor Neutralization Bleach TrapThe exhaust from any reaction or evaporation process should be passed through a bleach trap to oxidize the volatile thiol.[4][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

I. Preparation and Handling
  • Work Area Setup : All manipulations of this compound must be performed within a certified chemical fume hood.[6][9]

  • Personal Protective Equipment : Before handling the compound, don the appropriate PPE as detailed in the table above.

  • Compound Handling :

    • Use a syringe or cannula for all liquid transfers to minimize the risk of spills and vapor release.[6][9]

    • Avoid pouring or pipetting solutions of the compound directly.[9]

    • Keep containers of this compound tightly sealed when not in use.

II. Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Location handle_transfer Use Syringe/Cannula for Transfers prep_hood->handle_transfer Procedure handle_seal Keep Containers Sealed handle_transfer->handle_seal Storage disp_liquid Dispose of Liquid Waste in a Labeled Container handle_seal->disp_liquid Waste Stream disp_solid Dispose of Solid Waste in a Sealed, Labeled Container handle_seal->disp_solid Waste Stream disp_glassware Decontaminate Glassware in a Bleach Bath handle_seal->disp_glassware Decontamination

Safe handling workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and odor issues.

I. Waste Segregation and Labeling
  • Liquid Waste : All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should explicitly state that the waste contains thiols.[4]

  • Solid Waste : Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a sealed plastic bag and then into a labeled hazardous waste container.[6][9]

II. Decontamination
  • Glassware : All glassware that has come into contact with this compound should be immediately submerged in a bleach bath within the fume hood.[4][6] The glassware should soak for at least 14 hours to ensure complete oxidation of the thiol.[4]

  • Spills : Small spills can be absorbed with an inert material. The contaminated absorbent should then be treated as solid hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the safety of their laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.